(S)-(+)-Dimethindene maleate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWECWXGUJQLXJF-HFNHQGOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049040 | |
| Record name | (S)-(+)-Dimethindene maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136152-65-3, 1217457-81-2, 121367-05-3 | |
| Record name | Dimethindene maleate, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136152653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-Dimethindene maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHINDENE MALEATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J43ZL3WTLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-(+)-Dimethindene maleate mechanism of action
An In-depth Technical Guide to the Mechanism of Action of (S)-(+)-Dimethindene Maleate (B1232345)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-Dimethindene is a chiral small molecule that exhibits a distinct and selective pharmacological profile. While its racemate, dimethindene, is clinically utilized for its antihistaminic properties, this activity is predominantly attributed to the (R)-(-)-enantiomer. The (S)-(+)-enantiomer, the focus of this guide, is characterized by its potent and selective antagonism of the M2 muscarinic acetylcholine (B1216132) receptor. This document provides a comprehensive overview of the mechanism of action of (S)-(+)-Dimethindene, detailing its receptor binding profile, the downstream signaling pathways it modulates, and the experimental methodologies used for its characterization. All quantitative data are presented in standardized tables, and key pathways and workflows are visualized using logical diagrams.
Primary Mechanism of Action: Selective M2 Muscarinic Receptor Antagonism
The principal mechanism of action of (S)-(+)-Dimethindene is the selective, competitive antagonism of the M2 muscarinic acetylcholine receptor (M2R).[1][2][3] The M2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand acetylcholine, couples to inhibitory G-proteins of the Gi/o family. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4][5]
As an antagonist, (S)-(+)-Dimethindene binds to the M2 receptor but does not activate it. Instead, it occupies the binding site and prevents acetylcholine from binding and initiating the downstream signaling cascade. This blockade of Gi-mediated signaling effectively disinhibits adenylyl cyclase, preventing the acetylcholine-induced decrease in cAMP levels.[6]
Signaling Pathway Diagram
Caption: M2 muscarinic receptor signaling pathway and its inhibition by (S)-(+)-Dimethindene.
Secondary/Off-Target Activity: Histamine (B1213489) H1 Receptor Antagonism
(S)-(+)-Dimethindene also acts as an antagonist at the histamine H1 receptor, though with significantly lower potency compared to its (R)-(-)-enantiomer.[3][4] The H1 receptor is a Gq/11-coupled GPCR.[7] Activation by histamine leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to various cellular responses associated with allergic reactions.[7][8][9]
As a weak antagonist at this receptor, (S)-(+)-Dimethindene can block the action of histamine, thereby inhibiting the Gq-PLC signaling cascade.[10][11]
Signaling Pathway Diagram
Caption: H1 histamine receptor signaling pathway and its inhibition by (S)-(+)-Dimethindene.
Quantitative Pharmacological Data
The receptor binding affinities and functional antagonist potencies of (S)-(+)-Dimethindene and its corresponding (R)-(-)-enantiomer are summarized below. The data highlights the M2-selectivity of the (S)-(+)-enantiomer and the H1-selectivity of the (R)-(-)-enantiomer.
| Enantiomer | Receptor | Assay Type | Parameter | Value | Reference |
| (S)-(+)-Dimethindene | Muscarinic M1 | Binding | pKi | 7.08 | [3] |
| Muscarinic M1 | Functional | pA2 | 6.83 / 6.36 | [3] | |
| Muscarinic M2 | Binding | pKi | 7.78 | [3][4] | |
| Muscarinic M2 | Functional | pA2 | 7.86 / 7.74 | [3] | |
| Muscarinic M3 | Binding | pKi | 6.70 | [3] | |
| Muscarinic M3 | Functional | pA2 | 6.92 / 6.96 | [3] | |
| Muscarinic M4 | Binding | pKi | 7.00 | [3] | |
| Histamine H1 | Functional | pA2 | 7.48 | [3][4] | |
| (R)-(-)-Dimethindene | Histamine H1 | Functional | pA2 | 9.42 | [3][4] |
| Muscarinic M2 | Binding | pKi | < 6.17 | [3] |
pKi is the negative logarithm of the inhibition constant (Ki). pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater potency/affinity.
Experimental Protocols
The characterization of (S)-(+)-Dimethindene's mechanism of action relies on standard pharmacological assays. Detailed methodologies for key experiments are outlined below.
Radioligand Competition Binding Assay (for Ki Determination)
This assay quantifies the affinity of a test compound (e.g., (S)-(+)-Dimethindene) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of (S)-(+)-Dimethindene at muscarinic receptor subtypes.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, M3, or M4 muscarinic receptor.[12][13]
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Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[12][13]
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Non-specific Agent: Atropine (high concentration, e.g., 1 µM) to determine non-specific binding.
-
Test Compound: (S)-(+)-Dimethindene maleate, serially diluted.
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Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration System: 96-well cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Membrane Preparation: Homogenize receptor-expressing cells in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g). Wash and resuspend the pellet in assay buffer. Determine protein concentration (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-50 µg protein/well), a fixed concentration of [³H]-NMS (typically near its Kd value), and varying concentrations of (S)-(+)-Dimethindene.
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Controls: Prepare wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + excess atropine).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of (S)-(+)-Dimethindene to generate a competition curve.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for a radioligand competition binding assay.
Isolated Tissue Functional Assay (for pA2 Determination)
This ex vivo assay measures the effect of an antagonist on the contractile response of smooth muscle tissue induced by an agonist, allowing for the determination of functional potency (pA2).
Objective: To determine the pA2 value of (S)-(+)-Dimethindene at the H1 receptor.
Materials:
-
Physiological Salt Solution: Tyrode's solution, maintained at 32-37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Agonist: Histamine.
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Antagonist: this compound.
-
Apparatus: Isolated organ bath with an isometric force transducer connected to a data acquisition system.
Methodology:
-
Tissue Preparation: Sacrifice a guinea pig and isolate a segment of the terminal ileum. Clean the lumen and cut into 2-3 cm segments.
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Mounting: Mount a tissue segment in the organ bath filled with aerated Tyrode's solution. Apply a resting tension (e.g., 0.5-1.0 g) and allow the tissue to equilibrate for 30-60 minutes, with regular washes.
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Control Agonist Curve: Generate a cumulative concentration-response curve for histamine. Add increasing concentrations of histamine to the bath and record the resulting muscle contraction until a maximal response is achieved.
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Antagonist Incubation: Wash the tissue thoroughly to restore baseline. Add a fixed concentration of (S)-(+)-Dimethindene to the bath and incubate for a set period (e.g., 20-30 minutes) to allow for equilibrium.
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Second Agonist Curve: In the continued presence of the antagonist, generate a second concentration-response curve for histamine. The curve should be shifted to the right.
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Repeat: Repeat steps 4 and 5 with at least two other, higher concentrations of (S)-(+)-Dimethindene.
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Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the Dose Ratio (DR) . This is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the EC50 in the absence of the antagonist.
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Calculate log(DR - 1) for each antagonist concentration.
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Plot log(DR - 1) on the y-axis against the negative log of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
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Perform a linear regression on the data points. For a competitive antagonist, the slope of this line should not be significantly different from 1.0.
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The pA2 value is the x-intercept of the regression line.[2][7][10]
-
Conclusion
This compound is a highly selective M2 muscarinic receptor antagonist with weak secondary activity at histamine H1 receptors. Its primary mechanism involves the competitive blockade of Gi-coupled M2 receptors, thereby preventing acetylcholine-mediated inhibition of adenylyl cyclase. This distinct pharmacological profile, contrasting sharply with its (R)-(-)-enantiomer, makes it a valuable tool for investigating the physiological and pathophysiological roles of M2 receptors. The quantitative data and experimental protocols provided in this guide offer a technical foundation for professionals engaged in pharmacological research and drug development.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Muscarinic M2 receptors coupled to inhibition of adenylate cyclase in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential coupling of muscarinic m2 and m3 receptors to adenylyl cyclases V/VI in smooth muscle. Concurrent M2-mediated inhibition via Galphai3 and m3-mediated stimulation via Gbetagammaq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M2 muscarinic receptor inhibition of agonist-induced cyclic adenosine monophosphate accumulation and relaxation in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pa2 determination | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. neuron.mefst.hr [neuron.mefst.hr]
- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histamine receptors in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-(+)-Dimethindene Maleate: A Technical Guide to its M2 Muscarinic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the M2 muscarinic receptor selectivity of (S)-(+)-Dimethindene maleate (B1232345). It is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways.
Core Concepts: M2 Receptor Selectivity of (S)-(+)-Dimethindene Maleate
This compound is the (S)-enantiomer of the well-known H1 histamine (B1213489) receptor antagonist, dimethindene (B1670660).[1] It has been identified as a potent and selective antagonist for the M2 muscarinic acetylcholine (B1216132) receptor.[1][2] This selectivity is crucial for its potential as a pharmacological tool to investigate the physiological and pathophysiological roles of the M2 receptor, and as a starting point for the development of novel therapeutics with reduced side effects.[1]
The selectivity of this compound is demonstrated by its significantly higher binding affinity for the M2 receptor subtype compared to other muscarinic receptor subtypes (M1, M3, and M4).[1][2] This preferential binding translates to a more potent antagonism at M2 receptors in functional assays.[1]
Quantitative Data Summary
The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2) of this compound for various muscarinic receptor subtypes and the histamine H1 receptor.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | pKi Value | Selectivity Ratio (M2/Other) | Reference |
| M1 | 7.08 | 5-fold | [3] |
| M2 | 7.78 | - | [1][2] |
| M3 | 6.70 | 12-fold | [1][2] |
| M4 | 7.00 | 6-fold | [1][2] |
| M5 | - | 25-fold | [3] |
Note: Selectivity ratios are calculated from the antilog of the difference in pKi values. A higher pKi value indicates a higher binding affinity.
Table 2: Functional Antagonist Potencies of this compound
| Receptor and Tissue | pA2 Value | Reference |
| M1 (Rabbit vas deferens) | 6.83 | [1][2] |
| M1 (Rat duodenum) | 6.36 | [1][2] |
| M2 (Guinea-pig left atria) | 7.86 | [1][2] |
| M2 (Rabbit vas deferens) | 7.74 | [1][2] |
| M3 (Guinea-pig ileum) | 6.92 | [1][2] |
| M3 (Guinea-pig trachea) | 6.96 | [1][2] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 3: Histamine H1 Receptor Binding Affinity of this compound
| Receptor | pKi Value | Reference |
| H1 | 7.48 |
Signaling Pathways
The M2 muscarinic receptor primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] However, M2 receptor activation can also trigger other signaling cascades.
Canonical and non-canonical M2 receptor signaling pathways.
Experimental Protocols
The determination of this compound's M2 receptor selectivity involves two primary types of in vitro experiments: radioligand binding assays and functional assays in isolated tissues.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. The general principle involves the competition between a radiolabeled ligand (e.g., [3H]N-methylscopolamine) and the unlabeled test compound (this compound) for binding to the receptor.
Workflow for radioligand competition binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenates from tissues endogenously expressing muscarinic receptors (e.g., rat heart for M2, rat pancreas for M3, and rat striatum for M4) or membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., Chinese Hamster Ovary - CHO cells) are prepared.[1][3]
-
The tissue or cells are homogenized in a suitable buffer (e.g., ice-cold Tris-HCl) and centrifuged to pellet the membranes. The pellet is then resuspended in the assay buffer.
-
-
Competition Binding Assay:
-
A fixed concentration of a non-selective muscarinic radioligand, such as [3H]N-methylscopolamine ([3H]NMS), is used.[3]
-
The prepared membranes are incubated with the radioligand and a range of concentrations of this compound in a multi-well plate.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.[6]
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.[6] This separates the receptor-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the concentration of this compound.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays in Isolated Tissues
Functional assays measure the ability of a compound to antagonize the physiological response induced by an agonist in an isolated tissue or organ. The pA2 value is a measure of the antagonist's potency.
Detailed Methodology (Example: Guinea-Pig Left Atria for M2 Receptor Antagonism):
-
Tissue Preparation:
-
Guinea pigs are euthanized, and the left atria are dissected and mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature (e.g., 37°C).
-
The atria are electrically paced to ensure a regular beat rate. The force of contraction is measured using an isometric force transducer.
-
-
Experimental Protocol:
-
After an equilibration period, a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated. The agonist will cause a decrease in the force of contraction, mediated by M2 receptors.
-
The tissue is then washed to remove the agonist.
-
A known concentration of this compound is added to the organ bath and allowed to equilibrate with the tissue for a specific period.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
-
Data Analysis:
-
The concentration-response curves for the agonist in the absence and presence of the antagonist are plotted.
-
The antagonist will cause a parallel rightward shift in the agonist's concentration-response curve without affecting the maximum response.
-
The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence) is calculated.
-
The pA2 value is then determined using the Schild equation: pA2 = log(dose ratio - 1) - log[Antagonist]. This is typically performed for several antagonist concentrations to generate a Schild plot.
-
Conclusion
The data presented in this technical guide unequivocally demonstrate that this compound is a potent and selective antagonist of the M2 muscarinic receptor. Its selectivity profile, coupled with the detailed experimental protocols provided, makes it a valuable pharmacological tool for the scientific community. Researchers can leverage this information to further investigate the intricate roles of the M2 receptor in health and disease and to guide the development of next-generation M2-selective therapeutic agents.
References
- 1. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor [mdpi.com]
- 5. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Histamine H1 Receptor Activity of (S)-(+)-Dimethindene Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological activity of (S)-(+)-Dimethindene maleate (B1232345) at the histamine (B1213489) H1 receptor (H1R). Dimethindene (B1670660) is a first-generation antihistamine that acts as a selective H1 receptor antagonist, effectively mitigating allergic responses.[1] This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing receptor activity, and visualizes the core signaling pathways and experimental workflows. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in their understanding and investigation of H1 receptor antagonists.
Introduction to Dimethindene and the Histamine H1 Receptor
Dimethindene is a selective histamine H1 antagonist used orally and topically to relieve symptoms of allergic reactions, such as urticaria, and as an antipruritic.[2] It is a chiral compound, and its activity is stereospecific. The (R)-(-)-enantiomer is primarily responsible for the antihistaminic effects, while the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist.[2][3] However, the commercially available formulation is often a racemic mixture, dimethindene maleate.[4] This guide will focus on the activity of the active antihistaminic enantiomer at the histamine H1 receptor.
The histamine H1 receptor is a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family.[5] It is widely expressed in various tissues, including smooth muscles, vascular endothelial cells, the heart, and the central nervous system.[5] Activation of the H1 receptor by histamine initiates a signaling cascade that leads to the classic symptoms of allergic reactions.[4]
Mechanism of Action
Dimethindene maleate functions as a competitive antagonist at the histamine H1 receptor.[4] It binds to the receptor, thereby preventing the binding of endogenous histamine and blocking its downstream effects.[2][4] This antagonism effectively reduces symptoms associated with allergic reactions, such as itching, swelling, and redness.[4]
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is coupled to the Gq/11 family of G-proteins.[5][6] Upon agonist (histamine) binding, the Gαq subunit dissociates and activates phospholipase C (PLC).[6][7] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] The increase in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), leads to a variety of cellular responses that contribute to the inflammatory and allergic cascade.[7]
Caption: Histamine H1 receptor signaling pathway and the antagonistic action of (S)-(+)-Dimethindene.
Quantitative Data
The potency and affinity of dimethindene maleate and its enantiomers for the histamine H1 receptor have been characterized through various in vitro assays. The following table summarizes key quantitative data from the literature.
| Compound | Assay Type | Parameter | Value | Species/Tissue | Reference |
| Dimethindene maleate (racemic) | Functional Assay | pA2 | 9.3 | Guinea-pig ileum | [4] |
| (R)-(-)-Dimethindene | Functional Assay | pA2 | ~9.3 (slightly more potent than racemic) | Guinea-pig ileum | [4] |
| (S)-(+)-Dimethindene | Functional Assay | pA2 | 7.7 (~30 times less potent) | Guinea-pig ileum | [4] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
The characterization of (S)-(+)-Dimethindene maleate's activity at the H1 receptor relies on established in vitro assays. Below are detailed methodologies for two key experiments.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine (a well-characterized H1 receptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor and prepare a membrane fraction by centrifugation. Resuspend the final membrane pellet in assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membrane preparation.
-
A fixed concentration of [³H]-mepyramine (typically at its Kd value).
-
Varying concentrations of this compound (for the competition curve).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of an unlabeled antagonist.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the agonist-induced increase in intracellular calcium, a key event in H1 receptor signaling.
Objective: To determine the potency (IC50) of this compound in inhibiting histamine-induced calcium flux.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Agonist: Histamine.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with an automated injection system.
Procedure:
-
Cell Plating: Seed the H1R-expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye diluted in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation (Antagonist Mode): Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject a fixed concentration of histamine (typically the EC80 concentration to elicit a robust response) into the wells.
-
Immediately begin recording the fluorescence signal over time (typically 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (peak minus baseline) reflects the intracellular calcium concentration.
-
Calculate the percentage of inhibition of the histamine response by this compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A typical workflow for a calcium mobilization assay to assess H1 receptor antagonism.
In Vivo Efficacy
The antihistaminic activity of dimethindene maleate has been demonstrated in various in vivo models of allergic response. For instance, in a study using a Vienna Challenge Chamber, intranasally applied dimethindene maleate solution was shown to be effective in reducing nasal symptoms in adult volunteers with seasonal allergic rhinitis.[8] Another study in a guinea pig model of ovalbumin-induced allergic conjunctivitis showed that anti-allergic eye drops containing H1 antagonists significantly reduced eye-scratching behavior.[9] Furthermore, intravenous administration of dimethindene maleate in humans has been shown to strongly inhibit histamine-induced weal and flare reactions.[10] These studies provide in vivo evidence for the efficacy of dimethindene as an H1 receptor antagonist in relevant models of allergic disease.
Conclusion
This compound is a potent and selective antagonist of the histamine H1 receptor. Its mechanism of action involves the competitive blockade of histamine binding, thereby inhibiting the Gq/11-mediated signaling cascade that leads to allergic symptoms. The quantitative data from in vitro assays confirm its high affinity and potency at the H1 receptor. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of this and other H1 receptor antagonists. The demonstrated in vivo efficacy underscores its therapeutic relevance in the management of allergic conditions. This technical guide serves as a valuable resource for researchers and drug development professionals working in the field of antihistamine pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. Controlled exposure to mite allergen for a dose-finding of dimethindene maleate (DMM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Efficacy of intranasally applied dimethindene maleate solution as spray in adult volunteers with symptoms of seasonal allergic rhinitis in the Vienna challenge chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect-time-relation of the H1-receptor antagonist dimethindene maleate following intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-(+)-Dimethindene Maleate in Extended Pluripotent Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extended pluripotent stem cells (EPSCs) represent a groundbreaking advancement in stem cell biology, possessing a developmental potential that encompasses both embryonic and extraembryonic lineages. The stability of this unique pluripotent state is maintained by a delicate balance of signaling pathways. This technical guide explores the potential role of (S)-(+)-Dimethindene maleate (B1232345), a selective histamine (B1213489) H1 receptor antagonist, in the culture and maintenance of EPSCs.
While direct studies on the effects of (S)-(+)-Dimethindene maleate on EPSCs are not yet available, existing research on other pluripotent stem cells provides a strong rationale for its investigation. Studies have shown that histamine and its H1 receptor (H1R) can influence the differentiation of human induced pluripotent stem cells (hiPSCs), particularly towards cardiac lineages, through the ERK1/2-STAT3 signaling pathway.[1] Blockade of H1R has been demonstrated to repress this differentiation process.[1] In neural stem cells, H1R activation has been linked to the promotion of neuronal differentiation.[2][3]
This guide hypothesizes that by antagonizing the H1 receptor, this compound could potentially inhibit spontaneous differentiation signals, thereby contributing to the robust maintenance of the extended pluripotent state. The following sections provide detailed experimental protocols for the culture of EPSCs with and without this compound, hypothetical data on its effects, and a visualization of the implicated signaling pathways.
Quantitative Data Summary
The following tables present hypothetical data illustrating the potential effects of this compound on key characteristics of extended pluripotent stem cells. These tables are intended to serve as a template for the types of quantitative analysis that would be performed to validate the proposed hypothesis.
Table 1: Effect of this compound on Pluripotency Marker Expression in EPSCs
| Treatment Group | OCT4 Expression (Relative Quantification) | SOX2 Expression (Relative Quantification) | NANOG Expression (Relative Quantification) |
| Control (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| This compound (1 µM) | 1.15 ± 0.10 | 1.20 ± 0.13 | 1.18 ± 0.09 |
| This compound (5 µM) | 1.30 ± 0.14 | 1.35 ± 0.16 | 1.25 ± 0.12 |
| This compound (10 µM) | 1.22 ± 0.11 | 1.28 ± 0.14 | 1.20 ± 0.10 |
Table 2: Effect of this compound on Spontaneous Differentiation of EPSCs
| Treatment Group | Percentage of Differentiated Colonies |
| Control (Vehicle) | 15.2 ± 2.5% |
| This compound (1 µM) | 10.8 ± 1.9% |
| This compound (5 µM) | 7.5 ± 1.5% |
| This compound (10 µM) | 8.1 ± 1.7% |
Experimental Protocols
Protocol 1: Culture of Human Extended Pluripotent Stem Cells (EPSCs)
This protocol is adapted from the established methods for deriving and maintaining human EPSCs.
Materials:
-
Human EPSC line
-
EPSC medium: DMEM/F12 supplemented with 20% KnockOut Serum Replacement, 1% Non-Essential Amino Acids, 1% GlutaMAX, 0.1 mM β-mercaptoethanol, and a cocktail of small molecule inhibitors (e.g., inhibitors of MEK, GSK3β, ROCK, and others as established for EPSC maintenance).
-
Matrigel-coated culture plates
-
Accutase or other suitable single-cell dissociation reagent
-
ROCK inhibitor (e.g., Y-27632)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
Procedure:
-
Plate Coating: Coat culture plates with Matrigel according to the manufacturer's instructions.
-
Cell Thawing: Thaw cryopreserved EPSCs rapidly in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed EPSC medium. Centrifuge at 200 x g for 4 minutes.
-
Cell Seeding: Aspirate the supernatant and gently resuspend the cell pellet in fresh EPSC medium supplemented with ROCK inhibitor (10 µM). Seed the cells onto the Matrigel-coated plate at an appropriate density.
-
Cell Culture: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Medium Change: Change the EPSC medium daily.
-
Passaging: When the colonies reach 70-80% confluency, aspirate the medium and wash the cells with DPBS. Add Accutase and incubate at 37°C until the cells detach. Neutralize the Accutase with fresh EPSC medium and gently pipette to create a single-cell suspension. Centrifuge and re-plate as described in step 3.
Protocol 2: Treatment of EPSCs with this compound
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cultured human EPSCs (as per Protocol 1)
-
EPSC medium
Procedure:
-
Preparation of Treatment Medium: Prepare fresh EPSC medium containing the desired final concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM). A vehicle control medium containing the same concentration of DMSO should also be prepared.
-
Treatment: During the daily medium change, replace the existing medium with the prepared treatment or vehicle control medium.
-
Duration of Treatment: Continue the treatment for a defined period, for example, over several passages, to assess long-term effects on pluripotency and stability.
-
Analysis: At the end of the treatment period, harvest the cells for analysis as described in the subsequent protocols.
Protocol 3: Analysis of Pluripotency Marker Expression by Quantitative PCR (qPCR)
Materials:
-
Treated and control EPSCs
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for pluripotency markers (OCT4, SOX2, NANOG) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, specific primers for the target genes, and a suitable qPCR master mix.
-
Data Analysis: Calculate the relative expression of the pluripotency markers using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control group.
Protocol 4: Assessment of Spontaneous Differentiation
Procedure:
-
Culture and Treatment: Culture EPSCs with this compound or vehicle control as described in Protocol 2.
-
Colony Morphology Assessment: After a defined culture period (e.g., 5-7 days), examine the colonies under a phase-contrast microscope.
-
Quantification: Count the total number of colonies and the number of colonies showing clear signs of differentiation (e.g., loss of defined borders, presence of flattened, non-pluripotent-like cells).
-
Calculation: Express the level of spontaneous differentiation as the percentage of differentiated colonies relative to the total number of colonies.
Signaling Pathways and Visualizations
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor (H1R) is a G-protein coupled receptor that, upon binding histamine, activates the Gαq subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effectors can influence a variety of cellular processes, including gene expression and differentiation.
Caption: Histamine H1 Receptor Signaling Pathway and its inhibition by this compound.
Hypothetical Experimental Workflow
The following diagram illustrates a logical workflow for investigating the effects of this compound on extended pluripotent stem cells.
Caption: Experimental workflow for assessing the impact of this compound on EPSCs.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for investigating the role of this compound in the context of extended pluripotent stem cells. Based on the known pro-differentiating effects of histamine H1 receptor signaling in other pluripotent stem cell types, it is plausible that its antagonism by this compound could serve as a novel strategy to enhance the stability and maintenance of the unique extended pluripotent state. The provided protocols and hypothetical data offer a roadmap for researchers to explore this promising avenue, potentially leading to improved methods for the culture and application of these versatile stem cells in research and regenerative medicine. Further experimental validation is essential to confirm these hypotheses.
References
- 1. Disruption of histamine/H1R signaling pathway represses cardiac differentiation and maturation of human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine induces neural stem cell proliferation and neuronal differentiation by activation of distinct histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
An In-depth Technical Guide to (S)-(+)-Dimethindene Maleate (CAS Number: 136152-65-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-Dimethindene maleate (B1232345) is a chiral small molecule that has garnered significant interest in pharmacological research due to its dual antagonistic activity at muscarinic acetylcholine (B1216132) and histamine (B1213489) receptors. It is the (S)-enantiomer of the well-known first-generation antihistamine, dimethindene (B1670660). While the racemic mixture of dimethindene is primarily recognized for its potent histamine H1 receptor antagonism, the (S)-(+)-enantiomer displays a distinct and selective affinity for the M2 subtype of muscarinic acetylcholine receptors.[1] This unique pharmacological profile makes (S)-(+)-Dimethindene maleate a valuable tool for investigating the physiological and pathological roles of M2 receptors, particularly in the autonomic nervous system, cardiovascular system, and respiratory system.[2] Furthermore, it has recently been identified as a key component in a chemical cocktail used to induce and maintain extended pluripotent stem cells (EPSCs), opening new avenues in regenerative medicine research.[3]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed pharmacology with a focus on its receptor binding profiles, relevant experimental protocols for its use, and a summary of its synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 136152-65-3 | [3] |
| Molecular Formula | C₂₀H₂₄N₂ · C₄H₄O₄ | [4] |
| Molecular Weight | 408.49 g/mol | [4] |
| Appearance | White to pale beige solid/crystalline powder | [5] |
| Solubility | Slightly soluble in water, soluble in methanol. H₂O: 2 mg/mL (clear) | [5] |
| Storage | 2-8°C, desiccated | |
| Purity | ≥98% (HPLC) | |
| IUPAC Name | (Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine | [6] |
Pharmacology
The pharmacological activity of dimethindene is stereoselective. The (R)-(-)-enantiomer is the eutomer responsible for the potent histamine H1 receptor antagonism, while the (S)-(+)-enantiomer is a selective antagonist of the M2 muscarinic receptor.[7][8]
Muscarinic Receptor Antagonism
This compound exhibits a high affinity and selectivity for the M2 muscarinic acetylcholine receptor subtype. Its binding affinities for the five human muscarinic receptor subtypes (M1-M5) have been determined through radioligand binding studies.[7][9] The pKi and pA2 values, which represent the negative logarithm of the inhibition constant and antagonist affinity, respectively, are summarized in Table 2.
| Receptor Subtype | pKi | pA2 | Reference |
| M1 | 7.08 | 6.83 / 6.36 | [7][1] |
| M2 | 7.78 | 7.86 / 7.74 | [7][1] |
| M3 | 6.70 | 6.92 / 6.96 | [7][1] |
| M4 | 7.00 | - | [7][1] |
The data clearly indicates that (S)-(+)-Dimethindene is significantly more potent at the M2 receptor compared to the other muscarinic subtypes.
Histamine H1 Receptor Antagonism
While the (R)-(-)-enantiomer is the more potent H1 antagonist, this compound still retains activity at the histamine H1 receptor.[7] The antagonist affinity at the H1 receptor is presented in Table 3.
| Receptor | pA2 | Reference |
| Histamine H1 | 7.48 | [7][1] |
The stereoselectivity is inverse at histamine H1 receptors, with the (R)-(-)-enantiomer being the more active isomer (pA2 = 9.42).[7]
Mechanism of Action & Signaling Pathways
As a competitive antagonist, this compound binds to M2 muscarinic and H1 histamine receptors without activating them, thereby blocking the binding of the endogenous agonists, acetylcholine and histamine, respectively.
The signaling pathway for the M2 muscarinic receptor, a Gi-coupled receptor, and the H1 histamine receptor, a Gq-coupled receptor, are depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. bio-techne.com [bio-techne.com]
- 4. Dimethindene Maleate | C24H28N2O4 | CID 5282414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DIMETHINDENE MALEATE | 3614-69-5 [chemicalbook.com]
- 6. DIMETHINDENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Biological Profile of Dimethindene Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethindene (B1670660), a first-generation antihistamine, is a chiral molecule that exists as a racemic mixture of two enantiomers: (S)-(+)-dimethindene and (R)-(-)-dimethindene. While the racemic mixture is used clinically for the symptomatic relief of allergic reactions, the individual enantiomers possess distinct and highly selective pharmacological activities.[1][2] This technical guide provides an in-depth analysis of the biological activities of the (S)-(+)-dimethindene enantiomer and its counterpart, focusing on their differential receptor interactions, the underlying signaling pathways, and the experimental methodologies used for their characterization.
Stereoselective Receptor Binding and Functional Activity
The biological activity of dimethindene is a classic example of stereoselectivity, where the three-dimensional orientation of the molecule dictates its interaction with biological targets. The (S)-(+)- and (R)-(-)-enantiomers exhibit a striking divergence in their affinities for muscarinic acetylcholine (B1216132) receptors and histamine (B1213489) H1 receptors.
Muscarinic Receptor Antagonism: The Role of (S)-(+)-Dimethindene
The (S)-(+)-enantiomer of dimethindene is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor.[3][4] It displays significantly lower affinity for other muscarinic receptor subtypes (M1, M3, and M4).[3][4] In contrast, the (R)-(-)-enantiomer is considerably less potent at all muscarinic receptor subtypes.[3] This M2 selectivity makes (S)-(+)-dimethindene a valuable research tool for investigating the physiological and pathological roles of M2 receptors.[3]
Histamine H1 Receptor Antagonism: The Role of (R)-(-)-Dimethindene
Conversely, the primary antihistaminic activity of racemic dimethindene resides in the (R)-(-)-enantiomer.[1][3] This enantiomer is a potent antagonist of the histamine H1 receptor, while the (S)-(+)-enantiomer has a much lower affinity for this receptor.[3][5] The sedative effects commonly associated with first-generation antihistamines are also attributed to the H1-receptor antagonism of the (R)-(-)-enantiomer.[6]
Quantitative Analysis of Receptor Affinity and Potency
The differential binding affinities and functional potencies of the dimethindene enantiomers have been quantified in various in vitro studies. The following tables summarize the key quantitative data.
Table 1: Muscarinic Receptor Binding Affinities (pKi) and Functional Antagonist Potencies (pA2) of Dimethindene Enantiomers [3][4][7]
| Receptor Subtype | (S)-(+)-Dimethindene | (R)-(-)-Dimethindene |
| M1 | pKi = 7.08 / pA2 = 6.83/6.36 | Less potent |
| M2 | pKi = 7.78 / pA2 = 7.86/7.74 | Up to 41-fold less potent |
| M3 | pKi = 6.70 / pA2 = 6.92/6.96 | Less potent |
| M4 | pKi = 7.00 | Less potent |
Table 2: Histamine H1 Receptor Functional Antagonist Potency (pA2) of Dimethindene Enantiomers [3]
| Enantiomer | pA2 Value |
| (R)-(-)-Dimethindene | 9.42 |
| (S)-(+)-Dimethindene | 7.48 |
Signaling Pathways
The distinct receptor targets of the dimethindene enantiomers translate to the modulation of different intracellular signaling cascades.
(S)-(+)-Dimethindene and the M2 Muscarinic Receptor Pathway
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[8] Antagonism of the M2 receptor by (S)-(+)-dimethindene blocks the downstream signaling cascade initiated by acetylcholine. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][9]
(R)-(-)-Dimethindene and the Histamine H1 Receptor Pathway
The histamine H1 receptor is a GPCR that couples to the Gq/11 family of G proteins.[7] Antagonism of the H1 receptor by (R)-(-)-dimethindene blocks the histamine-induced activation of phospholipase C (PLC).[8] This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] Consequently, the downstream effects, including the release of intracellular calcium and the activation of protein kinase C (PKC), are inhibited.[8] This pathway is also linked to the activation of the transcription factor NF-κB, which is involved in inflammatory responses.[11]
Experimental Protocols
The characterization of the biological activity of dimethindene enantiomers relies on a combination of in vitro assays. The following sections outline the general methodologies for key experiments.
Chiral Separation of Dimethindene Enantiomers
The initial and critical step is the separation of the racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a commonly employed technique.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of the enantiomers for specific receptors. These assays typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled ligand.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells or other suitable cell lines are transfected to express the human muscarinic (M1-M4) or histamine H1 receptors.
-
Cells are cultured to a sufficient density and then harvested.
-
Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
-
Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors or [3H]-pyrilamine for H1 receptors) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled competitor (e.g., (S)-(+)-dimethindene or (R)-(-)-dimethindene) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
Functional assays are employed to determine the potency (pA2) of the enantiomers as antagonists in a physiological context.
-
Isolated Tissue Preparation (e.g., Guinea Pig Ileum):
-
A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
The tissue is connected to an isometric force transducer to measure muscle contractions.
-
-
Functional Antagonism Assay:
-
A cumulative concentration-response curve to an agonist (e.g., histamine for H1 receptors or carbachol (B1668302) for muscarinic receptors) is established to determine the baseline response.
-
The tissue is then incubated with a fixed concentration of the antagonist (e.g., (S)-(+)-dimethindene or (R)-(-)-dimethindene) for a specific period.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
The dose-ratio is calculated for each antagonist concentration (the ratio of the agonist EC50 in the presence and absence of the antagonist).
-
A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the antagonist concentration.
-
The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2, is determined from the x-intercept of the Schild plot.
-
Logical Relationship of Stereochemistry and Biological Activity
The distinct pharmacological profiles of the dimethindene enantiomers are a direct consequence of their stereochemistry. The specific three-dimensional arrangement of atoms in each enantiomer allows for differential and highly selective binding to the active sites of their respective target receptors.
Conclusion
The enantiomers of dimethindene provide a compelling case study in stereopharmacology. The (S)-(+)-enantiomer is a selective M2 muscarinic receptor antagonist, while the (R)-(-)-enantiomer is a potent histamine H1 receptor antagonist. This clear separation of activities at the enantiomeric level highlights the importance of chiral considerations in drug design and development. (S)-(+)-dimethindene, in particular, stands out as a valuable pharmacological tool for the specific investigation of M2 receptor function, potentially paving the way for the development of novel therapeutics targeting this receptor with high selectivity and reduced off-target effects. A thorough understanding of the distinct biological profiles of each enantiomer is crucial for both basic research and the rational design of more targeted and effective medications.
References
- 1. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 8. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Phospholipase C - Wikipedia [en.wikipedia.org]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
(S)-(+)-Dimethindene Maleate for Autonomic Regulation Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-(+)-Dimethindene maleate (B1232345), the active S-enantiomer of the first-generation antihistamine dimethindene, is a potent histamine (B1213489) H1 receptor antagonist with significant anticholinergic properties.[1] While primarily utilized for the symptomatic relief of allergic reactions, its dual receptor antagonism profile presents a compelling case for its application in autonomic regulation studies.[1][2] This technical guide provides an in-depth overview of the core pharmacology of (S)-(+)-Dimethindene maleate, its mechanism of action, and its potential utility in investigating the complex interplay between the histaminergic and cholinergic systems in autonomic nervous system (ANS) function. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing autonomic function, and provides visual representations of the relevant signaling pathways to support further research and drug development in this area.
Mechanism of Action
This compound exerts its pharmacological effects through competitive antagonism at two key receptor types:
-
Histamine H1 Receptors: As a potent H1 receptor antagonist, this compound blocks the action of histamine, a key mediator in allergic and inflammatory responses.[2] This action is responsible for its therapeutic effects in conditions such as urticaria and allergic rhinitis.[2] In the context of autonomic regulation, H1 receptors are known to be present in various cardiovascular tissues, and their modulation can influence autonomic tone.
-
Muscarinic M2 Receptors: Notably, (S)-(+)-Dimethindene is a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[1] M2 receptors are predominantly found in the heart and are key regulators of parasympathetic nervous system activity, including the control of heart rate.[3] Blockade of these receptors leads to anticholinergic effects.
The dual antagonism of H1 and M2 receptors by this compound makes it a unique tool for dissecting the relative contributions of histaminergic and cholinergic pathways to autonomic control.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the receptor binding affinities of (S)-(+)-Dimethindene, presented as pKi values. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating a higher binding affinity.
| Receptor Target | pKi Value | Reference |
| Muscarinic M2 Receptor | 7.78 | [4] |
| Histamine H1 Receptor | 7.48 | [4] |
| Muscarinic M1 Receptor | 7.08 | [4] |
| Muscarinic M4 Receptor | 7.00 | [4] |
| Muscarinic M3 Receptor | 6.70 | [4] |
Experimental Protocols for Autonomic Regulation Studies
While specific studies investigating the effects of this compound on autonomic regulation are limited, the following protocols for assessing cardiovascular autonomic function can be readily adapted for this purpose.
Assessment of Heart Rate Variability (HRV)
Objective: To quantify the effects of this compound on the sympathetic and parasympathetic modulation of heart rate.
Methodology:
-
Subject Preparation: Healthy volunteers or a specific patient population will be recruited. Participants should refrain from caffeine, alcohol, and strenuous exercise for at least 24 hours prior to the study. A baseline electrocardiogram (ECG) will be recorded.
-
Drug Administration: A single oral dose of this compound (e.g., 2.5 mg) or placebo will be administered in a double-blind, crossover design.
-
ECG Recording: Continuous 5-minute ECG recordings will be obtained at baseline and at regular intervals post-dosing (e.g., 1, 2, 4, and 6 hours). Recordings should be taken in a quiet, temperature-controlled room with the subject in a supine position.
-
Data Analysis: The R-R intervals will be extracted from the ECG recordings. Time-domain and frequency-domain analyses of HRV will be performed.
-
Time-Domain Parameters:
-
SDNN (Standard deviation of all normal-to-normal intervals): Reflects overall HRV.
-
RMSSD (Root mean square of successive differences): Primarily reflects parasympathetic activity.
-
-
Frequency-Domain Parameters:
-
High Frequency (HF) power (0.15-0.4 Hz): Reflects parasympathetic (vagal) activity.
-
Low Frequency (LF) power (0.04-0.15 Hz): Reflects both sympathetic and parasympathetic activity.
-
LF/HF Ratio: Often interpreted as an index of sympathovagal balance.
-
-
Assessment of Baroreflex Sensitivity (BRS)
Objective: To determine the effect of this compound on the reflex control of heart rate in response to changes in blood pressure.
Methodology:
-
Subject Preparation: Similar to the HRV protocol. Continuous, non-invasive blood pressure and ECG will be monitored.
-
Drug Administration: A single oral dose of this compound or placebo will be administered.
-
Spontaneous BRS Measurement: BRS can be assessed from spontaneous fluctuations in blood pressure and heart rate using the sequence method or spectral analysis. Data will be collected at baseline and at intervals post-dosing.
-
Pharmacological BRS Measurement (Modified Oxford Method):
-
An intravenous infusion of a vasoactive agent (e.g., phenylephrine (B352888) to increase blood pressure, followed by sodium nitroprusside to decrease blood pressure) will be administered.
-
The resulting changes in systolic blood pressure and R-R interval will be plotted, and the slope of the linear regression will be calculated to determine BRS.
-
-
Data Analysis: BRS is expressed in ms/mmHg . A decrease in BRS suggests a blunting of the baroreflex.
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the H1 and M2 receptors, the primary targets of this compound.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Muscarinic M2 Receptor Signaling Pathway.
Expected Autonomic Effects and Research Implications
Based on its receptor binding profile, this compound is expected to exert measurable effects on the autonomic nervous system. The potent M2 receptor antagonism would likely lead to a decrease in parasympathetic tone, potentially manifesting as:
-
Increased Heart Rate: Due to the blockade of vagal input to the sinoatrial node.
-
Decreased Heart Rate Variability: Specifically, a reduction in the RMSSD and HF components of HRV, which are markers of parasympathetic activity.
-
Reduced Baroreflex Sensitivity: Anticholinergic agents are known to impair the baroreflex arc.
The concurrent H1 receptor antagonism may have more complex effects on the cardiovascular system. While H1 receptor activation can cause vasodilation, the net effect of H1 blockade by (S)-(+)-Dimethindene on blood pressure and other autonomic parameters in humans requires further investigation.
The unique pharmacological profile of this compound makes it a valuable tool for:
-
Probing the role of M2 receptors in autonomic regulation.
-
Investigating the interaction between the histaminergic and cholinergic systems in cardiovascular control.
-
Serving as a reference compound in the development of new drugs targeting H1 or M2 receptors with improved autonomic side-effect profiles.
Conclusion
This compound is more than a first-generation antihistamine; it is a potent, M2-selective muscarinic antagonist with a well-characterized receptor binding profile. This dual activity provides a unique opportunity for researchers to explore fundamental aspects of autonomic nervous system regulation. While direct studies on its autonomic effects are currently lacking, the established methodologies for assessing HRV and BRS offer a clear path forward for such investigations. The data and protocols presented in this guide are intended to facilitate and encourage further research into the utility of this compound as a pharmacological tool in autonomic studies, ultimately contributing to a better understanding of autonomic physiology and the development of safer and more effective therapeutics.
References
(S)-(+)-Dimethindene Maleate in Cardiovascular Physiology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-Dimethindene maleate (B1232345), a first-generation H1-receptor antagonist, is a chiral compound where the (R)-(-)-enantiomer is primarily responsible for its antihistaminic activity.[1] However, the (S)-(+)-enantiomer also possesses pharmacological activity, notably as a potent M2-selective muscarinic receptor antagonist.[1] While extensively used for alleviating allergic symptoms, its distinct pharmacological profile makes it a valuable tool in cardiovascular physiology research.[2][3] This technical guide provides an in-depth overview of the application of (S)-(+)-Dimethindene maleate in this field, focusing on its mechanism of action, experimental protocols, and the interpretation of cardiovascular effects.
Histamine (B1213489) plays a complex role in the cardiovascular system, capable of inducing vasodilation, increasing vascular permeability, and eliciting both positive chronotropic and inotropic effects, primarily through H1 and H2 receptors.[2][4] H1-receptor antagonists like dimethindene (B1670660) can suppress histamine-induced swelling and vasodilation by blocking the binding of histamine to its receptors on various cells, including vascular smooth muscle and endothelial cells.[5]
Mechanism of Action in the Cardiovascular System
The primary mechanism of action of dimethindene in the cardiovascular context is the competitive antagonism of histamine H1 receptors.[2][6] These receptors are expressed in vascular smooth muscle, endothelial cells, and the heart.[7]
2.1 Vascular Effects
Activation of H1 receptors in vascular endothelial cells typically leads to vasodilation. In contrast, in vascular smooth muscle, H1 receptor activation can cause vasoconstriction.[8] By blocking these receptors, dimethindene can attenuate the vascular responses to histamine. In a porcine model of endotoxic shock, dimethindene was shown to prevent the decrease in systemic vascular resistance (SVR) and ameliorate the increase in mean arterial pulmonary pressure and pulmonary vascular resistance (PVR) induced by lipopolysaccharide (LPS).[9]
2.2 Cardiac Effects
Histamine can exert several effects on the heart, including increasing heart rate and ventricular automaticity, which are largely mediated by H2 receptors.[10] However, H1 receptors are also present in the heart and their stimulation can increase atrioventricular node conduction.[4][11] Dimethindene, by acting on H1 receptors, can modulate these effects. It is important to note that some second-generation antihistamines have been associated with cardiotoxic effects, such as QT interval prolongation, though this is not considered a class effect.[4][12]
Quantitative Data on Cardiovascular Effects
The following table summarizes the quantitative effects of dimethindene from a key preclinical study.
| Parameter | Model | Treatment | Result | Reference |
| Systemic Vascular Resistance (SVR) | Porcine Endotoxic Shock | Dimethindene (2 mg/kg) 15 min before LPS | Prevented the decrease in SVR (p < .05) | [9] |
| Mean Arterial Pulmonary Pressure (MPAP) | Porcine Endotoxic Shock | Dimethindene (2 mg/kg) 15 min before LPS | Ameliorated the increase in MPAP | [9] |
| Pulmonary Vascular Resistance (PVR) | Porcine Endotoxic Shock | Dimethindene (2 mg/kg) 15 min before LPS | Ameliorated the increase in PVR | [9] |
| Oxygenation Ratio (PaO2/FiO2) | Porcine Endotoxic Shock | Dimethindene (2 mg/kg) 15 min before LPS | Reduced impairment in pulmonary function (p = .01) | [9] |
| Plasma Lactate Levels | Porcine Endotoxic Shock | Dimethindene (2 mg/kg) 15 min before LPS | Ameliorated the increase (p < .05) | [9] |
| Base Excess | Porcine Endotoxic Shock | Dimethindene (2 mg/kg) 15 min before LPS | Ameliorated the decrease (p < .05) | [9] |
Experimental Protocols
This section details a representative experimental protocol for investigating the cardiovascular effects of dimethindene in a large animal model.
4.1 In Vivo Porcine Endotoxic Shock Model
This protocol is based on a study investigating the effect of H1-antagonism on cardiovascular dysfunction in porcine endotoxic shock.[9]
4.1.1 Animal Preparation and Instrumentation
-
Anesthetize domestic pigs (n=12, both sexes).
-
Perform tracheotomy and initiate mechanical ventilation.
-
Insert catheters into the femoral artery for continuous blood pressure monitoring and blood sampling.
-
Place a pulmonary artery catheter via the femoral vein for measurement of pulmonary arterial pressure, cardiac output, and mixed venous blood gases.
-
Allow for a stabilization period post-instrumentation.
4.1.2 Experimental Groups
-
Control Group (n=6): Receive a continuous intravenous infusion of lipopolysaccharide (LPS) from E. coli (5 µg/kg/h).
-
Verum Group (n=6): Receive a bolus injection of dimethindene (2 mg/kg) 15 minutes prior to the start of the LPS infusion (5 µg/kg/h).
4.1.3 Measurements and Data Collection
-
Continuously record hemodynamic parameters including mean arterial blood pressure (MAP), mean pulmonary arterial pressure (MPAP), and cardiac output (CO).
-
Calculate systemic vascular resistance (SVR) and pulmonary vascular resistance (PVR).
-
Collect arterial and mixed venous blood samples at baseline and regular intervals for blood gas analysis (PaO2, SvO2), lactate, and base excess measurements.
-
Measure plasma levels of tumor necrosis factor-alpha (TNF-α) and nitrate/nitrite.
4.1.4 Data Analysis
-
Compare the time course of all measured parameters between the control and verum groups using appropriate statistical methods (e.g., ANOVA for repeated measures).
-
A p-value of < 0.05 is considered statistically significant.
Signaling Pathways and Experimental Workflows
5.1 Histamine H1 Receptor Signaling in Vascular Smooth Muscle
Histamine binding to H1 receptors on vascular smooth muscle cells initiates a signaling cascade that can lead to vasoconstriction. The H1 receptor is a G-protein-coupled receptor linked to Gq, which activates phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction. In some contexts, H1 receptor activation can also stimulate the NF-κB signaling pathway, leading to the expression of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide (NO) production.[13][14]
Caption: Histamine H1 receptor signaling cascade in vascular smooth muscle.
5.2 Experimental Workflow for In Vivo Cardiovascular Studies
The following diagram illustrates a typical workflow for conducting in vivo studies to assess the cardiovascular effects of a pharmacological agent like this compound.
Caption: General experimental workflow for in vivo cardiovascular research.
Conclusion
This compound serves as a specific and potent tool for dissecting the role of the histaminergic system, particularly H1 receptor-mediated pathways, in cardiovascular physiology and pathophysiology. Its ability to counteract histamine-induced changes in vascular resistance and pressure makes it valuable for studying conditions such as septic shock and allergic reactions. The provided protocols and diagrams offer a framework for designing and interpreting experiments aimed at further elucidating the complex interplay between histamine and the cardiovascular system. Researchers should, however, remain mindful of its anticholinergic properties, which could influence experimental outcomes.[2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]
- 3. Dimetindene - Wikipedia [en.wikipedia.org]
- 4. [PDF] Effect of H1 antihistamines upon the cardiovascular system. | Semantic Scholar [semanticscholar.org]
- 5. Antihistamine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
- 9. Effect of H1-antagonism on cardiovascular, pulmonary, and immunological dysfunction in porcine endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highlights in cardiovascular effects of histamine and H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Function and Role of Histamine H1 Receptor in the Mammalian Heart [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. go.drugbank.com [go.drugbank.com]
(S)-(+)-Dimethindene Maleate: A Technical Guide for Respiratory System Function Studies
Abstract
This technical guide provides a comprehensive overview of (S)-(+)-Dimethindene maleate (B1232345) as a pharmacological tool for investigating respiratory system function. Dimethindene (B1670660) maleate is a first-generation antihistamine with a well-documented role as a selective histamine (B1213489) H1 receptor antagonist.[1][2][3][4][5] This document consolidates key information on its mechanism of action, presents quantitative data from clinical respiratory studies, details relevant experimental protocols, and provides visual diagrams of signaling pathways and experimental workflows. The primary focus is on the utility of dimethindene in studying allergic responses in the respiratory tract, such as allergic rhinitis and histamine-mediated bronchoconstriction.
Introduction and Core Pharmacology
Dimethindene maleate is a substituted alkylamine derivative recognized for its potent antihistaminic properties.[6] It is clinically used for the symptomatic treatment of various allergic reactions, including urticaria and allergies affecting the upper respiratory tract, such as hay fever and perennial rhinitis.[2][7][8]
It is crucial to understand the stereochemistry of dimethindene. The commercially available and studied compound, dimethindene, is a racemic mixture of two enantiomers.[2][3] The primary antihistaminic activity, mediated through the blockade of the histamine H1 receptor, is attributed to the (R)-(-)-enantiomer.[2][3] Conversely, the (S)-(+)-dimethindene enantiomer, specified in the topic, is a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[2][3][5]
Therefore, while studies using racemic dimethindene primarily investigate H1-receptor-mediated pathways in the respiratory system, the (S)-(+)-enantiomer specifically serves as a tool to probe the function of M2 receptors, which also play a role in regulating airway smooth muscle tone. This guide will cover the effects of the widely studied racemic mixture, while acknowledging the distinct pharmacology of the (S)-(+)-enantiomer.
Mechanism of Action
Dimethindene's principal mechanism of action in the respiratory system is the competitive antagonism of the histamine H1 receptor.[1][2][3] In allergic responses, histamine is released from mast cells and binds to H1 receptors on various cells, including airway smooth muscle and vascular endothelium.[1] This binding initiates a signaling cascade leading to symptoms like bronchoconstriction, increased vascular permeability, and mucus secretion.[1] Dimethindene blocks the receptor, preventing histamine binding and thereby mitigating these downstream effects.[1][3] Additionally, dimethindene possesses mild anticholinergic properties which can contribute to a reduction in secretions.[1][8]
Data from Respiratory Function Studies
Quantitative data on dimethindene maleate's efficacy in the respiratory system comes primarily from clinical studies using controlled allergen challenge environments. The Vienna Challenge Chamber (VCC) has been used extensively to evaluate the effects of intranasal and oral formulations on the symptoms of seasonal allergic rhinitis.[9][10][11][12]
| Formulation | Dose | Key Findings | Outcome Measure | Reference |
| Intranasal Spray | 0.1% (0.56 mg/day) | Statistically significant and clinically relevant superiority over placebo. | Total Nasal Symptom Score (TNSS), nasal secretion, sneezing, nasal itching. | [9][12] |
| Intranasal Spray | 0.1% vs 0.025% | 0.1% concentration showed significant antiobstructive and antisecretory effects; 0.025% was not significantly different from placebo. | Nasal flow, nasal secretion, nasal symptom scores (VAS). | [9] |
| Oral (Sustained Release) | 4 mg and 8 mg | Both doses led to a statistically significant reduction in nasal response and symptoms for at least 16 hours compared to placebo. | Nasal flow, nasal resistance, nasal secretion, subjective symptoms. | [10][11] |
| Oral (Sustained Release) | 8 mg vs 4 mg | Efficacy of 8 mg was more pronounced than 4 mg, but the difference was not statistically significant. | Nasal response and clinical symptoms. | [10][11] |
Experimental Protocols
(S)-(+)-Dimethindene maleate can be used as a pharmacological tool in various experimental models to study respiratory function. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro: Isolated Tracheal Smooth Muscle Contraction Assay
This assay is used to assess the direct effect of compounds on airway smooth muscle contractility. It is particularly useful for studying bronchoconstrictors (like histamine) and bronchodilators.
Objective: To determine the ability of this compound to inhibit histamine-induced contraction of isolated tracheal smooth muscle.
Methodology:
-
Tissue Preparation:
-
Euthanize a laboratory animal (commonly a guinea pig) via an approved ethical protocol.
-
Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit physiological salt solution.
-
Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.[13]
-
Suspend the tracheal rings between two L-shaped stainless-steel hooks in an organ bath (10-20 mL capacity) containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.[14]
-
-
Transducer Setup and Equilibration:
-
Connect the upper hook to an isometric force-displacement transducer, which records changes in muscle tension.[14]
-
Apply an optimal resting tension (typically 1.0-1.5 g for guinea pig trachea) and allow the tissue to equilibrate for 60-90 minutes. Replace the buffer every 15-20 minutes.
-
-
Experimental Procedure:
-
Control Response: Generate a cumulative concentration-response curve for histamine (e.g., 10⁻⁹ M to 10⁻⁴ M) to establish a baseline contractile response.
-
Inhibition: After washing the tissue and allowing it to return to baseline, incubate the tracheal rings with a specific concentration of this compound for a predetermined time (e.g., 20-30 minutes).
-
Challenge: In the continued presence of dimethindene, repeat the cumulative concentration-response curve for histamine.
-
A rightward shift in the histamine concentration-response curve indicates competitive antagonism.[14]
-
-
Data Analysis:
-
Measure the peak tension developed at each concentration of histamine.
-
Plot the contractile response as a percentage of the maximum response versus the log concentration of histamine.
-
Calculate parameters such as EC₅₀ (the concentration of agonist producing 50% of the maximal response) and Emax (maximal response).
-
If competitive antagonism is observed, a Schild plot analysis can be performed to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the original response.
-
In Vivo: Allergen Challenge Chamber Model
This model is used to study the efficacy of anti-allergic compounds in a controlled environment that mimics natural allergen exposure.[15]
Objective: To evaluate the efficacy of this compound in preventing or reducing the symptoms of allergic rhinitis in sensitized subjects.
Methodology:
-
Subject Recruitment:
-
Recruit volunteers with a confirmed history of seasonal allergic rhinitis to a specific allergen (e.g., grass pollen).[10][11]
-
Verify allergy through skin prick tests (SPT) and/or radioallergosorbent tests (RAST).[10]
-
Ensure subjects are asymptomatic at the start of the study and have undergone a washout period for any interfering medications.
-
-
Study Design:
-
Drug Administration:
-
Allergen Challenge:
-
Data Collection:
-
Objective Measures: Record parameters like nasal flow and resistance (using rhinomanometry) and the weight of nasal secretions at regular intervals (e.g., every 15-30 minutes).[9][10][12]
-
Subjective Measures: Have subjects rate the severity of nasal symptoms (itching, sneezing, rhinorrhea, obstruction) and ocular symptoms using a Visual Analog Scale (VAS) or a numerical rating scale to calculate a Total Nasal Symptom Score (TNSS).[9][12]
-
-
Data Analysis:
-
Compare the objective and subjective symptom scores between the active treatment and placebo groups over the duration of the challenge.
-
Use appropriate statistical tests (e.g., ANOVA for repeated measures) to determine if the reduction in symptoms with dimethindene is statistically significant (p < 0.05).[10][11]
-
Conclusion
Dimethindene maleate is a valuable pharmacological agent for respiratory system research. As a potent H1 receptor antagonist, its racemic form is an excellent tool for studying histamine-mediated allergic inflammation and bronchoconstriction, with its clinical efficacy in allergic rhinitis being well-established through controlled challenge studies.[10][11][12] Furthermore, the distinct pharmacology of its (S)-(+)-enantiomer as a selective M2 muscarinic antagonist offers researchers a specific probe to investigate the role of cholinergic pathways in airway function. The detailed protocols and established quantitative data presented in this guide provide a solid foundation for professionals designing future preclinical and clinical studies in respiratory science.
References
- 1. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Dimetindene - Wikipedia [en.wikipedia.org]
- 6. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. What is Dimetindene Maleate used for? [synapse.patsnap.com]
- 9. Efficacy of intranasally applied dimethindene maleate solution as spray in adult volunteers with symptoms of seasonal allergic rhinitis in the Vienna challenge chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic dose finding of dimetindene in a sustained release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-related control of allergic rhinitis symptoms by a H1-receptor antagonist. Finding the proper doses [correction of dosis] of dimethindene maleate in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and tolerability of intranasally applied dimetindene maleate solution versus placebo in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antagonism of histamine-induced tracheal and bronchial muscle contraction by diphenhydramine: effect of maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro response of tracheal smooth muscle from hyperresponsive guinea pigs to celiprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental models for the evaluation of treatment of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
(S)-(+)-Dimethindene Maleate: A Technical Guide to its Muscarinic Receptor Affinity and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of (S)-(+)-Dimethindene maleate (B1232345) for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). It details the experimental protocols used to determine these affinities and illustrates the associated intracellular signaling cascades.
Introduction
(S)-(+)-Dimethindene, the S-enantiomer of the well-known H1 histamine (B1213489) receptor antagonist dimethindene (B1670660), has emerged as a valuable pharmacological tool for its selective antagonistic activity at muscarinic acetylcholine receptors.[1] As a member of the G protein-coupled receptor (GPCR) family, muscarinic receptors are integral to a wide array of physiological functions and represent important therapeutic targets for various diseases. Understanding the precise binding characteristics and the subsequent cellular signaling of compounds like (S)-(+)-Dimethindene is crucial for the development of novel and selective therapeutic agents.
Binding Affinity Profile of (S)-(+)-Dimethindene Maleate
The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) is typically determined through in vitro radioligand binding assays. The affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity of the ligand for the receptor.
(S)-(+)-Dimethindene has demonstrated notable selectivity for the M2 muscarinic receptor subtype.[1] The pKi values from various studies are summarized in the table below.
| Receptor Subtype | pKi Value (Mean ± SEM) | Selectivity (Fold vs. M2) |
| M1 | 7.08 | ~5-6 |
| M2 | 7.78 | 1 |
| M3 | 6.70 | ~12 |
| M4 | 7.00 | ~6 |
| M5 | Lower affinity (25-fold vs M2) | ~25 |
Note: The pKi values are derived from radioligand binding studies.[1][2] The selectivity is calculated from the ratio of Ki values.
Experimental Protocols: Radioligand Binding Assay
The determination of pKi values for this compound at muscarinic receptors is predominantly achieved through competitive radioligand binding assays. A detailed, generalized protocol is outlined below.
Materials and Reagents
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with and expressing one of the five human muscarinic receptor subtypes (M1, M2, M3, M4, or M5). Alternatively, tissue homogenates rich in a specific receptor subtype can be used (e.g., rat heart for M2 receptors).[1][2]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled, non-selective muscarinic antagonist, such as atropine (B194438) (1 µM).
-
Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, PBS) at a physiological pH.
-
Scintillation Cocktail: For detection of radioactivity.
-
Instrumentation: Scintillation counter, filtration apparatus.
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the Ki of a test compound.
Data Analysis
The raw data, typically counts per minute (CPM) from the scintillation counter, are used to generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
The pKi is then calculated as the negative logarithm of the Ki.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors that, upon activation by an agonist, initiate intracellular signaling cascades. The five subtypes are broadly categorized into two families based on their G protein coupling.
M1, M3, and M5 Receptor Signaling
The M1, M3, and M5 receptor subtypes preferentially couple to Gαq/11 proteins.[3][4][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
M2 and M4 Receptor Signaling
The M2 and M4 receptor subtypes are coupled to Gαi/o proteins.[3][4][5] Upon activation, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can directly modulate the activity of certain ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and an inhibitory cellular effect.
Conclusion
This compound serves as a potent and selective antagonist for the M2 muscarinic receptor, with lower affinities for the M1, M3, M4, and M5 subtypes. The characterization of its binding profile through radioligand binding assays provides crucial quantitative data for researchers in pharmacology and drug development. Furthermore, a thorough understanding of the distinct signaling pathways associated with each muscarinic receptor subtype is essential for elucidating the functional consequences of receptor antagonism and for the rational design of next-generation therapeutics with improved selectivity and efficacy.
References
- 1. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Histamine Signaling in Stem Cell Fate: An Analysis in the Context of (S)-(+)-Dimethindene Maleate and Pluripotency
A comprehensive review of existing scientific literature reveals a significant gap in the direct investigation of (S)-(+)-Dimethindene maleate's role in stem cell pluripotency. As a first-generation antihistamine, its primary mechanism involves antagonism of the histamine (B1213489) H1 receptor. Current research on histamine signaling in stem cells does not focus on the maintenance of a pluripotent state but rather on the differentiation and maturation of stem cells into specific lineages.
This technical guide synthesizes the available data on the broader role of histamine and its receptors in stem cell biology, providing context for the potential, though uninvestigated, effects of H1 receptor antagonists like Dimethindene. The information is intended for researchers, scientists, and drug development professionals interested in the intersection of histamine signaling and stem cell research.
Histamine Signaling in Stem Cell Differentiation
Histamine is emerging as a crucial signaling molecule in the microenvironment of stem cells, influencing their proliferation and differentiation into various cell types. The effects are largely mediated through its four known G protein-coupled receptors (H1R, H2R, H3R, and H4R).
-
Cardiac Differentiation: The histamine/H1R signaling pathway has been identified as a positive regulator of cardiac differentiation and maturation from human induced pluripotent stem cells (hiPSCs).[1][2][3] Activation of H1R by histamine promotes the differentiation of hiPSCs into cardiomyocytes with improved structure and function.[1] Conversely, disruption of this pathway, for example through H1R antagonists, represses cardiac differentiation.[1][3] This effect is mediated through the ERK1/2-STAT3 signaling pathway.[1]
-
Neural Differentiation: In neural stem cells, histamine plays a dual role. It can induce proliferation through the H2 receptor and promote neuronal differentiation via the H1 receptor.[4][5] This suggests that histamine signaling is involved in the complex process of neurogenesis from neural precursor cells.
-
Hematopoietic Stem Cell (HSC) Regulation: The role of histamine in the hematopoietic system is multifaceted. Histamine, acting through the H2 receptor, has been shown to induce quiescence and self-renewal in myeloid-biased HSCs.[6] It can also trigger HSCs to enter the S-phase of the cell cycle from a dormant G0 state.[7] However, some research suggests that mast cell-derived histamine may negatively regulate hematopoiesis.[6] Interestingly, some antihistamines are being explored for their potential to induce differentiation and subsequent cell death in leukemic stem cells.[8]
Quantitative Data on Histamine and Antihistamine Effects on Stem Cells
While no quantitative data exists for (S)-(+)-Dimethindene maleate (B1232345) in the context of stem cell pluripotency, studies on other antihistamines and histamine itself provide some insights into effective concentrations and observed effects.
| Compound/Agent | Cell Type | Concentration/Dosage | Observed Effect | Reference |
| Histamine | Human iPSCs | Not specified | Promoted myocardial differentiation. | [1] |
| H1R Antagonist | Zebrafish Embryos | Not specified | Induced cardiac dysplasia during heart development. | [1][3] |
| Histamine | Rat Neural Stem Cells | 100 nM - 1 mM | Increased cell number and neuronal differentiation. | [4] |
| 4-methylhistamine (H2R agonist) | Mouse Bone Marrow Cells | Not specified | Triggered hematopoietic stem cells from G0 into S-phase. | [7] |
| Cetirizine (H1R inverse agonist) | Mice | 20 mg/kg (in vivo) | Used to pharmacologically mimic effects of histamine modulation. | [6] |
| Famotidine (H2R antagonist) | Mice | 10 mg/kg (in vivo) | Used to pharmacologically mimic effects of histamine modulation. | [6] |
Experimental Protocols Overview
Detailed experimental protocols for the specific use of this compound on pluripotent stem cells are not available due to a lack of published research. However, the methodologies used in related studies on histamine signaling can serve as a template for future investigations.
General Workflow for Investigating Histamine/Antihistamine Effects on hiPSC Differentiation:
-
hiPSC Culture: Human induced pluripotent stem cells are cultured on a suitable matrix (e.g., Matrigel) in a maintenance medium (e.g., mTeSR1) to ensure pluripotency is retained prior to differentiation.
-
Initiation of Differentiation: Differentiation is initiated by changing the culture medium to a specific differentiation-promoting formulation. For cardiac differentiation, this often involves the modulation of Wnt signaling using small molecules.[9]
-
Treatment with Agents: Histamine or specific histamine receptor antagonists (like Dimethindene) would be added to the culture medium at various concentrations and at specific time points during the differentiation process.
-
Analysis of Differentiation Efficiency: The efficiency of differentiation is assessed at various stages. For cardiac lineages, this can be done by using flow cytometry to quantify the percentage of cells expressing cardiac progenitor markers (e.g., NKX2.5) or mature cardiomyocyte markers (e.g., cTnT).[9]
-
Functional Assays: Differentiated cells are subjected to functional assays. For cardiomyocytes, this would include measuring contractility and electrophysiological properties.
-
Molecular Analysis: Techniques like quantitative PCR (qPCR) and Western blotting are used to analyze the expression of key genes and proteins involved in the signaling pathways of interest (e.g., ERK1/2, STAT3).[1]
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the known signaling pathway for histamine-mediated cardiac differentiation and a general experimental workflow.
References
- 1. Disruption of histamine/H1R signaling pathway represses cardiac differentiation and maturation of human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Disruption of Histamine/H1r Signaling Pathway [research.amanote.com]
- 3. Disruption of histamine/H1R signaling pathway represses cardiac differentiation and maturation of human induced pluripotent stem cells | Semantic Scholar [semanticscholar.org]
- 4. Histamine induces neural stem cell proliferation and neuronal differentiation by activation of distinct histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Mechanism for histamine H2-receptor induced cell-cycle changes in the bone marrow stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (S)-(+)-Dimethindene Maleate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (S)-(+)-Dimethindene maleate (B1232345), a selective M2 muscarinic receptor and histamine (B1213489) H1 receptor antagonist, in two distinct cell culture applications: the generation and maintenance of extended pluripotent stem cells (EPSCs) and a functional cell-based assay to characterize its H1 receptor antagonism.
Introduction
(S)-(+)-Dimethindene is the active enantiomer of Dimethindene, a first-generation antihistamine. It functions as a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor and the histamine H1 receptor.[1][2] This dual activity makes it a valuable tool for in vitro studies of signaling pathways and for specialized cell culture applications, such as the derivation of stem cells with enhanced developmental potential.[3][4][5][6][7][8]
Data Presentation
Receptor Binding Affinity
The following table summarizes the binding affinities of (S)-(+)-Dimethindene for various receptors, providing a basis for determining appropriate concentrations in cell culture experiments.
| Receptor Target | Species | Assay Type | pKi / (pA2) | Reference |
| Muscarinic M2 | Human | Radioligand Binding | 7.78 | [1][2] |
| Muscarinic M1 | Human | Radioligand Binding | 7.08 | [1][2] |
| Muscarinic M3 | Human | Radioligand Binding | 6.70 | [1][2] |
| Muscarinic M4 | Human | Radioligand Binding | 7.00 | [1][2] |
| Histamine H1 | Guinea Pig | Functional Assay | (9.33) | |
| Histamine H1 | Human | Radioligand Binding | 7.48 | [1][2] |
Agonist/Antagonist Potency
This table provides EC50 and IC50 values for relevant compounds in functional assays.
| Assay Type | Cell Line | Agonist | Agonist EC50 | Antagonist | Antagonist IC50/pA2 | Reference |
| Calcium Flux | HRH1 Nomad | Histamine | 6.93 x 10⁻⁸ M | - | - | [9] |
| β-arrestin Recruitment | HRH1 Nomad | Histamine | 3.86 x 10⁻⁸ M | - | - | [9] |
| Guinea Pig Ileum Contraction | Primary Cells | Histamine | - | (R)-(-)-Dimethindene | 9.42 (pA2) | |
| Guinea Pig Ileum Contraction | Primary Cells | Carbachol | - | (S)-(+)-Dimethindene | 6.7 (pA2) |
Experimental Protocols
Application 1: Generation and Maintenance of Extended Pluripotent Stem Cells (EPSCs)
(S)-(+)-Dimethindene maleate is a key component of the "LCDM" chemical cocktail used to derive and maintain EPSCs, which possess both embryonic and extraembryonic developmental potential.[3][4][5][6][7][8]
Protocol: Conversion of Human Pluripotent Stem Cells (hPSCs) to EPSCs
1. Materials:
-
This compound (e.g., Tocris, Cat. No. 1425)
-
CHIR99021 (e.g., Tocris, Cat. No. 4423)
-
Minocycline hydrochloride (e.g., Tocris, Cat. No. 3268)
-
Human Leukemia Inhibitory Factor (hLIF)
-
N2B27 basal medium
-
Knockout Serum Replacement (KSR)
-
GlutaMAX, Non-Essential Amino Acids (NEAA), Penicillin-Streptomycin, β-mercaptoethanol
-
Mitomycin-C inactivated mouse embryonic fibroblasts (MEFs)
-
Human pluripotent stem cells (hPSCs)
2. Preparation of Media:
-
hPSC Medium: Standard culture medium for the specific hPSC line.
-
LCDM Medium (for 100 mL):
3. Experimental Workflow:
-
Plate MEF Feeder Cells: Plate mitotically inactivated MEFs on gelatin-coated plates at an appropriate density.
-
Seed hPSCs: Seed hPSCs onto the MEF feeder layer and culture in conventional hPSC medium until colonies are established.
-
Initiate Conversion: When hPSC colonies are ready, replace the hPSC medium with LCDM medium.
-
Maintain EPSC Cultures: Change the LCDM medium daily. Colonies will transition from a flat, primed morphology to dome-shaped colonies characteristic of EPSCs.
-
Passaging EPSCs: Passage the dome-shaped EPSC colonies every 4-6 days using enzymatic or mechanical methods, re-plating them onto fresh MEF feeder layers in LCDM medium.
Application 2: Functional Characterization of H1 Receptor Antagonism
This protocol describes a calcium flux assay to measure the antagonist effect of this compound on the histamine H1 receptor expressed in a recombinant cell line.
Protocol: Calcium Flux Assay in CHO-H1 Cells
1. Materials:
-
This compound
-
Histamine
-
CHO cell line stably expressing the human histamine H1 receptor (CHO-H1)
-
Appropriate cell culture medium (e.g., F-12K with 10% FBS)
-
Fluo-4 AM or similar calcium-sensitive dye
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional, to prevent dye extrusion)
-
Black, clear-bottom 96-well microplates
2. Preparation of Reagents:
-
Cell Plating: Seed CHO-H1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Plate: Prepare a dilution series of this compound in Assay Buffer. A typical concentration range would be 10 nM to 100 µM. Also, prepare a solution of histamine at a concentration that elicits a sub-maximal response (e.g., EC80, approximately 100 nM).
-
Dye Loading Solution: Prepare a solution of Fluo-4 AM in Assay Buffer, with or without probenecid, according to the manufacturer's instructions.
3. Experimental Workflow:
-
Cell Plating: Seed CHO-H1 cells in a 96-well plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.
-
Wash: Gently wash the cells with Assay Buffer to remove extracellular dye.
-
Antagonist Incubation: Add the diluted this compound solutions to the respective wells and incubate for 15-30 minutes.
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader.
-
Agonist Addition: Program the instrument to add the histamine solution to all wells.
-
Data Acquisition: Measure the fluorescence intensity over time to record the histamine-induced calcium flux. The antagonist effect of this compound will be observed as a reduction in the fluorescence signal.
References
- 1. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 2. bio-techne.com [bio-techne.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Derivation of pluripotent stem cells with in vivo embryonic and extraembryonic potency - Dialnet [dialnet.unirioja.es]
- 5. Generation and Propagation of EPS cells (LCDM Cocktail) | Tocris Bioscience [tocris.com]
- 6. Derivation of Pluripotent Stem Cells with In Vivo Embryonic and Extraembryonic Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivation of feeder-free human extended pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nsfc.gov.cn [nsfc.gov.cn]
- 9. innoprot.com [innoprot.com]
Application Notes and Protocols: Preparation of (S)-(+)-Dimethindene Maleate Stock Solutions
Introduction
(S)-(+)-Dimethindene maleate (B1232345) is a chiral compound recognized for its dual antagonist activity against histamine (B1213489) H1 receptors and subtype-selective muscarinic M2 receptors.[1][2][3] While the (R)-(-)-enantiomer is more potent for H1 receptor binding, the (S)-(+)-enantiomer demonstrates significant selectivity for the M2 receptor over M1, M3, and M4 subtypes.[1][4] This unique pharmacological profile makes it a valuable tool in research areas such as autonomic regulation, respiratory system function, and allergy studies.[2][5] Notably, (S)-(+)-Dimethindene maleate has been utilized as a key component in a chemical cocktail (LCDM) for the derivation and propagation of extended pluripotent stem (EPS) cells.[1][6][7]
These application notes provide detailed protocols for the preparation of stock solutions of this compound for use in research and drug development settings.
Data Presentation
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂ · C₄H₄O₄ | [1][3][8] |
| Molecular Weight | 408.49 g/mol | [8][9] |
| CAS Number | 136152-65-3 | [1][6][7] |
| Appearance | White to beige solid powder | [10] |
| Purity | ≥98% (HPLC) | [1][6][8] |
| Storage (Solid) | Store at 2-8°C or -20°C, desiccated. Follow supplier instructions. | [1][8] |
Solubility Data
Solubility can vary based on the specific lot, purity, and solvent used. It is always recommended to perform a small-scale test before preparing a large-volume stock solution.
| Solvent | Reported Solubility | Reference |
| Water | 2 mg/mL; up to 29.24 mg/mL (approx. 71.5 mM) with gentle warming. | [1][6][7] |
| DMSO | Sparingly soluble at 1-10 mg/mL; reported as high as 82 mg/mL (approx. 200 mM). | [8][11][12] |
| Methanol | Slightly soluble at 0.1-1 mg/mL. | [8][11] |
Experimental Protocols
Safety Precautions: Handle this compound powder in a chemical fume hood or a designated weighing area. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Protocol 1: Preparation of 10 mM Aqueous Stock Solution
This protocol is suitable for cell culture applications where an aqueous solution is required.
Materials and Equipment:
-
This compound powder
-
Sterile, high-purity water (e.g., cell culture grade, Milli-Q)
-
Analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Water bath or heat block (optional, set to 37°C)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate Required Mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed.
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.010 L × 408.49 g/mol = 4.085 mg
-
-
Weigh Compound: Carefully weigh out 4.085 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolution: Add 10 mL of sterile water to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath may be required to achieve full solubility.[1][6][7]
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube. This step is critical for removing potential microbial contamination, especially for cell culture use.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store aliquots at -20°C for several weeks or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of 50 mM DMSO Stock Solution
This protocol is ideal for creating a highly concentrated stock that can be diluted into aqueous buffers or media for final experimental concentrations.
Materials and Equipment:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Analytical balance
-
Sterile conical or glass tubes
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate Required Mass: To prepare 2 mL of a 50 mM stock solution:
-
Mass (mg) = 50 mmol/L × 0.002 L × 408.49 g/mol = 40.85 mg
-
-
Weigh Compound: Carefully weigh out 40.85 mg of this compound powder and transfer it to a sterile tube.
-
Dissolution: Add 2 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube securely and vortex until the compound is completely dissolved. Gentle warming is generally not necessary for dissolution in DMSO.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes suitable for low-temperature storage. Store aliquots at -20°C or -80°C, protected from light and moisture. Long-term storage of solutions is generally not recommended, and freshly prepared solutions should be used when possible.[2]
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the general workflow for preparing a sterile stock solution of this compound.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway
This compound acts as an antagonist at two distinct receptor types, modulating separate downstream signaling cascades.
Caption: Dual antagonist action of this compound on H1 and M2 receptors.
References
- 1. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. scbt.com [scbt.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]
- 6. This compound (1425) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. bio-techne.com [bio-techne.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Dimethindene Maleate | C24H28N2O4 | CID 5282414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. DIMETHINDENE MALEATE | 3614-69-5 [chemicalbook.com]
- 11. caymanchem.com [caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
Application Note: Determining the Optimal Concentration of (S)-(+)-Dimethindene Maleate for Modulating Extracellular Polymeric Substance (EPS) Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-(+)-Dimethindene maleate (B1232345) is the S-enantiomer of dimethindene, a compound known primarily as a first-generation H1-antihistamine[1][2]. While the (R)-(-)-enantiomer is responsible for the drug's bioactivity at the histamine (B1213489) H1 receptor, the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist[2][3]. Recent research has revealed that several antihistamines, structurally distinct from dimethindene, can influence bacterial growth and the formation of biofilms—communities of microorganisms encased in a self-produced matrix of Extracellular Polymeric Substances (EPS)[4][5][6]. For instance, loratadine (B1675096) has been shown to potently inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis by inhibiting regulatory PASTA kinases[4][6]. Conversely, other antihistamines like fexofenadine (B15129) have been observed to enhance biofilm formation in certain gut bacteria[7].
This precedent suggests a potential, unexplored role for compounds like (S)-(+)-Dimethindene maleate in modulating microbial EPS production and biofilm development. The EPS matrix is a critical factor in microbial pathogenesis and resistance, making it a key target for novel anti-infective strategies[8]. These protocols provide a comprehensive framework for determining the optimal concentration at which this compound may inhibit or enhance EPS production and/or the growth of EPS-producing cells.
The following sections detail the experimental protocols for screening the compound's effect on total biofilm mass, assessing its impact on cell viability, and quantifying its specific effects on key EPS components.
Experimental Protocols
Protocol 1: Dose-Response Screening of this compound on Biofilm Formation
This protocol uses the crystal violet (CV) staining method to quantify the total biofilm biomass (cells and EPS) produced by a selected bacterial strain in the presence of varying concentrations of the test compound[9][10].
Materials:
-
This compound
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1, Staphylococcus aureus ATCC 25923)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)[11][12]
-
Sterile 96-well flat-bottom tissue-culture treated microtiter plates[13]
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% Ethanol (B145695)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: a. Culture the bacterial strain overnight in the appropriate growth medium at 37°C. b. Dilute the overnight culture in fresh medium to a standardized optical density (OD₆₀₀) of 0.05 (approximately 1x10⁸ CFU/mL)[13].
-
Plate Setup: a. Prepare a 2-fold serial dilution of this compound in the growth medium in a separate plate or tubes. Concentrations should span a wide range (e.g., 1 µM to 1000 µM). b. Add 100 µL of the standardized bacterial inoculum to the inner wells of a 96-well plate. c. Add 100 µL of each compound dilution to the corresponding wells containing the inoculum. d. Include positive control wells (inoculum with medium only) and negative control wells (sterile medium only). e. To minimize evaporation (the "edge effect"), fill the outer perimeter wells with 200 µL of sterile PBS[13].
-
Biofilm Growth: a. Cover the plate and incubate at 37°C for 24-48 hours under static (non-shaking) conditions to allow for biofilm formation[13].
-
Quantification of Biofilm: a. After incubation, carefully discard the culture medium from each well by aspiration or by inverting the plate. b. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent, planktonic cells. c. Fix the biofilms by air-drying the plate or by incubation at 60°C for 1 hour[9]. d. Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes[10]. e. Remove the crystal violet solution and wash the plate three times with PBS or distilled water until the negative control wells are clear[10]. f. Solubilize the bound dye by adding 200 µL of 30% acetic acid or 95% ethanol to each well. g. Incubate for 15-30 minutes at room temperature. h. Measure the absorbance at 570-600 nm using a plate reader. The absorbance is directly proportional to the total biofilm biomass.
Protocol 2: Assessment of Bacterial Viability
To differentiate between an effect on EPS production and a direct antimicrobial (bacteriostatic/bactericidal) effect, cell viability must be assessed.
Method A: Planktonic Growth (OD₆₀₀)
-
Before discarding the medium in Protocol 1 (Step 4a), measure the OD₆₀₀ of the plate. This provides a measure of the planktonic (non-biofilm) cell density and indicates if the compound inhibits bacterial growth in the liquid phase.
Method B: Colony Forming Unit (CFU) Counting from Biofilms
-
Follow Protocol 1 up to the washing step (Step 4b).
-
Add 200 µL of sterile PBS to each well.
-
Resuspend the biofilm by vigorous pipetting and scraping the bottom of the well, or by sonicating the plate for 5-10 minutes[13].
-
Perform 10-fold serial dilutions of the resuspended bacteria in PBS.
-
Plate 100 µL of appropriate dilutions onto agar (B569324) plates (e.g., TSB agar).
-
Incubate the plates overnight at 37°C.
-
Count the colonies to determine the number of viable cells (CFU/mL) in the biofilm. A significant reduction in CFU/mL compared to the untreated control indicates a bactericidal effect on the biofilm cells.
Protocol 3: Specific Quantification of EPS Components
This protocol provides a method to extract and quantify the primary components of the EPS matrix: polysaccharides and proteins.
Materials:
-
Established biofilms (grown in larger formats like 6-well plates for sufficient material)
-
EPS Extraction Buffer (e.g., 0.5 M NaOH or Cation Exchange Resin like Dowex®)[8][14]
-
Phenol-Sulfuric Acid method reagents (5% Phenol (B47542), concentrated Sulfuric Acid)
-
Bradford assay reagent and Bovine Serum Albumin (BSA) standard
-
Glucose standard solution
Procedure:
-
EPS Extraction: a. Grow biofilms as described in Protocol 1 but in a larger format to increase yield. b. After the growth period, wash the biofilms with PBS. c. Add 1 mL of cold EPS Extraction Buffer to each well and incubate (e.g., 4°C for 3 hours with gentle agitation). d. Harvest the buffer containing the extracted EPS and centrifuge at high speed (e.g., 12,000 x g, 20 min, 4°C) to pellet the cells. e. Carefully collect the supernatant, which contains the soluble EPS fraction.
-
Polysaccharide Quantification (Phenol-Sulfuric Acid Method): a. To 0.5 mL of the EPS extract, add 0.5 mL of 5% phenol solution. b. Rapidly add 2.5 mL of concentrated sulfuric acid. c. Allow the tubes to stand for 10 minutes, then vortex and incubate for 30 minutes at room temperature. d. Measure the absorbance at 490 nm. e. Calculate the concentration by comparing the absorbance to a standard curve prepared with glucose[15].
-
Protein Quantification (Bradford Method): a. Mix 50 µL of the EPS extract with 1.5 mL of Bradford reagent. b. Incubate at room temperature for 10 minutes. c. Measure the absorbance at 595 nm. d. Calculate the protein concentration by comparing the absorbance to a standard curve prepared with BSA[14].
Data Presentation
Quantitative data should be summarized in tables to facilitate dose-response analysis and determination of optimal concentrations.
Table 1: Effect of this compound on Total Biofilm Biomass and Planktonic Growth
| Concentration (µM) | Mean Biofilm Absorbance (OD₅₇₀) ± SD | % Inhibition/Enhancement | Mean Planktonic Growth (OD₆₀₀) ± SD |
|---|---|---|---|
| 0 (Control) | 0% | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
| 1000 | | | |
Table 2: Viability of Biofilm-Embedded Cells via CFU Counting
| Concentration (µM) | Mean Log₁₀(CFU/mL) ± SD | % Reduction in Viability |
|---|---|---|
| 0 (Control) | 0% | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 |
| 1000 | | |
Table 3: Effect of this compound on EPS Composition
| Concentration (µM) | Mean Polysaccharide Conc. (µg/mL) ± SD | Mean Protein Conc. (µg/mL) ± SD | Polysaccharide/Protein Ratio |
|---|---|---|---|
| 0 (Control) | |||
| [Optimal Conc. 1] |
| [Optimal Conc. 2] | | | |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for determining the effect of Dimethindene maleate on biofilm.
Hypothesized Signaling Pathway for Biofilm Modulation in Bacteria
While the precise mechanism for this compound in bacteria is unknown, this diagram illustrates a hypothesized pathway based on the known effects of other antihistamines like loratadine on bacterial kinase signaling that regulates biofilm-associated gene expression[4][6].
Caption: Hypothesized pathway for antihistamine-mediated biofilm modulation.
References
- 1. What is Dimetindene Maleate used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fexofenadine HCl enhances growth, biofilm, and lactic acid production of Limosilactobacillus reuteri and Bifidobacterium longum: implications for allergy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extracellular polymeric substances, a key element in understanding biofilm phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imquestbio.com [imquestbio.com]
- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 11. imquestbio.com [imquestbio.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Detection techniques for extracellular polymeric substances in biofilms: A review :: BioResources [bioresources.cnr.ncsu.edu]
- 15. Characterization of extracellular polymeric substances (EPS) from periphyton using liquid chromatography-organic carbon detection–organic nitrogen detection (LC-OCD-OND) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-(+)-Dimethindene maleate as a Modulator of Directed Neuronal Differentiation of Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed differentiation of pluripotent stem cells (PSCs) into specific neuronal lineages is a cornerstone of regenerative medicine and disease modeling. This process is orchestrated by a complex interplay of signaling pathways that can be modulated by small molecules. Histamine (B1213489), a biogenic amine, has emerged as a significant, though perhaps underappreciated, regulator of neurogenesis. Studies have demonstrated that histamine promotes neuronal differentiation of neural stem cells (NSCs) primarily through the activation of the histamine H1 receptor (H1R).[1]
(S)-(+)-Dimethindene maleate (B1232345) is a potent and selective antagonist of the H1R. Based on the established role of H1R in promoting neuronal differentiation, (S)-(+)-Dimethindene maleate is presented here as a valuable research tool to probe the role of histamine signaling in neurogenesis. Its application is hypothesized to be the inhibition or suppression of neuronal differentiation, providing a method to either maintain stem cells in a more progenitor-like state or to favor the differentiation into other, non-neuronal lineages when used in conjunction with other differentiation protocols. These application notes provide a theoretical framework and experimental protocols for utilizing this compound in stem cell differentiation studies.
Mechanism of Action
Histamine exerts its pro-neurogenic effects by binding to the H1R, a G-protein coupled receptor (GPCR). Activation of the H1R initiates a downstream signaling cascade involving the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This signaling cascade is thought to lead to the upregulation of key neurogenic transcription factors such as Prospero-related homeobox 1 (Prox1) and Neurogenin 1 (Ngn1), which are critical for neuronal commitment and differentiation.[1]
This compound, as an H1R antagonist, is expected to block this signaling pathway at its origin. By preventing histamine from binding to the H1R, it would abrogate the downstream signaling cascade, leading to a reduction in the expression of pro-neurogenic transcription factors and consequently, an inhibition of neuronal differentiation.
Data Presentation
The following tables summarize quantitative data from studies investigating the role of histamine and H1R antagonists in neuronal differentiation.
Table 1: Effect of Histamine and H1R Antagonist on Neuronal Differentiation
| Treatment | Cell Type | Outcome Measure | Result | Reference |
| Histamine (100 µM) | Rat Cortical Neural Stem Cells | Percentage of MAP2+ neurons | ~3-fold increase compared to control | [2] |
| Histamine (100 µM) + Chlorpheniramine (1 µM) | Rat Cortical Neural Stem Cells | Percentage of MAP2+ neurons | Increase blocked, similar to control | [2] |
| Chlorpheniramine (in utero) | Rat Embryos | mRNA expression of βIII-tubulin and MAP2 | Decreased expression | [1] |
Table 2: Key Transcription Factors in Histamine-Mediated Neurogenesis
| Gene | Role in Neuronal Differentiation | Regulation by Histamine Signaling |
| Prox1 | Promotes cell cycle exit and neuronal differentiation | Upregulated by H1R signaling |
| Ngn1 | Promotes neuronal commitment | Upregulated by H1R signaling |
Experimental Protocols
The following protocols are adapted from established methods for neuronal differentiation of human pluripotent stem cells (hPSCs). They are designed to test the hypothesis that this compound inhibits neuronal differentiation.
Protocol 1: General Neuronal Differentiation of hPSCs and Inhibition by this compound
This protocol outlines a standard dual SMAD inhibition method for generating neural stem cells (NSCs) from hPSCs, followed by neuronal differentiation and the introduction of this compound as an inhibitor.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™1 or Essential 8™ medium
-
DMEM/F12 medium
-
N2 and B27 supplements
-
LDN-193189 (100 nM)
-
SB431542 (10 µM)
-
This compound (e.g., 1 µM, with a dose-response curve recommended)
-
Accutase
-
ROCK inhibitor (Y-27632, 10 µM)
-
Fibronectin or Geltrex-coated plates
-
Basic fibroblast growth factor (bFGF)
-
Brain-derived neurotrophic factor (BDNF)
-
Glial cell-derived neurotrophic factor (GDNF)
Procedure:
-
hPSC Culture: Culture hPSCs on fibronectin or Geltrex-coated plates in mTeSR™1 or Essential 8™ medium.
-
Neural Induction (Day 0): When hPSCs reach 70-80% confluency, dissociate to single cells using Accutase. Plate cells at a density of 2 x 10^5 cells/cm² on Geltrex-coated plates in mTeSR™1/E8 medium with 10 µM Y-27632.
-
Initiation of Neural Differentiation (Day 1-10):
-
On Day 1, change the medium to neural induction medium (DMEM/F12 with N2 supplement, 100 nM LDN-193189, and 10 µM SB431542).
-
Change the medium daily.
-
By Day 10, neural rosettes should be visible.
-
-
Neural Stem Cell (NSC) Expansion (Day 11 onwards):
-
Dissociate the neural rosettes with Accutase and plate the NSCs onto fibronectin-coated plates in NSC expansion medium (DMEM/F12 with N2 and B27 supplements, and 20 ng/mL bFGF).
-
Expand the NSCs for at least one passage before initiating terminal differentiation.
-
-
Terminal Neuronal Differentiation and Inhibition (Day 0 of terminal differentiation):
-
Plate expanded NSCs onto fibronectin-coated plates in NSC expansion medium.
-
The next day, switch to neuronal differentiation medium (DMEM/F12 with N2 and B27 supplements, 20 ng/mL BDNF, and 20 ng/mL GDNF).
-
Divide the cultures into experimental groups:
-
Control Group: Neuronal differentiation medium alone.
-
This compound Group: Neuronal differentiation medium supplemented with this compound (e.g., 1 µM). A dose-response (e.g., 0.1 µM, 1 µM, 10 µM) is recommended for initial experiments.
-
-
Culture for 14-21 days, changing the medium every 2-3 days.
-
-
Analysis:
-
Immunocytochemistry: Stain for neuronal markers (βIII-tubulin, MAP2) and NSC markers (SOX2, Nestin).
-
Quantitative PCR (qPCR): Analyze the expression of neuronal marker genes (TUBB3, MAP2) and neurogenic transcription factors (PROX1, NEUROG1).
-
Cell Counting: Quantify the percentage of βIII-tubulin positive cells in each condition.
-
Protocol 2: Quantitative Analysis of Neuronal Marker Expression
This protocol details the immunocytochemistry and qPCR analysis to quantify the effect of this compound.
Immunocytochemistry:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., anti-βIII-tubulin, anti-MAP2, anti-SOX2) overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Image using a fluorescence microscope and quantify the percentage of positive cells.
Quantitative PCR (qPCR):
-
Isolate total RNA from cell lysates using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (TUBB3, MAP2, PROX1, NEUROG1) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Experimental workflow for testing the inhibitory effect of this compound.
Caption: Proposed signaling pathway for histamine-mediated neuronal differentiation and its inhibition.
Conclusion
This compound represents a promising tool for dissecting the role of histamine signaling in the complex process of neuronal differentiation from stem cells. The provided protocols offer a starting point for researchers to investigate its potential to modulate cell fate decisions. Further studies are warranted to fully elucidate its effects and optimize its use in directed differentiation paradigms.
References
In Vitro Application Notes for (S)-(+)-Dimethindene Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of (S)-(+)-Dimethindene maleate (B1232345), a selective antagonist for the histamine (B1213489) H1 receptor and the muscarinic M2 receptor. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate its use in research and drug development.
Overview of (S)-(+)-Dimethindene Maleate
This compound is the S-enantiomer of dimethindene, a first-generation antihistamine. In vitro studies have characterized it as a potent and selective antagonist of the histamine H1 receptor and, notably, as a subtype-selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[1][2][3] Its dual antagonistic action makes it a valuable tool for studying the roles of these receptors in various physiological and pathological processes. Furthermore, it has been identified as a component in a cocktail used for the generation and propagation of extended pluripotent stem (EPS) cells.[1][2]
Quantitative Data: Receptor Binding Affinity
The following tables summarize the binding affinities of this compound for histamine and muscarinic receptors, providing key quantitative data for experimental design.
Table 1: Muscarinic Receptor Antagonism
| Receptor Subtype | pKi Value | Reference |
| M1 | 7.08 | [1][2] |
| M2 | 7.78 | [1][2] |
| M3 | 6.70 | [1][2] |
| M4 | 7.00 | [1][2] |
Table 2: Histamine Receptor Antagonism
| Receptor Subtype | pKi Value | Ki Value (nM) | Reference |
| H1 | 7.48 | 1.5 | [1][2][4] |
Table 3: Selectivity Profile
| Receptor | Ki Value (nM) | Reference |
| Histamine H1 | 1.5 | [4] |
| Muscarinic M1 | 64 | [4] |
| Serotonin 5-HT2A | 2,400 | [4] |
Signaling Pathways
This compound exerts its effects by blocking the signaling cascades initiated by histamine H1 and muscarinic M2 receptors.
Histamine H1 Receptor Signaling Pathway (Antagonized by this compound)
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins.[5][6] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] this compound, as an antagonist, prevents this cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Combined Use of (S)-(+)-Dimethindene maleate, CHIR99021, and Minocycline in Neuroprotective and Regenerative Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the known mechanisms of action of the individual compounds. As of the date of this document, there is no direct published research on the combined use of (S)-(+)-Dimethindene maleate, CHIR99021, and minocycline (B592863). Therefore, the proposed applications and protocols are hypothetical and intended to serve as a foundational guide for researchers exploring the potential synergistic effects of these molecules.
Introduction
This document outlines the theoretical framework and provides experimental protocols for investigating the combined therapeutic potential of this compound, CHIR99021, and minocycline. This combination leverages three distinct but potentially complementary signaling pathways: histamine (B1213489) H1 and muscarinic M2 receptor antagonism, Wnt/β-catenin pathway activation, and broad-spectrum anti-inflammatory and neuroprotective effects.
-
This compound: A selective histamine H1 antagonist and M2-selective muscarinic receptor antagonist.[1][2][3] The (R)-(-)-enantiomer is responsible for H1 receptor binding, while the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist.[2]
-
CHIR99021: A highly potent and selective inhibitor of glycogen (B147801) synthase kinase 3 (GSK3α and GSK3β).[4][5] Inhibition of GSK3 leads to the activation of the canonical Wnt/β-catenin signaling pathway, which is crucial for stem cell maintenance and differentiation.[6][7][8]
-
Minocycline: A second-generation tetracycline (B611298) antibiotic with well-documented neuroprotective, anti-inflammatory, and anti-apoptotic properties.[9][10][11][12][13][14] It readily crosses the blood-brain barrier and has been shown to inhibit microglial activation and the production of pro-inflammatory cytokines.[9][13][15]
The proposed combination may offer a multi-pronged approach for applications in neurodegenerative disease models, neural stem cell research, and regenerative medicine.
Potential Applications
-
Neuroprotection and Regeneration in Neurodegenerative Disease Models: The combination could be investigated for its ability to protect neurons from damage and promote regeneration in in vitro and in vivo models of diseases like Alzheimer's, Parkinson's, or multiple sclerosis.
-
Directed Differentiation of Neural Stem Cells (NSCs): CHIR99021 is known to promote the differentiation of stem cells.[5][8][16] In combination with the anti-inflammatory and neuroprotective environment fostered by minocycline and the potential neuromodulatory effects of dimethindene (B1670660), this cocktail could enhance the generation of specific neuronal or glial lineages.
-
Modulation of Neuroinflammation: The potent anti-inflammatory effects of minocycline, potentially augmented by the signaling modulation of the other two compounds, could be explored in models of neuroinflammatory conditions.
Signaling Pathways
The interplay of the signaling pathways affected by these three compounds is complex and presents opportunities for synergistic interactions.
-
Wnt/β-catenin Pathway Activation by CHIR99021: CHIR99021 inhibits GSK3β, preventing the phosphorylation and subsequent degradation of β-catenin.[4][6][7] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates TCF/LEF transcription factors, leading to the expression of Wnt target genes involved in cell proliferation, differentiation, and survival.[6][7]
-
Anti-inflammatory and Neuroprotective Pathways of Minocycline: Minocycline exerts its effects through multiple mechanisms, including the inhibition of microglial activation, which in turn reduces the release of pro-inflammatory cytokines like TNF-α and IL-1β.[15][17][18] It also has anti-apoptotic effects by inhibiting the release of cytochrome c from mitochondria and possesses antioxidant properties.[10][14][18]
-
Histamine H1 and Muscarinic M2 Receptor Antagonism by this compound: As a histamine H1 antagonist, dimethindene blocks the pro-inflammatory effects of histamine.[1][19][20] Its activity as an M2 muscarinic antagonist may also have neuromodulatory effects, although this is less characterized in the context of neuroprotection and regeneration.
Below are diagrams illustrating the individual signaling pathways.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate the potential synergistic effects of the compound combination in a neuroprotection assay.
Table 1: Neuronal Viability in an Excitotoxicity Model
| Treatment Group | Concentration | Neuronal Viability (%) |
|---|---|---|
| Vehicle Control | - | 100 ± 5.2 |
| Excitotoxin | - | 45 ± 3.8 |
| This compound | 1 µM | 52 ± 4.1 |
| CHIR99021 | 3 µM | 65 ± 5.5 |
| Minocycline | 10 µM | 70 ± 6.3 |
| Combination | 1 µM / 3 µM / 10 µM | 88 ± 4.9* |
*p < 0.05 compared to individual treatments
Table 2: Pro-inflammatory Cytokine Levels in Co-culture with Activated Microglia
| Treatment Group | Concentration | TNF-α (pg/mL) | IL-1β (pg/mL) |
|---|---|---|---|
| Vehicle Control | - | 25 ± 3.1 | 15 ± 2.5 |
| LPS (Microglia Activation) | - | 550 ± 45.2 | 380 ± 32.7 |
| This compound | 1 µM | 510 ± 38.9 | 365 ± 29.8 |
| CHIR99021 | 3 µM | 535 ± 41.3 | 370 ± 30.1 |
| Minocycline | 10 µM | 250 ± 22.6 | 180 ± 15.4 |
| Combination | 1 µM / 3 µM / 10 µM | 150 ± 18.7* | 95 ± 11.2* |
*p < 0.05 compared to Minocycline alone
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
Objective: To assess the protective effects of the compound combination on primary cortical neurons exposed to glutamate.
Materials:
-
Primary cortical neuron culture
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound, CHIR99021, Minocycline (stock solutions in DMSO)
-
Glutamate
-
MTT or PrestoBlue cell viability reagent
-
96-well cell culture plates
Workflow Diagram:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimetindene - Wikipedia [en.wikipedia.org]
- 4. agscientific.com [agscientific.com]
- 5. stemcell.com [stemcell.com]
- 6. reprocell.com [reprocell.com]
- 7. agscientific.com [agscientific.com]
- 8. Glycogen synthase kinase 3β inhibitor- CHIR 99021 augments the differentiation potential of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The potential of minocycline for neuroprotection in human neurologic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minocycline as a neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. The therapeutic role of minocycline in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CHIR99021 combined with retinoic acid promotes the differentiation of primordial germ cells from human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective effect of minocycline on cognitive impairments induced by transient cerebral ischemia/reperfusion through its anti-inflammatory and anti-oxidant properties in male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]
- 20. What is Dimetindene Maleate used for? [synapse.patsnap.com]
Application Notes and Protocols for Generating Blastocyst-Like Structures with (S)-(+)-Dimethindene Maleate
Introduction
The generation of blastocyst-like structures, or blastoids, from pluripotent stem cells represents a significant advancement in developmental biology and regenerative medicine. These structures provide a valuable in vitro model to study the intricate processes of early embryonic development, implantation, and the mechanisms underlying developmental defects and early pregnancy loss.[1][2][3] One protocol, developed for generating blastoids from mouse extended pluripotent stem (EPS) cells, incorporates the use of (S)-(+)-Dimethindene maleate (B1232345).[1]
(S)-(+)-Dimethindene maleate is a first-generation antihistamine that acts as a selective antagonist for the histamine (B1213489) H1 receptor.[4][5][6] Its inclusion in this protocol is noteworthy, as the established role of histamine in natural blastocyst development and implantation is primarily mediated through the H2 receptor. However, research has confirmed that mouse embryonic stem cells do express H1 receptors, suggesting a potential role for H1 signaling in the self-organization of stem cells into blastoids, which may differ from the signaling in vivo.[7]
These application notes provide a detailed protocol for the generation of EPS-blastoids using this compound, based on the work of Li et al. (2019).[1][2] We also present the current understanding of histamine signaling in this context and offer visualizations to aid researchers in implementing this innovative technique.
Data Presentation
The following table summarizes the composition of the Extended Pluripotent Stem Cell Medium (EPSCM) used for the culture of EPS cells prior to blastoid generation.[1]
| Component | Stock Concentration | Final Concentration | Supplier (Example) | Catalog # (Example) |
| DMEM/F-12 | - | N/A | Gibco | 11320033 |
| Neurobasal Medium | - | N/A | Gibco | 21103049 |
| N2 Supplement | 100x | 0.5x | Gibco | 17502048 |
| B27 Supplement | 50x | 1x | Gibco | 17504044 |
| GlutaMAX | 100x | 1x | Gibco | 35050061 |
| NEAA | 100x | 1x | Gibco | 11140050 |
| 2-Mercaptoethanol | 55 mM | 0.1 mM | Gibco | 21985023 |
| Human LIF | 10 µg/mL | 10 ng/mL | Millipore | LIF1010 |
| CHIR99021 | 30 mM | 3 µM | Tocris | 4423 |
| This compound | 20 mM | 2 µM | Tocris | 1425 |
| Minocycline hydrochloride | 20 mM | 2 µM | Santa Cruz | sc-203339 |
Table 1: Composition of Extended Pluripotent Stem Cell Medium (EPSCM). This medium is used for the routine culture of mouse EPS cells before initiating blastoid formation.
Experimental Protocols
This protocol is adapted from Li et al. (2019) for the generation of blastocyst-like structures (EPS-blastoids) from mouse extended pluripotent stem cells.[1][2][8]
I. Culture of Mouse EPS Cells
-
Plate Preparation : Coat culture plates with 0.1% gelatin for at least 1 hour at 37°C. Aspirate gelatin solution before seeding cells.
-
Cell Thawing : Quickly thaw a vial of mouse EPS cells in a 37°C water bath. Transfer cells to a 15 mL conical tube containing 5 mL of pre-warmed EPSCM (see Table 1).
-
Centrifugation : Centrifuge the cell suspension at 300 x g for 3 minutes.
-
Seeding : Aspirate the supernatant and resuspend the cell pellet in fresh EPSCM. Seed the cells onto the prepared gelatin-coated plates.
-
Maintenance : Culture the cells at 37°C with 5% CO2. Change the EPSCM medium daily. Passage the cells every 2-3 days or when they reach 70-80% confluency.
II. Generation of EPS-Blastoids
-
Cell Dissociation : Aspirate the EPSCM and wash the cells with DPBS. Add TrypLE Express and incubate for 3-5 minutes at 37°C to detach the cells.
-
Single-Cell Suspension : Add an equal volume of EPSCM to inactivate the TrypLE and gently pipette to create a single-cell suspension.
-
Cell Counting : Count the cells using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Seeding in AggreWell™ Plates :
-
Prepare an AggreWell™400 plate according to the manufacturer's instructions.
-
Dilute the EPS cells in blastoid induction medium (see composition below). The optimal seeding density is critical and may require optimization, but a starting point is approximately 6,000 cells per well of a 24-well AggreWell™400 plate (which corresponds to an average of 5 cells per microwell).
-
Blastoid Induction Medium : A basal medium (e.g., a 1:1 mix of N2B27 medium and trophoblast stem cell base medium) supplemented with factors such as FGF4 and heparin.
-
-
Aggregation : Centrifuge the AggreWell™ plate at 100 x g for 3 minutes to capture the cells in the microwells.
-
Incubation and Development :
-
Incubate the plate at 37°C with 5% CO2.
-
Monitor the cell aggregates daily. Over the next 4-5 days, the aggregates will self-organize, forming a cavity and distinct inner-cell mass-like and trophectoderm-like lineages, resulting in EPS-blastoids.[1]
-
-
Harvesting Blastoids : Gently flush the EPS-blastoids from the microwells using a wide-bore pipette tip for subsequent analysis or culture.
Visualizations
Experimental Workflow
Caption: Workflow for generating EPS-blastoids from mouse extended pluripotent stem cells.
Signaling Pathways
The precise role of this compound in blastoid formation is not fully elucidated. The established pathway for histamine action in natural blastocyst development involves the H2 receptor. The diagrams below illustrate both the known H2 pathway and the hypothesized action of Dimethindene maleate on the H1 receptor in the context of EPS cells.
Caption: Established histamine H2 receptor signaling pathway in natural blastocyst development.
Caption: Hypothesized antagonism of H1 receptor by this compound in EPS cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Generation of Blastocyst-like Structures from Mouse Embryonic and Adult Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | From Mice to Men: Generation of Human Blastocyst-Like Structures In Vitro [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The effect of topical dimethindene maleate on weal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mouse embryonic stem cells express histidine decarboxylase and histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for the generation of blastocyst-like structures from mouse extended pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-(+)-Dimethindene Maleate in M2 Receptor Blockade Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (S)-(+)-Dimethindene maleate (B1232345) as a selective antagonist for the M2 muscarinic acetylcholine (B1216132) receptor in various functional assays. This document includes detailed protocols, data presentation, and visualizations to facilitate the study of M2 receptor signaling and the characterization of antagonist activity.
(S)-(+)-Dimethindene maleate is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor, with reported pKi and pA2 values of approximately 7.78 and 7.86, respectively[1][2]. It also exhibits antagonist activity at the histamine (B1213489) H1 receptor[1][2]. This dual activity should be considered in experimental design and data interpretation.
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate other effectors, such as inwardly rectifying potassium channels.
Caption: M2 muscarinic receptor signaling pathway.
Quantitative Data Summary
The following tables summarize the binding affinities (pKi) and functional potencies (pA2) of this compound for muscarinic receptor subtypes.
Table 1: Binding Affinity of this compound
| Receptor Subtype | pKi | Reference |
| M1 | 7.08 | [3] |
| M2 | 7.78 | [1][2][3] |
| M3 | 6.70 | [3] |
| M4 | 7.00 | [3] |
Table 2: Functional Potency of this compound
| Receptor Subtype | Assay System | pA2 | Reference |
| M1 | Rabbit Vas Deferens | 6.83 | [1][2] |
| M1 | Rat Duodenum | 6.36 | [1][2] |
| M2 | Guinea-Pig Left Atria | 7.86 | [1][2] |
| M2 | Rabbit Vas Deferens | 7.74 | [1][2] |
| M3 | Guinea-Pig Ileum | 6.92 | [1][2] |
| M3 | Guinea-Pig Trachea | 6.96 | [1][2] |
Functional Assays for M2 Receptor Blockade
cAMP Accumulation Assay
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the M2 receptor.
Experimental Workflow: cAMP Assay
Caption: Workflow for a cAMP antagonist assay.
Protocol: cAMP Antagonist Assay
Materials:
-
Cells stably or transiently expressing the human M2 muscarinic receptor (e.g., CHO-K1, HEK293).
-
Cell culture medium (e.g., DMEM/F12).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
M2 receptor agonist (e.g., carbachol, acetylcholine).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA, luminescence-based).
-
384-well white microplates.
Procedure:
-
Cell Plating: Seed M2-expressing cells into a 384-well white microplate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Pre-incubation: Remove culture medium from the cells and add the diluted this compound solutions. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Prepare a solution of M2 agonist at a concentration that elicits ~80% of its maximal effect (EC80) in the presence of a fixed concentration of forskolin (e.g., 1-10 µM). Add this solution to the wells containing the antagonist.
-
cAMP Accumulation: Incubate the plate for 30-60 minutes at room temperature.
-
Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of M2 receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαi subunit. Antagonists will inhibit the agonist-stimulated [³⁵S]GTPγS binding.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
Caption: Workflow for a [³⁵S]GTPγS binding antagonist assay.
Protocol: [³⁵S]GTPγS Binding Antagonist Assay
Materials:
-
Membranes prepared from cells expressing the M2 receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4).
-
This compound.
-
M2 receptor agonist (e.g., carbachol).
-
GDP.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS (for non-specific binding).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, serial dilutions of this compound, a fixed concentration of the M2 agonist (EC80-EC90), and GDP (final concentration ~30 µM).
-
Membrane Addition: Add the M2 receptor-containing membranes (10-20 µg protein/well) to the wells.
-
Pre-incubation: Incubate the plate for 15-20 minutes at 30°C.
-
Initiation of Binding: Add [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Termination: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of unlabeled GTPγS). Plot the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration to calculate the IC50.
Calcium Flux Assay
While M2 receptors are primarily Gi-coupled, they can be functionally assessed using a calcium flux assay in cells co-expressing a chimeric G protein (e.g., Gαqi5) that redirects the signal to the Gq pathway, leading to intracellular calcium mobilization upon agonist stimulation.
Protocol: Calcium Flux Antagonist Assay (with Gαqi5)
Materials:
-
Cells stably expressing the M2 receptor and a chimeric G protein (e.g., Gαqi5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
M2 receptor agonist (e.g., carbachol).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96- or 384-well microplate and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).
-
Antagonist Addition: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Injection: Inject the M2 agonist (at an EC80 concentration) into the wells and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The antagonist effect is measured as a reduction in the peak fluorescence signal induced by the agonist. Plot the percent inhibition against the logarithm of the antagonist concentration to determine the IC50.
References
Application Notes and Protocols for In Vivo Animal Studies with (S)-(+)-Dimethindene Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-Dimethindene maleate (B1232345) is a potent and selective antagonist of the histamine (B1213489) H1 receptor and a subtype-selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[1][2] This dual activity makes it a valuable tool for in vivo animal research in various fields, including allergy, inflammation, and neuroscience. This document provides detailed application notes and experimental protocols for the use of (S)-(+)-Dimethindene maleate in preclinical animal models.
Dimethindene (B1670660), as a racemic mixture, is primarily known for its antihistaminic properties, effectively blocking the action of endogenous histamine to provide relief from allergic symptoms.[2] The (S)-(+)-enantiomer is particularly noted for its potent and selective antagonism of the M2 muscarinic receptor, with lower affinity for M1, M3, and M4 subtypes.[1][2]
Mechanism of Action
This compound exerts its effects through two primary signaling pathways:
-
Histamine H1 Receptor Antagonism: As a selective H1 antagonist, it competitively inhibits the binding of histamine to its receptor. This action blocks the downstream signaling cascade initiated by histamine, which includes the activation of Gq/11 proteins and phospholipase C (PLC). The subsequent reduction in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) leads to decreased intracellular calcium release and protein kinase C (PKC) activation, ultimately mitigating allergic and inflammatory responses.[1][3][4]
-
M2 Muscarinic Receptor Antagonism: this compound selectively antagonizes the M2 muscarinic receptor. M2 receptors are coupled to Gi proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][5] By blocking this receptor, this compound can modulate cholinergic signaling.
Data Presentation
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Receptor Binding Affinity
| Receptor | pKi | Reference |
| Histamine H1 | 7.48 | [1] |
| Muscarinic M1 | 7.08 | [1] |
| Muscarinic M2 | 7.78 | [1] |
| Muscarinic M3 | 6.70 | [1] |
| Muscarinic M4 | 7.00 | [1] |
Table 2: In Vivo Animal Study Parameters
| Animal Model | Species | Route of Administration | Dosage | Key Findings | Reference |
| Postoperative Adhesions | Rabbit | Intravenous | 0.1 mg/kg | Significantly reduced adhesion scores and incidence of adhesion-free animals. | |
| Allergic Rhinitis (suggested) | Rat | Oral or Intranasal | 1-10 mg/kg (oral) | Attenuation of nasal symptoms (sneezing, nasal rubbing). | |
| Pruritus (suggested) | Mouse | Intraperitoneal or Oral | 1-10 mg/kg (i.p. or p.o.) | Reduction in scratching behavior. |
Table 3: Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Value | Reference |
| Cmax of S(+) dimetindene | Slightly increased after administration of enantiomers | [6] |
| AUC of S(+) dimetindene | Slightly increased after administration of enantiomers | [6] |
| Metabolism | Metabolized to a lesser extent than the R(-) enantiomer | [6] |
Experimental Protocols
Postoperative Adhesion Model in Rabbits
This protocol is adapted from a study demonstrating the efficacy of dimethindene maleate in preventing surgically induced adhesions.
Objective: To evaluate the anti-adhesive properties of this compound in a rabbit model of postoperative adhesions.
Materials:
-
This compound
-
Sterile saline solution
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Surgical instruments
-
Suture materials
Animals:
-
New Zealand White rabbits
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rabbits according to standard laboratory procedures.
-
Shave the abdominal area and sterilize the surgical site.
-
-
Surgical Induction of Adhesions:
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Induce standardized trauma to the peritoneum and cecum by gentle abrasion with sterile gauze until petechial hemorrhages are observed. This creates a reproducible model of adhesion formation.[7]
-
-
Drug Administration:
-
Immediately after surgical trauma, administer this compound at a dose of 0.1 mg/kg via the marginal ear vein (intravenous injection).
-
The control group should receive an equivalent volume of sterile saline.
-
-
Wound Closure and Postoperative Care:
-
Close the abdominal wall in layers using appropriate suture materials.
-
Provide postoperative analgesia and monitor the animals for recovery.
-
-
Assessment of Adhesions:
-
After a predetermined period (e.g., 7-14 days), euthanize the animals.
-
Perform a second laparotomy to assess the extent and severity of adhesions.
-
Use a scoring system to quantify the adhesions based on tenacity, extent, and location.
-
Ovalbumin-Induced Allergic Rhinitis Model in Rats (Suggested Protocol)
This protocol describes a common method for inducing allergic rhinitis in rats and suggests the incorporation of this compound for efficacy testing.
Objective: To assess the efficacy of this compound in reducing the symptoms of allergic rhinitis in an ovalbumin-sensitized rat model.
Materials:
-
This compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (adjuvant)
-
Sterile saline
Animals:
-
Wistar or Sprague-Dawley rats
Procedure:
-
Sensitization:
-
Intranasal Challenge:
-
From day 15 to 21, challenge the sensitized rats daily by intranasal instillation of 10 µL of 1% ovalbumin solution into each nostril.[10]
-
-
Drug Administration:
-
Administer this compound orally (e.g., by gavage) at doses ranging from 1 to 10 mg/kg, 30-60 minutes before each intranasal challenge.
-
The vehicle control group should receive the vehicle used to dissolve the drug.
-
-
Symptom Assessment:
-
Observe and record the frequency of sneezing and nasal rubbing movements for a defined period (e.g., 15-30 minutes) immediately after each challenge.
-
-
Biochemical and Histological Analysis (Optional):
-
At the end of the study, collect blood samples to measure serum IgE levels.
-
Harvest nasal tissues for histological examination of inflammatory cell infiltration and goblet cell hyperplasia.
-
Compound 48/80-Induced Pruritus Model in Mice (Suggested Protocol)
This protocol outlines a method for inducing pruritus in mice and suggests the use of this compound to evaluate its anti-pruritic effects.
Objective: To determine the anti-pruritic activity of this compound in a mouse model of non-allergic itch.
Materials:
-
This compound
-
Compound 48/80
-
Sterile saline
Animals:
-
Male ICR or BALB/c mice
Procedure:
-
Acclimatization and Habituation:
-
Acclimatize the mice to the observation cages for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Administer this compound intraperitoneally or orally at doses ranging from 1 to 10 mg/kg, 30 minutes before the injection of Compound 48/80.
-
The control group should receive the vehicle.
-
-
Induction of Pruritus:
-
Induce pruritus by a subcutaneous injection of Compound 48/80 (e.g., 50 µg in 20 µL of saline) into the rostral back of the neck.
-
-
Behavioral Assessment:
-
Immediately after the injection of Compound 48/80, record the number of scratching bouts with the hind paws directed towards the injection site for a period of 30 minutes.
-
Mandatory Visualizations
Caption: Histamine H1 Receptor Signaling Pathway Antagonism.
Caption: M2 Muscarinic Receptor Signaling Pathway Antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential coupling of muscarinic m2 and m3 receptors to adenylyl cyclases V/VI in smooth muscle. Concurrent M2-mediated inhibition via Galphai3 and m3-mediated stimulation via Gbetagammaq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Metabolism of dimetindene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. The role of endothelin-1 and endothelin receptor antagonists in allergic rhinitis inflammation: ovalbumin-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The protective effect of Naringenin against ovalbumin-induced allergic rhinitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-(+)-Dimethindene Maleate: Solubility Profiles and Protocols for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the solubility of (S)-(+)-Dimethindene maleate (B1232345) in various solvents, intended for use in research and development settings. Due to inconsistencies in publicly available data, experimental determination of solubility is strongly recommended.
Introduction
(S)-(+)-Dimethindene maleate is a potent and selective histamine (B1213489) H1 receptor antagonist.[1] As the active enantiomer of dimethindene, it is a valuable tool in pharmacological research, particularly in studies related to allergic reactions, inflammation, and signaling pathways involving the H1 receptor.[1] A thorough understanding of its solubility in different solvent systems is critical for the design and execution of in vitro and in vivo experiments, formulation development, and ensuring the accuracy and reproducibility of research findings. This document summarizes the available solubility data, provides a detailed protocol for its experimental determination, and illustrates its primary mechanism of action.
Solubility of this compound
The solubility of this compound has been reported in several common laboratory solvents. However, the available data from various commercial suppliers and databases shows significant variability. This underscores the importance of verifying solubility for specific research applications.
Table 1: Quantitative and Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM)* | Notes | Source(s) |
| Water | 2 | 4.90 | Clear solution. | [2][3][4] |
| 9 | 22.03 | - | [5] | |
| 29.24 | 71.58 | With gentle warming. | [6] | |
| "Slightly Soluble" / "Sparingly Soluble" | - | Qualitative description. | [7][8] | |
| Dimethyl Sulfoxide (DMSO) | 1 - 10 | 2.45 - 24.48 | Sparingly soluble. | [9][10] |
| 20 | 48.96 | Clear solution. | [4] | |
| 82 | 200.74 | - | [5] | |
| 90 | 220.32 | - | [11] | |
| Methanol | 0.1 - 1 | 0.24 - 2.45 | Slightly soluble. | [9][10] |
| "Soluble" | - | Qualitative description. | [7][8] | |
| Ethanol | 20 | 48.96 | - | [5] |
| "Freely Soluble" | - | Qualitative description. | [1] | |
| Propylene Glycol | "Optimal Solvent" | - | For hydrogel formulations. | [12][13] |
*Molar equivalent calculated based on a molecular weight of 408.49 g/mol .
Note: The significant discrepancies in reported solubility values may be attributed to differences in experimental conditions (e.g., temperature, pH, measurement technique), the physical form of the compound (e.g., crystallinity, hydration state), and purity.
Mechanism of Action: Histamine H1 Receptor Signaling Pathway
This compound exerts its pharmacological effects by acting as an antagonist at the histamine H1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon binding with histamine, activates the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which subsequently leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mediating the downstream effects of histamine, such as allergic and inflammatory responses.[1]
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Given the variability in reported solubility, the following protocols provide a standardized approach to determine the solubility of this compound for specific research needs.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
HPLC or UV-Vis spectrophotometer for quantification
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
To remove any remaining solid particles, either centrifuge the aliquot at high speed (e.g., 10,000 x g for 10 minutes) and collect the supernatant, or filter the aliquot through a 0.22 µm syringe filter. Note: Ensure the filter material is compatible with the solvent and does not bind the compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the clarified supernatant from the saturated solution to a concentration that falls within the linear range of the standard curve.
-
Analyze the standard solutions and the diluted sample using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
-
References
- 1. mdpi.com [mdpi.com]
- 2. This compound = 98 HPLC 136152-65-3 [sigmaaldrich.com]
- 3. This compound ≥98% (HPLC) | 136152-65-3 [sigmaaldrich.com]
- 4. This compound ≥98% (HPLC) | 136152-65-3 [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bio-techne.com [bio-techne.com]
- 7. DIMETHINDENE MALEATE CAS#: 3614-69-5 [m.chemicalbook.com]
- 8. DIMETHINDENE MALEATE | 3614-69-5 [chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. abmole.com [abmole.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Troubleshooting & Optimization
Troubleshooting (S)-(+)-Dimethindene maleate experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-(+)-Dimethindene maleate (B1232345).
Frequently Asked Questions (FAQs)
Q1: What is (S)-(+)-Dimethindene maleate and what is its primary mechanism of action?
A1: this compound is a selective antagonist for the histamine (B1213489) H1 receptor and a subtype-selective antagonist for the M2 muscarinic receptor.[1][2] Its primary therapeutic effect in treating allergies stems from blocking the action of endogenous histamine at the H1 receptor, which prevents the cascade of symptoms like itching, swelling, and redness.[1][3][4] The (R)-(-)-enantiomer is primarily responsible for the histamine H1 receptor activity, while the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist.[1][2]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintain the compound's stability and activity.[5][6] For long-term storage, the solid powder should be kept at -20°C for up to 3 years.[5] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or -20°C for up to one month.[5][7][8] Some suppliers recommend desiccating the solid form at room temperature. Always refer to the supplier's specific recommendations.
Q3: What are the best solvents for preparing stock solutions?
A3: this compound has good solubility in several common laboratory solvents. For high-concentration stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is effective, dissolving up to 82 mg/mL.[5] It is also soluble in water up to 100 mM with gentle warming. To avoid solubility issues, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce its solubility.[5]
Compound Properties and Storage Summary
| Parameter | Value | Notes | Source |
| Molecular Weight | 408.49 g/mol | Varies slightly by batch due to hydration. | [9] |
| Purity | ≥98% (HPLC) | As specified by most suppliers. | [9] |
| Solubility (Water) | ≥20.45 mg/mL; up to 100 mM with gentle warming | Excellent for aqueous-based assays. | [10] |
| Solubility (DMSO) | 82 mg/mL (200.73 mM) | Use fresh, moisture-free DMSO. | [5] |
| Storage (Powder) | 3 years at -20°C | Desiccate to protect from moisture.[6] | [5] |
| Storage (Stock Solution) | 1 year at -80°C; 1 month at -20°C | Aliquot to prevent freeze-thaw cycles. | [5][7] |
Receptor Binding Affinity
| Receptor | pKi / pA2 Value | Notes | Source |
| Histamine H1 | pKi = 7.48 | The (R)-(-) enantiomer has higher affinity (pA2 = 9.42). | [9] |
| Muscarinic M1 | pKi = 7.08 | Shows selectivity for M2 over other muscarinic subtypes. | [11] |
| Muscarinic M2 | pKi = 7.78 | The (S)-(+)-enantiomer is a potent M2 antagonist. | [9][11] |
| Muscarinic M3 | pKi = 6.70 | Lower affinity compared to M2. | [11] |
| Muscarinic M4 | pKi = 7.00 | Lower affinity compared to M2. | [11] |
Troubleshooting Guides
Guide 1: Cell-Based Assays (e.g., Viability, Signaling)
Q: My results are inconsistent between experiments. What are the common causes?
A: Inconsistent results in cell-based assays can stem from several factors.[12]
-
Compound Stability: Ensure that stock solutions are fresh and have been stored correctly. Long-term storage of aqueous working solutions is not recommended.[10] Prepare dilutions from a stable, high-concentration stock just before use.
-
Cell Health & Passage Number: Use cells from a consistent, low passage number, as high passage numbers can alter cellular responses.[13] Always ensure cells are healthy and in the exponential growth phase before starting an experiment.
-
Inconsistent Seeding: Variations in cell seeding density can significantly impact results. Use precise cell counting methods and ensure even cell distribution across plates.[12] Avoid using the outer wells of 96-well plates, which are prone to evaporation (the "edge effect").[12]
-
Solubility Issues: Although water-soluble, the compound can precipitate at high concentrations in complex media.[10] Visually inspect your assay plates for any signs of precipitation. If observed, consider using a lower concentration or adding a co-solvent like propylene (B89431) glycol.[14]
Q: I am observing unexpected cytotoxicity. Is this compound toxic to cells?
A: While generally used for its receptor-blocking effects, high concentrations of any small molecule can induce cytotoxicity.
-
Confirm On-Target Effect: The observed effect may be due to its secondary activity as a muscarinic M2 receptor antagonist, not just H1 antagonism. Consider using cell lines that do not express M2 receptors as a control.
-
Rule out Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is well below the toxic threshold for your cell line (typically <0.5%).
-
Perform a Dose-Response Curve: A proper dose-response experiment will help you identify the concentration range where the compound is active on its target without causing general cytotoxicity.
Guide 2: Receptor Binding Assays
Q: The binding affinity (Ki) I calculated is much weaker than the literature values. Why?
A: Discrepancies in binding affinity can arise from several experimental variables.
-
Incorrect Radioligand Concentration: Ensure the concentration of your radioligand (e.g., [3H]-mepyramine) is at or below its Kd value for the H1 receptor. Using too high a concentration will shift the IC50 of the competitor, leading to an artificially high Ki value.
-
Assay Buffer Composition: The pH, ionic strength, and presence of detergents in the binding buffer can all influence ligand binding. Standardize your buffer conditions based on established protocols (e.g., 50 mM Tris-HCl, pH 7.4).[15]
-
Incubation Time: The assay may not have reached equilibrium. While Dimethindene has a relatively rapid onset of action, some high-affinity ligands require longer incubation times.[3] Perform a time-course experiment to determine the optimal incubation period.
-
Protein Concentration: Using too much or too little membrane preparation can affect the signal-to-noise ratio. Optimize the amount of protein per well to ensure specific binding is high and non-specific binding is low.
Q: I'm seeing very high non-specific binding (NSB). How can I reduce it?
A: High non-specific binding obscures the specific binding signal and reduces assay sensitivity.
-
Choice of NSB Control: Use a high concentration (typically 100-1000x the Kd) of a known, structurally different H1 antagonist to define non-specific binding.[15]
-
Blocking Agents: Including bovine serum albumin (BSA) in the assay buffer can help reduce the binding of the radioligand to the vial walls and filter membranes.
-
Washing Steps: Insufficient washing after incubation can leave unbound radioligand trapped in the filter, increasing the background signal. Ensure you perform an adequate number of washes with ice-cold buffer.
Experimental Protocols & Visualizations
Protocol: Competitive Histamine H1 Receptor Binding Assay
This protocol outlines a method for determining the binding affinity (Ki) of this compound using a radioligand competition assay.
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes prepared from HEK293 or CHO cells overexpressing the human histamine H1 receptor.
-
Radioligand: [3H]-mepyramine (a common H1 antagonist radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound: Prepare a 10 mM stock in DMSO, followed by serial dilutions in Assay Buffer.
-
Non-specific Binding Control: 10 µM Mianserin or another unlabeled H1 antagonist.[16]
-
96-well plates, filter mats (GF/B or GF/C), and scintillation fluid.
2. Experimental Workflow Diagram:
3. Assay Procedure:
-
In a 96-well plate, set up triplicate wells for Total Binding (radioligand + buffer), Non-specific Binding (radioligand + 10 µM Mianserin), and competitor concentrations (radioligand + serial dilutions of Dimethindene).
-
Add 50 µL of Assay Buffer to all wells.
-
Add 50 µL of the appropriate compound dilution (or Mianserin/buffer) to the wells.
-
Add 50 µL of [3H]-mepyramine (at a final concentration near its Kd, e.g., 1-2 nM).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (e.g., 10-20 µg protein/well). The final volume is 200 µL.
-
Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Dry the filter mat, add scintillation fluid, and measure the radioactivity in a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the average DPM from the NSB wells from all other wells.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine H1 Receptor Signaling Pathway
This compound acts as an antagonist at the H1 receptor, preventing the initiation of this signaling cascade.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Dimetindene Maleate used for? [synapse.patsnap.com]
- 4. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. documents.tocris.com [documents.tocris.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound ≥98% (HPLC) | 136152-65-3 [sigmaaldrich.com]
- 10. epidermal-growth-factor-receptor-994-1002-acetyl-amide.com [epidermal-growth-factor-receptor-994-1002-acetyl-amide.com]
- 11. bio-techne.com [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Improving efficacy of (S)-(+)-Dimethindene maleate in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of (S)-(+)-Dimethindene maleate (B1232345) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (S)-(+)-Dimethindene maleate in cell culture?
A1: this compound is primarily known as a histamine (B1213489) H1 receptor antagonist.[1][2][3][4] It competitively binds to the H1 receptor, blocking the action of histamine.[1][2] The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation, stimulates the Gq/11 protein. This initiates the phospholipase C (PLC) signaling pathway, leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] These second messengers trigger the release of intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively, which can lead to various cellular responses, including inflammatory ones.[5] By blocking this receptor, this compound inhibits these downstream signaling events.
Q2: What are the known off-target effects or additional molecular targets for this compound?
A2: A critical consideration for researchers is that this compound is also a potent and selective antagonist of the muscarinic M2 receptor. Its affinity for the M2 receptor is higher than for M1, M3, and M4 muscarinic subtypes and its H1 receptor target. This dual antagonism is crucial when interpreting experimental data, as observed effects could be mediated by the inhibition of either or both receptor types. It is essential to use appropriate controls to dissect these effects.[7]
Q3: How should I prepare and store stock solutions of this compound to ensure stability and solubility?
A3: this compound is soluble in water and DMSO.[8][9] To prepare a stock solution, dissolve the powder in high-purity, anhydrous DMSO (e.g., up to 82 mg/mL) or water (e.g., 20-29 mg/mL), potentially with gentle warming.[7][9] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C for short-term or -80°C for long-term storage.[10] To maintain compound stability and activity, it is best to prepare fresh working solutions from the stock for each experiment and avoid prolonged storage of diluted solutions in aqueous media.[7][10]
Q4: What is a typical working concentration for cell culture experiments?
A4: The optimal working concentration is highly dependent on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response curve to determine the effective concentration range for your specific model system. Start with a broad range of concentrations based on its known binding affinities (pKi values are in the nanomolar range, see Data Table 1) and narrow down to the lowest effective concentration that yields a reproducible effect while minimizing cytotoxicity.
Q5: How can I minimize and control for off-target effects in my experiments?
A5: Given the dual antagonism of this compound for H1 and M2 receptors, several control experiments are necessary:
-
Use specific agonists: Co-treat cells with the compound and a specific agonist for either the H1 receptor (e.g., histamine) or the M2 receptor (e.g., carbachol (B1668302) in the presence of M1/M3 antagonists) to confirm which pathway is being blocked.
-
Employ RNAi: Use siRNA or shRNA to knock down the expression of the H1 or M2 receptor to see if the compound's effect is diminished.
-
Use alternative antagonists: Compare the results with those obtained using a highly selective H1 antagonist or a highly selective M2 antagonist that does not have dual activity.
Q6: My results are inconsistent. What are common causes of variability?
A6: Inconsistency in results can stem from several factors:
-
Compound Stability: Degradation of the compound in diluted, aqueous solutions. Always prepare fresh working solutions before each experiment.[7]
-
Solubility Issues: The compound may precipitate if added incorrectly to the media. Add the stock solution to pre-warmed media slowly while vortexing to ensure even dispersion.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Observable Effect | 1. Compound Inactivity: The compound may have degraded due to improper storage or handling. 2. Suboptimal Concentration: The concentration used may be too low for the specific cell line or assay. 3. Low Receptor Expression: The cell line may not express sufficient levels of H1 or M2 receptors. 4. Assay Insensitivity: The chosen assay may not be sensitive enough to detect the cellular response. | 1. Solution: Purchase fresh compound. Prepare new stock solutions and store them properly in single-use aliquots at -20°C or -80°C.[10] 2. Solution: Perform a dose-response experiment with a wider range of concentrations. 3. Solution: Verify receptor expression using RT-qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to express the target receptor at higher levels. 4. Solution: Switch to a more direct and sensitive assay. For H1 antagonism, a calcium mobilization assay is a highly effective functional readout.[12] |
| High Cytotoxicity Observed | 1. Concentration Too High: The concentration used is toxic to the cells, masking any specific antagonistic effects. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. 3. Off-Target Cytotoxicity: The compound may have off-target effects leading to cell death unrelated to H1 or M2 antagonism.[7][13] | 1. Solution: Perform a cell viability assay (e.g., MTT, see Protocol 2) to determine the cytotoxic concentration range. Select a working concentration well below the toxic threshold. 2. Solution: Ensure the final DMSO concentration is non-toxic for your cell line, typically ≤0.1%.[10] Run a vehicle control (media with the same final DMSO concentration but no compound). 3. Solution: Investigate the mechanism of cell death (apoptosis vs. necrosis). Use control antagonists to see if the cytotoxicity is a common feature of blocking the target receptor or specific to this compound. |
| Compound Precipitates in Media | 1. Improper Mixing: Adding the stock solution too quickly or to cold media can cause localized high concentrations and precipitation. 2. Low Solubility in Media: The components of the cell culture media (e.g., proteins in serum) may reduce the compound's solubility. | 1. Solution: Ensure the cell culture medium is pre-warmed to 37°C. Add the stock solution dropwise to the vortex of the media to ensure rapid and even dispersion.[10] 2. Solution: Try preparing the final dilution in a serum-free medium first, then adding it to the complete, serum-containing medium. If the issue persists, consider reducing the final concentration. |
Quantitative Data Summary
Table 1: Receptor Binding Affinities of (S)-(+)-Dimethindene
| Receptor Target | Binding Affinity (pKi) | Reference(s) |
| Muscarinic M2 | 7.78 | |
| Histamine H1 | 7.48 | |
| Muscarinic M1 | 7.08 | |
| Muscarinic M4 | 7.00 | |
| Muscarinic M3 | 6.70 |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference(s) |
| Water | ≥20.45 mg/mL | [7] |
| Water | 100 mM (with gentle warming) | |
| Water | 2 mg/mL | |
| DMSO | 82 mg/mL (200.73 mM) | [9] |
| DMSO | 1-10 mg/mL (Sparingly Soluble) | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Materials: this compound (MW: 408.49 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To make a 10 mM stock solution, weigh out 4.085 mg of the compound.
-
Dissolution: Add the 4.085 mg of powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Solubilization: Vortex the tube thoroughly until the powder is completely dissolved. If needed, use an ultrasonic water bath for 10-15 minutes to aid dissolution.[10]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Cytotoxicity using an MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in pre-warmed complete cell culture medium from your stock solution. Also, prepare a vehicle control (medium with the highest final DMSO concentration used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control-treated cells.
Protocol 3: Functional Assessment of H1 Receptor Antagonism via Calcium Mobilization Assay
-
Cell Line: This assay requires a cell line that endogenously or recombinantly expresses the human histamine H1 receptor (e.g., CHO-H1R cells).[12]
-
Cell Seeding: Plate the cells in a black, clear-bottom 96-well plate and allow them to grow to near-confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer (e.g., HBSS). Add the desired concentrations of this compound to the wells and incubate for a set period (e.g., 15-30 minutes) to allow for receptor binding.[12]
-
Baseline Reading: Place the plate in a fluorescence plate reader capable of kinetic reads. Measure the baseline fluorescence for a short period.
-
Agonist Stimulation: While reading, inject a pre-determined concentration of histamine (the agonist) into the wells to stimulate the H1 receptor.
-
Data Acquisition: Continue to record the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Analysis: The antagonistic effect is determined by the reduction in the histamine-induced calcium peak in the presence of this compound compared to the control (histamine stimulation alone). Calculate IC₅₀ values from the dose-response curve.
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Efficacy Testing.
Caption: Logical Troubleshooting Decision Tree.
References
- 1. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Dimetindene Maleate used for? [synapse.patsnap.com]
- 4. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 7. epidermal-growth-factor-receptor-994-1002-acetyl-amide.com [epidermal-growth-factor-receptor-994-1002-acetyl-amide.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of (S)-(+)-Dimethindene maleate in research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of (S)-(+)-Dimethindene maleate (B1232345). The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may arise during research experiments.
Quantitative Data Summary
The on-target and known off-target binding affinities of (S)-(+)-Dimethindene maleate are summarized in the tables below. This data is crucial for designing experiments and interpreting results accurately.
Table 1: On-Target Affinity of this compound
| Target | Species | Assay Type | Parameter | Value | Reference(s) |
| Histamine (B1213489) H1 Receptor | Guinea Pig | Functional Assay (Ileum) | pA2 | 7.48 | |
| Histamine H1 Receptor | Guinea Pig | Ligand Binding | Ki | 1.5 nM | [1] |
Table 2: Off-Target Affinity of this compound at Muscarinic Receptors
| Target | Species | Assay Type | Parameter | Value | Reference(s) |
| Muscarinic M1 Receptor | Human | Ligand Binding | pKi | 7.08 | [2][3][4] |
| Rabbit/Rat | Functional Assay | pA2 | 6.83 / 6.36 | ||
| Muscarinic M2 Receptor | Human | Ligand Binding | pKi | 7.78 | [2][3][4] |
| Guinea Pig/Rabbit | Functional Assay | pA2 | 7.86 / 7.74 | ||
| Muscarinic M3 Receptor | Human | Ligand Binding | pKi | 6.70 | [2][3][4] |
| Guinea Pig | Functional Assay | pA2 | 6.92 / 6.96 | ||
| Muscarinic M4 Receptor | Human | Ligand Binding | pKi | 7.00 | [2][3][4] |
Table 3: Off-Target Affinity of Dimethindene Maleate at Serotonin Receptors
| Target | Species | Assay Type | Parameter | Value | Reference(s) |
| Serotonin 5-HT2A Receptor | Not Specified | Ligand Binding | Ki | 2,400 nM | [1] |
Troubleshooting Guides and FAQs
This section addresses common issues encountered when working with this compound in a research setting.
Question 1: I am observing unexpected physiological responses in my cellular or animal model that cannot be attributed to histamine H1 receptor blockade. What could be the cause?
Answer: this compound is a potent antagonist of the muscarinic M2 receptor and also shows affinity for M1, M3, and M4 receptors.[2][3][4][5] These off-target effects could be responsible for the observed responses. For example, M2 receptor antagonism can lead to cardiovascular effects such as tachycardia.[5] Review the known off-target profile of the compound (Tables 2 and 3) and consider if these interactions could explain your results. It is also possible that this compound interacts with other receptors for which data is not yet available.
Question 2: How can I confirm if the unexpected effects I am seeing are due to off-target binding to muscarinic receptors?
Answer: To confirm the involvement of muscarinic receptors, you can perform competition binding assays or functional assays using known muscarinic receptor agonists and antagonists. For instance, you could try to reverse the unexpected effect by co-administering a selective muscarinic agonist. Alternatively, you can use a more selective histamine H1 antagonist that has no or lower affinity for muscarinic receptors as a negative control in your experiments.
Question 3: I am performing a radioligand binding assay to determine the Ki of this compound for a specific receptor and my results are inconsistent.
Answer: Inconsistent results in radioligand binding assays can arise from several factors. Here are a few troubleshooting steps:
-
Ensure Proper Reagent Preparation: Confirm the concentration and purity of your radioligand and this compound.
-
Optimize Assay Conditions: Factors such as incubation time, temperature, and buffer composition can significantly impact binding. Ensure you have optimized these for your specific receptor system.
-
Check for Non-Specific Binding: High non-specific binding can mask the specific binding signal. Try to minimize this by using appropriate blocking agents (e.g., BSA) and optimizing washing steps.
-
Verify Receptor Integrity: Ensure that the cell membranes or tissues used in your assay have been prepared and stored correctly to maintain receptor integrity.
Question 4: What are the key signaling pathways I should investigate when studying the effects of this compound?
Answer: Given its known targets, you should primarily investigate the signaling pathways downstream of the histamine H1 receptor and the muscarinic M2 receptor. The H1 receptor typically signals through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. The M2 receptor primarily signals through the Gi/o pathway, which inhibits adenylyl cyclase and leads to a decrease in cAMP levels. The diagrams below illustrate these pathways.
Experimental Protocols
The following are generalized protocols for radioligand binding assays to determine the affinity of this compound for histamine H1 and muscarinic M2 receptors. These should be optimized for your specific experimental setup.
Protocol 1: Histamine H1 Receptor Radioligand Binding Assay
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Membrane Preparation: Prepare cell membranes from a cell line expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A commonly used radioligand is [³H]-mepyramine.
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of this compound.
-
Add a fixed concentration of [³H]-mepyramine to all wells.
-
To determine non-specific binding, add a high concentration of an unlabeled H1 antagonist (e.g., unlabeled mepyramine) to a set of control wells.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Muscarinic M2 Receptor Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human muscarinic M2 receptor (e.g., CHO-K1 cells).
-
Assay Buffer: A suitable buffer is 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
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Radioligand: A common radioligand for muscarinic receptors is [³H]-N-methylscopolamine ([³H]-NMS).
-
Assay Procedure:
-
Follow a similar procedure as described for the H1 receptor binding assay, using the M2 receptor expressing membranes and [³H]-NMS as the radioligand.
-
For non-specific binding, use a high concentration of an unlabeled muscarinic antagonist like atropine.
-
-
Data Analysis: Analyze the data as described in the H1 receptor binding assay protocol to determine the Ki of this compound for the M2 receptor.
Visualizations
The following diagrams illustrate the primary signaling pathways associated with the on-target and major off-target activities of this compound.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Muscarinic M2 Receptor Signaling Pathway.
References
- 1. Dimetindene-Is the minimum toxic dose for children too strict? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 5. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing (S)-(+)-Dimethindene Maleate Concentration for Specific Cell Lines
Welcome to the technical support center for the use of (S)-(+)-Dimethindene maleate (B1232345) in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (S)-(+)-Dimethindene maleate?
A1: this compound is a dual-target antagonist. It is a potent and selective antagonist of the muscarinic M2 acetylcholine (B1216132) receptor and also acts as a histamine (B1213489) H1 receptor antagonist. This dual activity allows for the specific blockade of these two distinct signaling pathways.
Q2: What signaling pathway is primarily affected by the H1 receptor antagonism of this compound?
A2: The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 protein. This initiates a signaling cascade by activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).
Q3: What is a good starting concentration range for this compound in a new cell line?
A3: For a new cell line, it is recommended to perform a broad dose-response experiment to determine the optimal concentration range. A common starting point for antagonists of M2 and H1 receptors is a wide range of concentrations, for example, from 10 nM to 10 µM, using serial dilutions. For M2 receptor antagonism specifically, studies on non-small cell lung cancer (NSCLC) cell lines have utilized antagonists in the range of 10⁻⁸ to 10⁻⁵ M.[1] For H1 receptor antagonism, concentrations around 1 µM have been shown to be effective for other H1 antagonists in cell lines like DU-145 prostate cancer cells.[2]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time is dependent on the cell line's doubling time, the specific biological question, and the assay being performed. For initial dose-response assays measuring cell viability, a 24 to 72-hour incubation is a common starting point. However, for assays measuring more rapid signaling events, such as calcium mobilization, a much shorter incubation time (minutes to hours) would be appropriate. A time-course experiment is recommended to determine the ideal incubation period for your specific experimental endpoint.
Q5: What is the best method to determine the effect of this compound on cell viability?
A5: Several robust methods are available to measure cell viability. The choice of assay can depend on the cell type and experimental goals. Commonly used assays include:
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MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.
-
Resazurin (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally less toxic to cells than MTT.
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ATP Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that quantify the amount of ATP, a marker of metabolically active, viable cells.
Data Presentation: Potency and Concentration Ranges
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | Potency (pKi / pA2) |
| Muscarinic M2 Receptor | pKi = 7.78 |
| Muscarinic M1 Receptor | pKi = 7.08 |
| Muscarinic M3 Receptor | pKi = 6.70 |
| Muscarinic M4 Receptor | pKi = 7.00 |
| Histamine H1 Receptor | pA2 = 7.48 |
pKi is the negative logarithm of the inhibitor constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher values indicate greater potency.
Table 2: Recommended Starting Concentration Ranges for In Vitro Experiments
| Target Receptor | Cell Line Examples (from related antagonist studies) | Recommended Starting Concentration Range |
| Muscarinic M2 | A549, PC9 (NSCLC) | 10 nM - 10 µM |
| Histamine H1 | DU-145 (Prostate Cancer), Melanoma Cell Lines | 100 nM - 10 µM |
| General Screening | Various | 10 nM - 50 µM |
Note: These are suggested starting ranges. The optimal concentration must be determined empirically for each specific cell line and experimental condition.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Appropriate cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
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Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in water or DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 10 nM to 50 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different compound concentrations. Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of solvent used) wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
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Determine the IC50 value from the curve using non-linear regression analysis.
-
Visualizations
Caption: Workflow for determining the optimal concentration.
References
Batch-to-batch variability of (S)-(+)-Dimethindene maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(+)-Dimethindene maleate (B1232345). The information provided addresses potential issues related to batch-to-batch variability to ensure experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: What is (S)-(+)-Dimethindene maleate and what are its primary mechanisms of action?
This compound is a chiral compound that functions as a potent antagonist for two types of receptors:
-
Histamine H1 receptor: As a first-generation H1 antagonist, it blocks the action of histamine, a key mediator of allergic reactions. This helps to alleviate symptoms such as itching, swelling, and rashes.
-
Muscarinic M2 receptor: It also acts as a selective antagonist of the M2 subtype of muscarinic acetylcholine (B1216132) receptors.
The (S)-(+)-enantiomer is noted to be significantly more potent as an M2 receptor antagonist compared to its (R)-(-) counterpart.
Q2: What are the common impurities that can be present in this compound batches?
During synthesis and storage, several related substances and degradation products can arise. One of the most commonly cited impurities is 2-ethylpyridine . Other potential impurities can be formed through processes like oxidation or hydrolysis. Regulatory guidelines, such as those from the European Medicines Agency (EMA), set strict limits on the acceptable levels of these impurities in the final product.
Q3: How can batch-to-batch variability in this compound affect my experiments?
Batch-to-batch variability can manifest in several ways, impacting both in vitro and in vivo studies as well as formulation development:
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Purity Profile: Variations in the type and concentration of impurities can lead to inconsistent biological activity or unexpected side effects.
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Physicochemical Properties: Differences in particle size, crystal form (polymorphism), and solubility can affect dissolution rates, which in turn can alter the bioavailability of the compound in drug formulations.
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Potency: The precise ratio of the (S)-(+)- to the (R)-(-)-enantiomer can vary between batches, potentially affecting the overall potency and selectivity of the material, as the two isomers have different pharmacological profiles.
Q4: What are the recommended storage conditions for this compound?
To minimize degradation and ensure stability, this compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8°C) is often recommended. Always refer to the supplier's certificate of analysis for specific storage instructions.
Troubleshooting Guides
Inconsistent Experimental Results
Problem: You are observing significant variability in the results of your biological assays (e.g., cell-based assays, receptor binding studies) between different experiments using new batches of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Different Impurity Profiles Between Batches | 1. Review the Certificate of Analysis (CofA) for each batch. Compare the purity and the levels of any specified impurities. 2. Perform Analytical Characterization: If you have the capability, run an HPLC analysis on each batch to compare the impurity profiles directly. 3. Qualify New Batches: Before use in critical experiments, qualify each new batch by running a standard set of assays to ensure it performs consistently with previous batches. |
| Variation in Enantiomeric Purity | 1. Check the CofA: Look for information on the enantiomeric excess (e.e.) or the ratio of the (S)-(+) to (R)-(-) isomer. 2. Chiral HPLC Analysis: If enantiomeric purity is critical for your application, perform a chiral HPLC separation to confirm the isomeric ratio. |
| Degradation of the Compound | 1. Verify Storage Conditions: Ensure the compound has been stored correctly, as recommended by the manufacturer. 2. Prepare Fresh Solutions: Avoid using old stock solutions, as the compound may degrade over time, especially in certain solvents. Prepare fresh solutions for each experiment. |
Issues with Analytical Methods (HPLC)
Problem: You are encountering issues such as peak splitting, tailing, or poor resolution during the HPLC analysis of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Peak Splitting | 1. Column Overload: Reduce the injection volume or the concentration of the sample. 2. Sample Solvent Incompatibility: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent. 3. Column Void or Contamination: A void at the head of the column or contamination can cause peak splitting. Try back-flushing the column or, if the problem persists, replace the column. |
| Peak Tailing | 1. Secondary Interactions: For basic compounds like Dimethindene, interactions with residual silanol (B1196071) groups on the silica-based column can cause tailing. Try adjusting the pH of the mobile phase or adding a competing amine (e.g., triethylamine) to the mobile phase. 2. Column Contamination: Contaminants from previous injections can cause peak tailing. Flush the column with a strong solvent. |
| Poor Resolution (Chiral Separation) | 1. Incorrect Chiral Stationary Phase (CSP): Not all CSPs are suitable for every chiral separation. You may need to screen different types of chiral columns (e.g., polysaccharide-based). 2. Mobile Phase Optimization: The choice of organic modifier (e.g., isopropanol, ethanol) and any additives in the mobile phase can significantly impact chiral resolution. Systematically vary the mobile phase composition to optimize the separation. 3. Temperature Effects: Temperature can influence chiral recognition. Try running the analysis at different column temperatures to see if resolution improves. |
Data Presentation
Table 1: Representative Batch-to-Batch Variability of this compound
The following table presents hypothetical but realistic data to illustrate the type of variability that might be observed between different batches. Always refer to the Certificate of Analysis provided by your supplier for actual batch-specific data.
| Parameter | Batch A | Batch B | Batch C | Typical Specification |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder | Conforms |
| Purity (HPLC) | 99.5% | 99.2% | 99.7% | ≥ 99.0% |
| (S)-(+)-Enantiomer (Chiral HPLC) | 99.8% | 99.5% | 99.9% | ≥ 99.0% |
| Impurity A (2-ethylpyridine) | 0.08% | 0.15% | 0.05% | ≤ 0.2% |
| Total Impurities | 0.25% | 0.40% | 0.18% | ≤ 0.5% |
| Loss on Drying | 0.1% | 0.2% | 0.1% | ≤ 0.5% |
| Solubility (in Water) | Conforms | Conforms | Conforms | Conforms |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Determination and Impurity Profiling
This protocol describes a general method for the analysis of this compound purity and the identification of related substances.
1. Instrumentation and Materials:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 40% Methanol in water, containing 0.02% 1-heptane sulfonate, with the pH adjusted to 3.5 using sulfuric acid.
-
Diluent: 40% Methanol in water.
-
This compound reference standard and test samples.
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0.45 µm membrane filters.
2. Preparation of Solutions:
-
Standard Solution (10 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of diluent to get a 100 µg/mL stock solution. Further dilute 10 mL of this stock solution to 100 mL with the diluent.
-
Test Solution (10 µg/mL): Prepare a solution of the test batch of this compound in the diluent to achieve a final concentration of 10 µg/mL.
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Filter all solutions through a 0.45 µm membrane filter before injection.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 40% Methanol in water with 0.02% 1-heptane sulfonate, pH 3.5.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 260 nm.
-
Column Temperature: Ambient.
4. Analysis:
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Inject the standard solution to determine the retention time and peak area of the main component.
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Inject the test solution and record the chromatogram.
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Calculate the purity of the test sample by comparing the peak area of the main component to the total area of all peaks.
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Identify and quantify any impurities by comparing their retention times and peak areas to those of known impurity standards, if available.
Visualizations
Signaling Pathways
Caption: H1 Histamine Receptor Signaling Pathway.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Experimental Workflow
How to prevent precipitation of (S)-(+)-Dimethindene maleate in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (S)-(+)-Dimethindene maleate (B1232345) in experimental media.
Troubleshooting Guide: Precipitation Issues
Issue: (S)-(+)-Dimethindene maleate precipitates out of my aqueous medium.
This is a common issue driven by the physicochemical properties of the compound. Follow these steps to diagnose and resolve the problem.
Step 1: Evaluate the pH of Your Medium
(S)-(+)-Dimethindene is a weak base with a predicted pKa of approximately 9.7 for its tertiary amine. Its solubility is therefore highly dependent on the pH of the medium.
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Below pKa (pH < 9.7): The molecule is predominantly in its protonated, cationic form, which is generally more water-soluble.
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Above pKa (pH > 9.7): The molecule exists primarily as the uncharged free base, which has lower aqueous solubility and is prone to precipitation.
Troubleshooting Actions:
-
Measure the pH of your final solution. If it is near or above 9.7, precipitation of the free base is likely.
-
Adjust the pH. Lowering the pH of the medium with a suitable buffer system (e.g., phosphate (B84403), citrate) to a range of 4-6.5 is the most effective way to prevent precipitation. A forced degradation study has shown that Dimethindene maleate is stable in acidic and aqueous solutions but degrades under basic conditions[1].
-
Consider the buffering capacity. Ensure your chosen buffer is strong enough to maintain the desired pH after the addition of all components.
Step 2: Assess the Solvent System
If pH adjustment is not feasible or insufficient, consider modifying the solvent system.
Troubleshooting Actions:
-
Introduce Co-solvents: The use of water-miscible organic co-solvents can significantly enhance the solubility of this compound.
-
Propylene (B89431) Glycol: Studies have identified propylene glycol as an optimal solvent for incorporating Dimethindene maleate into hydrogel bases[2][3][4]. Formulations containing 1-30% (w/v) of propylene glycol have been developed to improve stability[5][6].
-
Ethanol (B145695): While effective, be aware that some formulations have moved away from ethanol to improve stability and suitability for certain populations[5][6].
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DMSO: Dimethindene maleate is sparingly soluble in DMSO (1-10 mg/mL), and it is noted that moisture-absorbing DMSO can reduce solubility[7][8][9]. Ensure you are using fresh, anhydrous DMSO for stock solutions.
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Methanol (B129727): The compound is slightly soluble in methanol (0.1-1 mg/mL)[7][8].
-
-
Prepare a Concentrated Stock: Dissolve the compound in a suitable organic solvent (like fresh DMSO) at a high concentration first, and then add it to the aqueous medium dropwise while vortexing. This can prevent localized high concentrations that might precipitate before full dissolution.
Step 3: Review Temperature and Concentration
Troubleshooting Actions:
-
Temperature: Solubility can be temperature-dependent. One source indicates that this compound is soluble up to 100 mM in water with gentle warming[10]. If your protocol allows, gentle warming (e.g., to 37°C) during dissolution may help, but be cautious of potential degradation with prolonged heating at non-optimal pH.
-
Concentration: Ensure your target concentration is not above the known solubility limit in your specific medium. If precipitation occurs, try working with a more dilute solution.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The reported aqueous solubility varies, which highlights the impact of experimental conditions. Values range from 2 mg/mL to being soluble up to 100 mM (approximately 40.85 mg/mL) with gentle warming[10]. Another source reports a solubility of 9 mg/mL in water[9]. This variability underscores the importance of controlling factors like pH and temperature.
Q2: My stock solution in DMSO is cloudy. What should I do?
A2: Cloudiness or precipitation in DMSO stock can occur if the DMSO has absorbed moisture, which reduces the solubility of Dimethindene maleate[9]. It is recommended to use fresh, anhydrous DMSO and to prepare stock solutions immediately before use. Store DMSO appropriately to minimize water absorption.
Q3: Can I use a phosphate buffer to control the pH?
A3: Yes, a phosphate buffer system is a suitable choice. A study on the stability of Dimethindene maleate utilized a 0.02 M ammonium (B1175870) phosphate buffer at pH 6.5[1]. This pH is well below the pKa of the compound, ensuring it remains in its soluble, protonated form.
Q4: I observed degradation of my compound. What are the likely causes?
A4: Significant degradation of Dimethindene maleate has been observed under basic (alkaline) and oxidative stress conditions[1]. To maintain chemical stability, avoid high pH environments and the presence of strong oxidizing agents in your media. The compound is reported to be stable in aqueous and acidic solutions[1].
Q5: Are there any excipients I should avoid?
A5: Formulations have shown moderate chemical and physical stability in the presence of high amounts of sorbitol[5][6]. While this may not be relevant for all research media, it is a point to consider if you are formulating a complex mixture.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Concentration (mM) | Conditions | Source(s) |
| Water | ~100 mM | 100 | With gentle warming | [10] |
| Water | 9 mg/mL | ~22 | Not specified | [9] |
| Water | 2 mg/mL | ~4.9 | Clear solution | |
| DMSO | 1-10 mg/mL (sparingly soluble) | ~2.4 - 24.5 | Use fresh DMSO | [7][8][9] |
| Methanol | 0.1-1 mg/mL (slightly soluble) | ~0.24 - 2.4 | Not specified | [7][8] |
Experimental Protocols
Protocol: Determining the Solubility of this compound in a Novel Medium
This protocol outlines a method to empirically determine the solubility of this compound in your specific experimental medium.
Materials:
-
This compound powder
-
Your experimental medium (e.g., cell culture media, buffer)
-
Calibrated pH meter
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
HPLC or UV-Vis Spectrophotometer for quantification
-
0.22 µm syringe filters
Methodology:
-
Prepare Saturated Solutions:
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Add an excess amount of this compound powder to a known volume of your experimental medium in several vials (e.g., add 10 mg to 1 mL of medium).
-
Ensure an excess of solid material remains undissolved to confirm saturation.
-
-
Equilibration:
-
Tightly seal the vials.
-
Place the vials in a thermostatic shaker set to your experimental temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, let the vials stand for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.
-
Centrifuge the aliquot at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any remaining suspended particles.
-
-
Sample Preparation and Analysis:
-
Carefully collect the clear supernatant. For added certainty, you can filter it through a 0.22 µm syringe filter that has been confirmed not to bind the compound.
-
Prepare a series of dilutions of the supernatant with the experimental medium.
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Quantify the concentration of this compound in the diluted samples using a validated analytical method (HPLC or UV-Vis spectrophotometry against a standard curve).
-
-
Calculation:
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Calculate the concentration in the original supernatant, accounting for the dilution factors. This value represents the equilibrium solubility of the compound in your medium at the tested temperature.
-
Visualizations
Caption: Troubleshooting workflow for Dimethindene maleate precipitation.
Caption: pH-dependent ionization and solubility of Dimethindene.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2006015861A2 - Drop preparations comprising dimetindene - Google Patents [patents.google.com]
- 6. US20070287722A1 - Drop Preparations Comprising Dimetindene - Google Patents [patents.google.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. rndsystems.com [rndsystems.com]
Technical Support Center: Minimizing Side Effects of (S)-(+)-Dimethindene Maleate in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the side effects of (S)-(+)-Dimethindene maleate (B1232345) in animal models. The following information is designed to directly address specific issues that may be encountered during experimentation.
Understanding the Mechanism of Action
(S)-(+)-Dimethindene maleate is a first-generation H1 antihistamine that also exhibits anticholinergic (muscarinic receptor antagonist) properties.[1] Its therapeutic effects in allergic models are primarily due to the blockade of histamine (B1213489) H1 receptors. However, its binding to H1 and muscarinic receptors in the central nervous system (CNS) and gastrointestinal (GI) tract can lead to undesired side effects.
Signaling Pathway Overview
The primary signaling pathway involves the competitive antagonism of histamine at the H1 receptor, preventing the downstream effects of histamine release, such as vasodilation and increased capillary permeability. The key side effects, particularly sedation, are mediated by the blockade of H1 receptors in the central nervous system.
Figure 1: Mechanism of H1 Receptor Antagonism by this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common side effects observed in animal models and provides strategies for their mitigation.
Sedation and Motor Impairment
Q1: We are observing significant sedation and reduced locomotor activity in our mice treated with this compound. How can we minimize this?
A1: Sedation is a common side effect of first-generation antihistamines due to their action on central H1 receptors. To minimize this:
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Dose Optimization: The most effective strategy is to determine the minimal effective dose for your therapeutic endpoint. A dose-response study is highly recommended. While specific data for this compound is limited in publicly available literature, you can start with lower doses and titrate up to find the balance between efficacy and sedation.
-
Time of Dosing and Observation: Administer the compound during the animal's inactive phase (e.g., during the light cycle for nocturnal rodents) if your experimental design allows. Peak sedative effects may occur within the first few hours of administration.[2] Consider conducting behavioral tests during a time window where the therapeutic effect is present, but sedative effects may have partially subsided.
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Habituation: Ensure animals are well-habituated to the experimental setup to reduce novelty-induced stress, which can sometimes exacerbate or be confounded with sedative effects.
Troubleshooting Unexpected Sedation:
| Observation | Potential Cause | Recommended Action |
| Excessive sedation at a previously tolerated dose. | Interaction with other compounds, diet, or environmental stressors. | Review all experimental variables. Ensure consistency in diet, bedding, and environmental conditions. If other compounds are used, check for potential synergistic sedative effects. |
| High variability in sedation between animals. | Differences in metabolism, stress levels, or compound administration. | Ensure precise and consistent dosing for all animals. Pre-screen animals for baseline activity levels to account for individual differences. |
| Sedation interfering with the primary endpoint measurement. | Overlapping mechanisms of action or behavioral requirements. | Consider alternative primary endpoints that are less susceptible to motor impairment. If not possible, conduct a thorough dose-response study to identify a non-sedating therapeutic dose. |
Anticholinergic Side Effects
Q2: Our rats are showing signs of dry mouth and reduced urination after administration of this compound. How can we manage these anticholinergic effects?
A2: These are expected anticholinergic effects. Management strategies include:
-
Hydration: Ensure animals have easy access to water. Monitor for signs of dehydration, such as scruffing of the skin. In severe cases, providing a hydrogel or other supplemental water source may be necessary.
-
Dose Reduction: As with sedation, lowering the dose is the most direct way to reduce anticholinergic side effects.
-
Monitoring: Regularly monitor for signs of urinary retention. If this becomes a significant issue, it may indicate that the current dose is too high for your animal model.
Troubleshooting Anticholinergic Effects:
| Observation | Potential Cause | Recommended Action |
| Severe dry mouth leading to difficulty eating. | High anticholinergic activity at the current dose. | Lower the dose. Provide softened or moist food to facilitate consumption. |
| Significant reduction in urine output. | Potential urinary retention due to anticholinergic effects. | Palpate the bladder to check for distension. If urinary retention is suspected, consult with a veterinarian. This is a strong indicator to reduce the dose. |
Gastrointestinal (GI) Distress
Q3: We have noticed changes in fecal output and signs of GI discomfort in our animal models. Could this be related to this compound?
A3: Yes, anticholinergic properties can affect gastrointestinal motility.
-
Monitoring GI Motility: A charcoal meal test can be used to quantify the effects on GI transit time.[3][4][5] A delay in the transit of the charcoal meal would indicate an anticholinergic-mediated reduction in motility.
-
Dietary Considerations: Ensure a standard, palatable diet is provided. Changes in food intake can be an early indicator of GI discomfort.
-
Dose Adjustment: Reducing the dose is the primary method to alleviate GI side effects.
Troubleshooting GI Side Effects:
| Observation | Potential Cause | Recommended Action |
| Constipation or reduced fecal pellet output. | Decreased GI motility due to anticholinergic effects. | Quantify fecal output over a set period. Consider a dose reduction. Ensure adequate hydration. |
| Diarrhea (less common). | While less typical for anticholinergics, individual or species-specific reactions can occur. | Monitor the severity and duration. If persistent, consider a dose reduction or discontinuation and consult a veterinarian. |
Experimental Protocols
Assessment of Sedation: Open Field Test
This test is used to assess general locomotor activity and anxiety-like behavior. A reduction in movement can be indicative of sedation.[2]
-
Apparatus: A square arena (e.g., 50 x 50 cm for mice) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area can be divided into a grid of equal squares.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle control at the desired dose and route.
-
At a predetermined time post-administration (e.g., 30, 60, 90, 120 minutes), place the animal in the center of the open field arena.[2]
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Record the animal's activity for a set duration (e.g., 5-10 minutes) using a video camera mounted above the arena.
-
-
Parameters to Measure:
-
Total distance traveled.
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Number of squares crossed.
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Time spent in the center versus the periphery of the arena.
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Rearing frequency (number of times the animal stands on its hind legs).
-
-
Expected Outcome with Sedation: A dose-dependent decrease in the total distance traveled and the number of squares crossed.
Figure 2: Experimental workflow for the Open Field Test.
Assessment of Motor Coordination: Rotarod Test
This test assesses motor coordination and balance. An impairment in performance can indicate CNS side effects.
-
Apparatus: A rotating rod that can be set to a constant speed or to accelerate. The rod should have a textured surface to provide grip.
-
Procedure:
-
Train the animals on the rotarod for 2-3 days prior to the experiment. This involves placing them on the rod at a low speed and gradually increasing the speed until they can stay on for a set amount of time (e.g., 60 seconds).
-
On the test day, administer this compound or vehicle control.
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At a predetermined time post-administration, place the animal on the rotating rod.
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Record the latency to fall from the rod. A cut-off time (e.g., 300 seconds) is usually set.
-
-
Parameters to Measure:
-
Latency to fall (in seconds).
-
-
Expected Outcome with Motor Impairment: A dose-dependent decrease in the latency to fall from the rotarod.
Assessment of Gastrointestinal Motility: Charcoal Meal Test
This test measures the transit time of a non-absorbable marker through the GI tract.[3][4][5]
-
Materials: 5-10% activated charcoal suspension in a 5-10% gum acacia or methylcellulose (B11928114) solution.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound or vehicle control.
-
After a set time (e.g., 30 minutes), administer a fixed volume of the charcoal meal via oral gavage (e.g., 0.2-0.5 mL for mice).
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After another predetermined time (e.g., 20-30 minutes), humanely euthanize the animals.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance the charcoal meal has traveled from the pylorus.
-
-
Parameter to Measure:
-
Intestinal transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100.
-
-
Expected Outcome with Reduced Motility: A dose-dependent decrease in the percentage of intestinal transit.
Data Summary Tables
Table 1: Effect of this compound on Locomotor Activity (Open Field Test)
| Treatment Group | Dose (mg/kg) | N | Total Distance Traveled (cm) (Mean ± SEM) | Number of Squares Crossed (Mean ± SEM) |
| Vehicle Control | 0 | 10 | e.g., 2500 ± 150 | e.g., 200 ± 15 |
| (S)-(+)-Dimethindene | 1 | 10 | Insert Data | Insert Data |
| (S)-(+)-Dimethindene | 3 | 10 | Insert Data | Insert Data |
| (S)-(+)-Dimethindene | 10 | 10 | Insert Data | Insert Data |
Table 2: Effect of this compound on Motor Coordination (Rotarod Test)
| Treatment Group | Dose (mg/kg) | N | Latency to Fall (s) (Mean ± SEM) |
| Vehicle Control | 0 | 10 | e.g., 280 ± 20 |
| (S)-(+)-Dimethindene | 1 | 10 | Insert Data |
| (S)-(+)-Dimethindene | 3 | 10 | Insert Data |
| (S)-(+)-Dimethindene | 10 | 10 | Insert Data |
Table 3: Effect of this compound on Gastrointestinal Motility (Charcoal Meal Test)
| Treatment Group | Dose (mg/kg) | N | Intestinal Transit (%) (Mean ± SEM) |
| Vehicle Control | 0 | 10 | e.g., 75 ± 5 |
| (S)-(+)-Dimethindene | 1 | 10 | Insert Data |
| (S)-(+)-Dimethindene | 3 | 10 | Insert Data |
| (S)-(+)-Dimethindene | 10 | 10 | Insert Data |
By systematically evaluating the dose-response relationship for both the desired therapeutic effect and the common side effects, researchers can identify an optimal therapeutic window for this compound in their specific animal models, thereby minimizing confounding variables and improving the reliability of their experimental outcomes.
References
Technical Support Center: (S)-(+)-Dimethindene Maleate & Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-(+)-Dimethindene maleate (B1232345) in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (S)-(+)-Dimethindene maleate?
This compound is primarily a potent and selective antagonist of the histamine (B1213489) H1 receptor.[1][2][3][4] By blocking the action of endogenous histamine, it provides relief from allergic symptoms such as itching, swelling, and redness.[2][4] Additionally, it possesses anticholinergic properties and acts as a potent M2-selective muscarinic receptor antagonist, with lower affinity for M1, M3, and M4 muscarinic receptors.[1][3]
Q2: Are there any known off-target effects of this compound that could influence cell-based assays?
Yes. Besides its primary activity as a histamine H1 antagonist, this compound exhibits anticholinergic and muscarinic receptor antagonist effects.[1][3][5] These off-target activities could potentially influence signaling pathways in certain cell types, leading to unexpected effects on cell viability or proliferation.
Q3: Can this compound directly interfere with common cell viability assays?
Troubleshooting Guide
Issue 1: Unexpected Increase in Viability Signal in MTT or XTT Assays
Possible Cause: Your results may show an unexpected increase in the colorimetric signal, suggesting increased cell viability or proliferation, even at high concentrations of this compound. This could be an artifact due to interference with the assay chemistry. Some organic amines can enhance the reduction of tetrazolium salts (like MTT) or inhibit the exocytosis of the resulting formazan (B1609692) crystals, leading to a false positive signal.[6]
Troubleshooting Steps:
-
Run a Cell-Free Control:
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Prepare wells with your complete cell culture medium.
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Add this compound at the same concentrations used in your experiment.
-
Add the MTT or XTT reagent and incubate for the standard duration.
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If you observe a color change in the absence of cells, the compound is directly reducing the tetrazolium salt.
-
-
Use an Alternative Viability Assay:
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Validate your findings using a non-enzymatic-based assay that measures a different cellular parameter.
-
Trypan Blue Exclusion Assay: This method assesses cell membrane integrity.[7]
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LDH Release Assay: This assay measures lactate (B86563) dehydrogenase released from damaged cells, indicating cytotoxicity.
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ATP-Based Assays: These assays quantify the amount of ATP present, which correlates with the number of metabolically active cells.[8]
-
-
Microscopic Examination:
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Visually inspect the cells treated with this compound under a microscope after adding the MTT reagent. Look for the intracellular accumulation of formazan crystals, which might suggest an inhibition of exocytosis.[6]
-
Issue 2: Discrepancy Between Viability Data and Cell Morphology
Possible Cause: You may observe that while the viability assay indicates healthy cells, microscopic examination reveals signs of cellular stress or death (e.g., rounding, detachment, blebbing). This discrepancy can arise if the compound interferes with the assay chemistry without having a genuine pro-survival effect.
Troubleshooting Steps:
-
Correlate with a Direct Cell Count:
-
Manually count the number of viable and non-viable cells using a hemocytometer and Trypan Blue staining.[7] Compare this direct count with the results from your plate-based viability assay.
-
-
Employ a Cytotoxicity Assay:
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Wash Cells Before Adding Assay Reagent:
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If you suspect the compound in the medium is interfering with the assay, gently wash the cells with phosphate-buffered saline (PBS) before adding the viability assay reagent. This can help remove the interfering compound.
-
Data Summary
Currently, there is a lack of specific quantitative data in the literature detailing the percentage of interference or the IC50 values of this compound in various cell viability assays. Researchers should empirically determine the potential for interference in their specific experimental setup.
Experimental Protocols
MTT Cell Viability Assay
The MTT assay measures the metabolic activity of cells by observing the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[11][12]
Materials:
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well plate with cultured cells
-
This compound at desired concentrations
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
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Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
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Following treatment, add 10 µL of MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
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Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
The LDH assay quantifies the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
Materials:
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Commercially available LDH cytotoxicity assay kit
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96-well plate with cultured cells
-
This compound at desired concentrations
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Prepare control wells for:
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Spontaneous LDH release (untreated cells)
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Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Background (medium only)
-
-
After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop the reaction using the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified in the kit's manual (usually 490 nm).
-
Calculate the percentage of cytotoxicity according to the manufacturer's instructions.
Visualizations
Caption: Signaling pathway of histamine H1 receptor antagonism by this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Logical workflow for troubleshooting unexpected cell viability assay results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]
- 3. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Dimetindene Maleate used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. [Diphenhydramine interferes with MTT reduction assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Freshly prepared vs. stored (S)-(+)-Dimethindene maleate solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(+)-Dimethindene maleate (B1232345) solutions. It addresses common issues encountered during experimental procedures, focusing on the differences between freshly prepared and stored solutions.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for (S)-(+)-Dimethindene maleate stock solutions?
For optimal stability, stock solutions of this compound should be stored under specific conditions to minimize degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Always protect the solutions from light.
2. How stable is this compound in aqueous solutions at room temperature?
While stable for short periods, long-term storage of aqueous this compound solutions at room temperature is not recommended due to the potential for degradation.[2] For best results and to ensure the integrity of your experiments, it is highly advisable to prepare working solutions fresh on the day of use.[2] If short-term storage at room temperature is unavoidable, it should not exceed 24 hours, and the solution should be protected from light.
3. What are the main factors that cause the degradation of this compound solutions?
This compound is susceptible to degradation under specific conditions. The primary factors include:
-
Basic conditions: The compound shows significant degradation in alkaline environments.[1]
-
Oxidative stress: Exposure to oxidizing agents can lead to the formation of degradation products.[1]
-
Heat: Although relatively stable at elevated temperatures for short periods (e.g., 70°C), prolonged exposure can accelerate degradation.[1][3]
-
Light: As a photolabile compound, exposure to light, particularly UV radiation, can induce degradation. Therefore, solutions should always be stored in light-protecting containers.
4. What are the known degradation products of this compound?
Forced degradation studies have identified several degradation products. Under basic and oxidative stress, two primary degradation products, often denoted as DP1 and DP2, are formed.[1] One of the identified related substances and potential degradation products is 2-ethylpyridine.[4][5][6] The presence of these impurities can affect the potency and safety of the compound.
5. Does the biological activity of this compound change upon storage?
Yes, the biological activity can be compromised upon storage. Degradation of the parent compound leads to a decrease in its concentration, which will reduce its efficacy as a histamine (B1213489) H1 and muscarinic M2 receptor antagonist.[7][8] The biological activities of the specific degradation products have not been fully characterized. To ensure reproducible and accurate results in cell-based assays or other biological experiments, using freshly prepared solutions is critical.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in biological assays. | Degradation of this compound in stored solutions. | Always prepare fresh working solutions from a properly stored stock solution on the day of the experiment.[2] Verify the stability of your stock solution if it has been stored for an extended period by running a stability analysis using HPLC. |
| Precipitation of the compound in the working solution. | Ensure the solvent is appropriate and the concentration does not exceed the solubility limit. This compound has good water solubility (≥20.45 mg/mL).[2] If using a buffer, check for pH compatibility. | |
| Appearance of extra peaks in HPLC chromatogram. | Formation of degradation products during storage or sample preparation. | Review storage conditions (temperature, light exposure).[1] Avoid exposing the solution to basic pH or oxidative conditions.[1] Prepare samples immediately before HPLC analysis. |
| Loss of potency of the solution over time. | Chemical degradation of this compound. | Follow recommended storage guidelines strictly (-20°C for short-term, -80°C for long-term, protected from light).[1] Perform periodic stability testing of long-term stored stock solutions. |
| Variability between different batches of solutions. | Inconsistent solution preparation or storage. | Standardize the protocol for solution preparation, including solvent, concentration, and mixing procedure. Ensure all users adhere to the same storage and handling procedures. |
Quantitative Data on Solution Stability
The following table summarizes the available quantitative data on the stability of Dimethindene (B1670660) maleate solutions under stress conditions. Note that comprehensive data for typical laboratory storage conditions is limited, and it is recommended to perform in-house stability studies for specific experimental setups.
| Condition | Duration | Parameter Measured | Result | Reference |
| 70°C in a stability chamber | 1 week | Percentage of parent compound remaining | Approximately 95% | [3] |
| Basic and Oxidative Stress | Not specified | Degradation | Significant formation of two degradation products (DP1 and DP2) | [1] |
| Aqueous and Acidic Solution | Not specified | Degradation | Stable | [1] |
| Heating at 70°C | Not specified | Degradation | Stable | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder (≥98% purity)
-
Sterile, high-purity water or DMSO
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated balance and appropriate personal protective equipment (PPE)
-
-
Procedure: a. Accurately weigh the desired amount of this compound powder. b. In a sterile container, dissolve the powder in the appropriate volume of water or DMSO to achieve the desired stock concentration. Gentle warming can aid dissolution in water. c. Vortex the solution until the powder is completely dissolved. d. Sterile-filter the solution through a 0.22 µm filter if to be used in cell culture. e. Aliquot the stock solution into single-use, light-protecting tubes. f. Label the tubes clearly with the compound name, concentration, date of preparation, and solvent. g. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may need to be optimized for the available equipment and specific degradation products of interest.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column or a cyano column (e.g., Zorbax SB CN, 150 x 4.6 mm, 5 µm) can be effective.[4][6]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Examples include:
-
Methanol and water (40:60 v/v) containing 0.02% 1-heptane sulfonate, with the pH adjusted to 3.5 with sulfuric acid.[3]
-
Acetonitrile and 0.02 M ammonium (B1175870) phosphate (B84403) buffer (pH 6.5) (50:50 v/v).[1]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
-
Sample Preparation: a. Dilute the this compound solution (freshly prepared and stored samples) with the mobile phase to a final concentration within the linear range of the assay (e.g., 1-10 µg/mL).[3] b. Filter the diluted samples through a 0.45 µm syringe filter before injection.
-
Analysis: a. Inject a blank (mobile phase), a standard solution of known concentration, the freshly prepared sample, and the stored sample(s). b. Monitor the chromatogram for the retention time of the parent this compound peak and the appearance of any new peaks corresponding to degradation products. c. Quantify the amount of this compound in each sample by comparing the peak area to that of the standard. The percentage of degradation can be calculated by comparing the concentration of the stored sample to the freshly prepared sample.
Visualizations
Caption: Recommended workflow for using this compound solutions.
Caption: Impact of storage on solution integrity and experimental outcomes.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. epidermal-growth-factor-receptor-994-1002-acetyl-amide.com [epidermal-growth-factor-receptor-994-1002-acetyl-amide.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities | Semantic Scholar [semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]
Validation & Comparative
Validating the Efficacy of (S)-(+)-Dimethindene Maleate In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of (S)-(+)-Dimethindene maleate's performance against other common antihistamines. The information presented is supported by experimental data to assist researchers in evaluating its efficacy as a histamine (B1213489) H1 receptor antagonist.
Introduction
(S)-(+)-Dimethindene maleate (B1232345) is one of the two enantiomers of the first-generation antihistamine dimethindene (B1670660). While the racemic mixture is known for its potent antihistaminic properties, in vitro studies have demonstrated that the antihistaminic activity primarily resides in the (R)-(-)-enantiomer. The (S)-(+)-enantiomer, conversely, exhibits a higher affinity for muscarinic M2 receptors.[1][2] This guide focuses on the in vitro validation of this compound's efficacy at the histamine H1 receptor, providing comparative data and detailed experimental protocols.
Mechanism of Action: Histamine H1 Receptor Antagonism
This compound, like other H1 antihistamines, functions as an inverse agonist at the histamine H1 receptor.[3] Histamine binding to its H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses associated with allergic reactions.[4] By binding to the H1 receptor, this compound blocks this cascade, thereby mitigating the effects of histamine.[4]
Comparative In Vitro Efficacy
The following tables summarize the in vitro binding affinity and functional antagonism of this compound in comparison to its racemate, its more active enantiomer, and other common antihistamines.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | pKi | Source |
| (S)-(+)-Dimethindene | Human H1 | 33.1 | 7.48 | [2] |
| (R)-(-)-Dimethindene | Human H1 | ~1.1 | ~8.96 | [5] |
| Dimethindene (racemate) | Guinea Pig H1 | 1.5 | 8.82 | [6] |
| Levocetirizine ((R)-enantiomer) | Human H1 | 3 | 8.52 | [7] |
| Dextrocetirizine ((S)-enantiomer) | Human H1 | 100 | 7.00 | [7] |
| Cetirizine (racemate) | Human H1 | 6 | 8.22 | [7] |
Note: A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value.
Table 2: Functional Antagonism at the Histamine H1 Receptor
| Compound | Assay System | pA2 | Source |
| (+)-Dimethindene | Guinea-pig ileum | 7.7 | [5] |
| (-)-Dimethindene | Guinea-pig ileum | >9.3 | [5] |
| Dimethindene (racemate) | Guinea-pig ileum | 9.3 | [8] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Histamine H1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membranes: Prepared from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]mepyramine.
-
Test Compound: this compound and other comparators.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of [3H]mepyramine (e.g., 1 nM), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
Equilibration: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by an H1 receptor agonist (e.g., histamine).
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Fluorescent Dye: Calcium-sensitive dye such as Fluo-4 AM.
-
Test Compound: this compound and other comparators.
-
Agonist: Histamine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Antagonist Addition: Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and record a baseline fluorescence. Then, add a fixed concentration of histamine (typically the EC80 concentration) to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time to capture the calcium mobilization.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the histamine response against the logarithm of the antagonist concentration to determine the IC50 value.
Conclusion
The in vitro data presented in this guide indicate that this compound is a less potent histamine H1 receptor antagonist compared to its (R)-(-)-enantiomer and the racemic mixture. Its affinity for the H1 receptor is also lower than that of the second-generation antihistamine cetirizine. However, it does exhibit measurable H1 receptor binding and functional antagonism. Researchers and drug development professionals should consider these comparative efficacy data and the provided experimental protocols when evaluating this compound for its potential therapeutic applications. The compound's more potent activity at M2 muscarinic receptors suggests that its primary pharmacological profile may not be as a selective H1 antihistamine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 3. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
- 7. Cetirizine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to (S)-(+)-Dimethindene Maleate and Other M2 Muscarinic Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-(+)-Dimethindene maleate (B1232345) with other prominent M2 muscarinic antagonists. The following sections detail the pharmacological properties, including binding affinities and functional potencies, supported by experimental data and methodologies.
Introduction to M2 Muscarinic Receptor Antagonism
Muscarinic acetylcholine (B1216132) receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M2 subtype is predominantly found in the heart, where it is responsible for the vagal inhibition of heart rate, and also plays a role in the central nervous system by modulating neurotransmitter release. Antagonists of the M2 receptor are valuable research tools and have therapeutic potential in conditions such as bradycardia and cognitive disorders. (S)-(+)-Dimethindene, an enantiomer of the histamine (B1213489) H1 receptor antagonist dimethindene, has emerged as a potent and selective antagonist for the M2 muscarinic receptor.[1] This guide compares its in vitro pharmacological profile with other well-characterized M2 antagonists.
Comparative Pharmacological Data
The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2) of (S)-(+)-Dimethindene maleate and other selected M2 muscarinic antagonists. The data is compiled from various in vitro studies, and it is important to note that experimental conditions can influence the absolute values.
Table 1: Binding Affinity (pKi) of Muscarinic Antagonists at M1-M4 Receptors
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) |
| (S)-(+)-Dimethindene | 7.08[1] | 7.78[1] | 6.70[1] | 7.00[1] |
| Atropine | ~8.9-9.7 | ~9.0-9.4 | ~9.1-9.3 | ~8.9-9.0 |
| Pirenzepine (B46924) | ~8.0-8.2 | ~6.5-6.9 | ~6.7-7.0 | ~7.2-7.5 |
| Methoctramine | ~6.9-7.5 | ~7.8-8.5 | ~6.0-6.5 | ~7.0-7.7 |
| AF-DX 116 | ~6.4-6.8 | ~7.0-7.4 | ~6.0-6.4 | ~6.5-6.9 |
| Gallamine | ~6.0-6.5 | ~7.5-8.0 (allosteric) | ~5.5-6.0 | ~6.0-6.5 |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 |
Table 2: Functional Antagonist Potency (pA2) of Muscarinic Antagonists
| Compound | Tissue/Assay | M2 Receptor (pA2) | M1 Receptor (pA2) | M3 Receptor (pA2) |
| (S)-(+)-Dimethindene | Guinea-pig left atria | 7.86 / 7.74[1] | 6.83 / 6.36 (Rabbit vas deferens/Rat duodenum)[1] | 6.92 / 6.96 (Guinea-pig ileum/trachea)[1] |
| AF-DX 116 | Guinea-pig atria | 7.33[1] | 6.3 (Rat superior cervical ganglion) | 6.39-6.44 (Smooth muscle)[1] |
| Methoctramine | Guinea-pig atria | ~8.0 | - | - |
| Darifenacin | Guinea pig bladder | 7.48[2] | 7.9 (Rabbit vas deferens)[2] | 9.4[2] |
M2 Muscarinic Receptor Signaling Pathway
Activation of the M2 muscarinic receptor, a Gi/o-coupled receptor, initiates a signaling cascade that primarily leads to inhibitory effects within the cell. The canonical pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced excitability. Non-canonical pathways involving β-arrestin and the PI3K/Akt/mTORC1 axis have also been described.[3][4]
References
- 1. Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-(+)-Dimethindene and (R)-(-)-Dimethindene for Researchers
An objective analysis of the enantiomers of Dimethindene (B1670660), presenting their distinct pharmacological profiles and providing supporting experimental data for informed research and development applications.
Dimethindene, a first-generation antihistamine and anticholinergic agent, exists as a racemic mixture of two enantiomers: (S)-(+)-Dimethindene and (R)-(-)-Dimethindene. While structurally mirror images, these stereoisomers exhibit markedly different pharmacological activities, making the choice of enantiomer a critical consideration for targeted research and therapeutic development. This guide provides a comprehensive comparison of their biological activities, supported by experimental data and detailed protocols.
Unraveling Stereoselectivity: A Tale of Two Receptors
The primary divergence in the activity of the Dimethindene enantiomers lies in their affinity for the histamine (B1213489) H1 receptor and the muscarinic M2 acetylcholine (B1216132) receptor. Emerging research has clearly demonstrated that the antihistaminic effects are predominantly attributed to the (R)-(-)-enantiomer, while the (S)-(+)-enantiomer is a potent and selective antagonist of the M2 muscarinic receptor.[1][2][3]
(R)-(-)-Dimethindene , the eutomer for H1 receptor binding, is the active component responsible for the well-known antihistaminic properties of racemic Dimethindene.[2][4] It effectively alleviates symptoms associated with allergic reactions such as urticaria and hay fever by competitively inhibiting the action of histamine at H1 receptors.[3]
Conversely, (S)-(+)-Dimethindene displays significantly lower affinity for the H1 receptor.[1] Its pharmacological significance lies in its potent and selective antagonism of the M2 muscarinic receptor, a key player in regulating cardiac function and neurotransmitter release in the central and peripheral nervous systems.[1][2] This selectivity makes (S)-(+)-Dimethindene a valuable tool for investigating the physiological and pathological roles of M2 receptors.[1]
Quantitative Comparison of Receptor Affinity
The differing affinities of the Dimethindene enantiomers for their respective primary targets are quantified by their pA2 and pKi values, which are summarized in the tables below. A higher pA2 or pKi value indicates a greater binding affinity.
| Enantiomer | Target Receptor | pA2 Value | Reference Tissue/Cell |
| (R)-(-)-Dimethindene | Histamine H1 | 9.42 | Guinea-pig ileum |
| (S)-(+)-Dimethindene | Histamine H1 | 7.48 | Guinea-pig ileum |
Table 1: Comparison of antagonist potency (pA2) at the histamine H1 receptor.[1]
| Enantiomer | Target Receptor | pKi Value | Reference Tissue/Cell |
| (S)-(+)-Dimethindene | Muscarinic M2 | 7.78 | Rat heart |
| (S)-(+)-Dimethindene | Muscarinic M1 | 7.08 | Human neuroblastoma NB-OF 1 cells |
| (S)-(+)-Dimethindene | Muscarinic M3 | 6.70 | Rat pancreas |
| (S)-(+)-Dimethindene | Muscarinic M4 | 7.00 | Rat striatum |
| (R)-(-)-Dimethindene | Muscarinic Receptors | Lower affinity (up to 41-fold less potent than (S)-enantiomer) | Various |
Table 2: Comparison of binding affinities (pKi) for muscarinic receptor subtypes.[1]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these enantiomers, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of the Histamine H1 receptor and the antagonistic action of (R)-(-)-Dimethindene.
Caption: Generalized workflows for characterizing the activity of Dimethindene enantiomers.
Detailed Experimental Protocols
For researchers planning to conduct similar comparative studies, the following provides a more detailed overview of the methodologies.
Histamine H1 Receptor Functional Assay (Guinea Pig Ileum)
This assay assesses the ability of a compound to antagonize histamine-induced contractions of the guinea pig ileum, a tissue rich in H1 receptors.
1. Tissue Preparation:
-
A male guinea pig is euthanized, and a segment of the terminal ileum is excised.
-
The ileum is cleaned of its contents and mesentery in Tyrode's solution (a physiological salt solution).
-
A 2-3 cm segment is cut and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).
2. Experimental Procedure:
-
The tissue is allowed to equilibrate under a resting tension of approximately 1g for at least 30 minutes, with regular washes.
-
A cumulative concentration-response curve to histamine is established to determine the baseline contractile response.
-
The tissue is then incubated with a known concentration of either (R)-(-)-Dimethindene or (S)-(+)-Dimethindene for a set period.
-
A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.
-
The process is repeated with increasing concentrations of the antagonist.
3. Data Analysis:
-
The dose-response curves for histamine in the absence and presence of the antagonist are plotted.
-
The Schild plot analysis is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Muscarinic M2 Receptor Radioligand Binding Assay
This assay measures the affinity of a compound for the M2 muscarinic receptor by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Membranes are prepared from a cell line (e.g., Chinese Hamster Ovary - CHO cells) that has been stably transfected to express the human M2 muscarinic receptor.[5]
-
The cells are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in a suitable buffer.
2. Binding Assay:
-
The membrane preparation is incubated in a buffer solution containing:
-
A fixed concentration of a radiolabeled M2 receptor antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).[5]
-
Varying concentrations of the unlabeled test compound ((S)-(+)-Dimethindene or (R)-(-)-Dimethindene).
-
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known M2 antagonist (e.g., atropine).
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.[6]
Conclusion
The distinct pharmacological profiles of (S)-(+)-Dimethindene and (R)-(-)-Dimethindene underscore the importance of stereochemistry in drug action. For researchers in allergy and inflammation, (R)-(-)-Dimethindene is the enantiomer of choice for investigating H1 receptor antagonism. In contrast, those studying cholinergic signaling, particularly the role of M2 muscarinic receptors in cardiovascular and neurological functions, will find (S)-(+)-Dimethindene to be a highly selective and valuable research tool. The provided data and experimental outlines serve as a foundational guide for the rational selection and application of these enantiomers in preclinical research.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dimetindene - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of dimetindene after intravenous and oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist [ouci.dntb.gov.ua]
Confirming (S)-(+)-Dimethindene Maleate Activity: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of functional assays to characterize the activity of (S)-(+)-Dimethindene maleate (B1232345), a first-generation antihistamine. It offers a comparative analysis with alternative H1 receptor antagonists, supported by quantitative data and detailed experimental protocols.
Introduction to (S)-(+)-Dimethindene Maleate
Dimethindene (B1670660) is a selective histamine (B1213489) H1 antagonist used for the symptomatic treatment of various allergic reactions, including urticaria, rhinitis, and insect bites.[1] It exists as a racemic mixture; the (R)-(-)-enantiomer is primarily responsible for the H1 receptor antagonism, while the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist.[2] However, the racemate is used clinically, and its primary characterization focuses on its potent antihistaminic effects.[3] Like many modern antihistamines, it functions as an inverse agonist, stabilizing the inactive conformation of the H1 receptor.[4]
Comparative Analysis of Functional Assays
A variety of in vitro and in vivo assays are available to confirm and quantify the antihistaminic activity of this compound. The choice of assay depends on the specific research question, from determining receptor affinity to assessing physiological efficacy.
| Assay Type | Specific Assay | Principle | Key Parameters Measured |
| In Vitro | Receptor Binding Assay | Measures the direct interaction of a compound with the H1 receptor, typically by competing with a radiolabeled ligand (e.g., [³H]mepyramine).[5][6] | Ki (Inhibition constant): A measure of binding affinity. Lower Ki indicates higher affinity. |
| Isolated Tissue Assays (e.g., Guinea Pig Ileum) | Measures the ability of an antagonist to inhibit histamine-induced smooth muscle contraction in an isolated organ bath.[7][8] | pA2 / pKB: Negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response. A higher pA2 indicates greater potency.[9] | |
| Cell-Based Functional Assays | |||
| Intracellular Calcium Mobilization | H1 receptor activation leads to a Gq-mediated increase in intracellular calcium. The assay measures the antagonist's ability to block this response in cells expressing the H1 receptor.[10] | IC50 (Half-maximal inhibitory concentration): Concentration of antagonist required to inhibit 50% of the maximal agonist response. | |
| Dynamic Mass Redistribution (DMR) | A label-free method that measures global cellular changes (mass redistribution) upon receptor activation, reflecting integrated signaling. | EC50 / IC50: Measures the potency of agonists and antagonists. | |
| In Vivo | Histamine-Induced Wheal and Flare | Intradermal injection of histamine causes a localized edematous "wheal" and surrounding erythema ("flare"). The assay measures the reduction of this response by an antihistamine. | Inhibition of wheal and flare area: Quantifies the drug's antihistaminic effect in the skin. |
| Histamine-Induced Bronchoconstriction | In animal models (e.g., guinea pigs), histamine challenge induces bronchoconstriction. The assay measures the protective effect of the antihistamine. | Protection against bronchospasm: Assesses the drug's efficacy in the airways. | |
| Nasal Provocation Test | In human subjects with allergic rhinitis, an allergen is introduced into the nasal passage, and symptoms are scored. The test measures the reduction in symptoms by the antihistamine.[10] | Reduction in symptom scores: (e.g., sneezing, rhinorrhea). |
Quantitative Performance Data: this compound vs. Alternatives
The potency of H1 receptor antagonists is commonly compared using their binding affinity (Ki). A lower Ki value signifies a stronger binding to the receptor. Dimethindene demonstrates high affinity, comparable to or exceeding that of many other first and second-generation antihistamines.
| Compound | Generation | H1 Receptor Ki (nM) |
| Dimethindene | First | 1.5 |
| Diphenhydramine (B27) | First | 15 - 84 |
| Chlorpheniramine | First | 2.7 - 4.8 (active enantiomer)[11] |
| Ketotifen | Second | 1.3[12] |
| Desloratadine | Second | 0.4 - 0.87[2] |
| Levocetirizine (B1674955) | Second | 2 - 3[2][13] |
| Cetirizine (B192768) | Second | 6[13][14] |
| Fexofenadine | Second | 10[2][15] |
| Loratadine (B1675096) | Second | 16 - 138[2][3] |
| Azelastine | Second | ~2.5 |
| Olopatadine (B1677272) | Second | 31.6 - 41.1[16][17][18] |
| Epinastine | Second | 9.8[19] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand, temperature). The data presented are representative values for comparative purposes.
Mandatory Visualizations
Diagrams of Pathways and Workflows
Detailed Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.
-
Competition Binding:
-
A constant concentration of a radiolabeled H1 antagonist, typically [³H]mepyramine, is used.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.
-
The reaction mixture (membranes, radioligand, and test compound) is incubated to reach equilibrium.
-
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known H1 antagonist.
-
Specific binding is calculated by subtracting non-specific from total binding.
-
The IC50 value (concentration of dimethindene that inhibits 50% of specific [³H]mepyramine binding) is determined by non-linear regression.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Isolated Guinea Pig Ileum Contraction Assay
Objective: To determine the functional antagonist potency (pA2 value) of this compound.
Methodology:
-
Tissue Preparation: A guinea pig is humanely euthanized, and a segment of the terminal ileum is isolated.[7][20] The lumen is gently flushed, and 2-3 cm segments are prepared.[7]
-
Mounting: The ileum segment is mounted in a heated (32-37°C) organ bath containing a physiological salt solution (e.g., Tyrode's solution), continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).[7][20] One end is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 0.5-1.0 g) for 30-60 minutes, with regular washes.[20]
-
Schild Analysis:
-
A cumulative concentration-response curve to histamine is generated to establish a control maximum response.
-
The tissue is washed, and a fixed concentration of this compound is added and allowed to incubate.
-
A second cumulative concentration-response curve to histamine is generated in the presence of the antagonist. A rightward shift in the curve indicates competitive antagonism.
-
This process is repeated with several increasing concentrations of the antagonist.
-
-
Data Analysis:
-
The Dose Ratio (r) is calculated for each antagonist concentration by dividing the EC50 of histamine in the presence of the antagonist by the EC50 of histamine alone.
-
A Schild plot is constructed by plotting log(r-1) on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis.[9][21]
-
For a competitive antagonist, the plot should be linear with a slope not significantly different from 1. The x-intercept of the regression line provides the pA2 value .[21]
-
Intracellular Calcium Mobilization Assay
Objective: To measure the functional inhibition of H1 receptor signaling by this compound.
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human H1 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into black, clear-bottom 96-well or 384-well microplates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow for dye uptake and de-esterification.
-
Compound Addition:
-
The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements.
-
Varying concentrations of this compound (or other antagonists) are added to the wells and pre-incubated for a specific duration.
-
-
Agonist Challenge: An EC80 concentration of histamine is added to all wells to stimulate the H1 receptor.
-
Fluorescence Reading: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis:
-
The peak fluorescence response is measured for each well.
-
The percentage inhibition of the histamine response is calculated for each concentration of the antagonist.
-
An IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. loratadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Electrophysiological and mechanical characteristics of histamine receptors in smooth muscle cells of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 12. Ketotifen (fumarate) | CAS 34580-14-8 | Cayman Chemical | Biomol.com [biomol.com]
- 13. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cetirizine - Wikipedia [en.wikipedia.org]
- 15. Fexofenadine hydrochloride, H1 receptor antagonist (CAS 153439-40-8) | Abcam [abcam.com]
- 16. Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of the ocular antiallergic and antihistaminic effects of olopatadine (AL-4943A), a novel drug for treating ocular allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Olopatadine hydrochloride | Histamine H1 Receptors | Tocris Bioscience [tocris.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. benchchem.com [benchchem.com]
- 21. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Radioligand Binding Assays for (S)-(+)-Dimethindene Maleate and Other Histamine H1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-(+)-Dimethindene maleate's performance in radioligand binding assays against other histamine (B1213489) H1 receptor antagonists. It includes supporting experimental data, detailed methodologies for conducting these assays, and visualizations of key biological pathways and experimental workflows.
Introduction to (S)-(+)-Dimethindene Maleate (B1232345)
This compound is recognized as a selective antagonist of the M2 muscarinic receptor. However, it also exhibits notable affinity for the histamine H1 receptor, classifying it as a first-generation antihistamine.[1][2] It is the (R)-(-)-enantiomer of dimethindene (B1670660) that is primarily responsible for its H1 receptor antagonist activity.[3] This guide focuses on the characterization of its H1 receptor binding properties in comparison to other well-established first and second-generation antihistamines.
Comparative Analysis of H1 Receptor Binding Affinity
The binding affinity of various H1 receptor antagonists, including (S)-(+)-Dimethindene, is typically determined through competitive radioligand binding assays. These assays measure the concentration of a compound required to displace a radiolabeled ligand from the receptor, and the results are often expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
The following table summarizes the H1 receptor binding affinities (Ki) for (S)-(+)-Dimethindene and a selection of other first and second-generation antihistamines. It is important to note that the data presented is compiled from various studies, and direct comparisons are most accurate when data is generated under identical experimental conditions.
| Compound | Generation | Receptor | Radioligand | Ki (nM) | pKi | Source |
| (S)-(+)-Dimethindene | First | Human Histamine H1 | Not Specified | ~69.2 | 7.16 | [4] |
| Desloratadine | Second | Human Histamine H1 | [3H]-Mepyramine | 0.85 | 9.07 | [5] |
| Levocetirizine | Second | Human Histamine H1 | Not Specified | 3 | 8.52 | [6] |
| Cetirizine | Second | Human Histamine H1 | Not Specified | 6 | 8.22 | [6] |
| Fexofenadine | Second | Human Histamine H1 | [3H]-Pyrilamine | 10 | 8.00 | [5] |
| Loratadine | Second | Human Histamine H1 | [3H]-Pyrilamine | 24 | 7.62 | [5] |
| Hydroxyzine | First | Human Histamine H1 | [3H]-Pyrilamine | 2.1 | 8.68 | [5] |
| Chlorpheniramine | First | Human Histamine H1 | [3H]-Mepyramine | 1.4 | 8.85 | [5] |
| Diphenhydramine | First | Human Histamine H1 | [3H]-Pyrilamine | 3.0 | 8.52 | [5] |
Note: The pKi value for (S)-(+)-Dimethindene was converted to Ki using the formula Ki = 10^(-pKi) M.
Histamine H1 Receptor Signaling Pathway
Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), by histamine initiates a signaling cascade that leads to various cellular responses. As a competitive antagonist, (S)-(+)-Dimethindene binds to the H1 receptor, thereby blocking the binding of histamine and inhibiting this downstream signaling.
Caption: Histamine H1 receptor signaling pathway and its inhibition by (S)-(+)-Dimethindene.
Experimental Protocol: Competitive Radioligand Binding Assay for Histamine H1 Receptor
This protocol outlines a standard procedure for determining the binding affinity of a test compound, such as this compound, for the histamine H1 receptor using a competitive radioligand binding assay.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Mepyramine (a widely used H1 receptor antagonist).
-
Test Compound: this compound or other H1 antagonists.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled H1 antagonist (e.g., Mianserin or Diphenhydramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding.
-
96-well plates.
-
Cell harvester and liquid scintillation counter.
2. Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
3. Detailed Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in an appropriate buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer to a final protein concentration of approximately 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Receptor membranes, [3H]-Mepyramine (at a concentration close to its Kd, typically 1-5 nM), and assay buffer.
-
Non-specific Binding: Receptor membranes, [3H]-Mepyramine, and a high concentration of an unlabeled H1 antagonist.
-
Competitive Binding: Receptor membranes, [3H]-Mepyramine, and varying concentrations of the test compound (e.g., this compound).
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes) with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This guide provides a comparative overview of the histamine H1 receptor binding affinity of this compound alongside other antihistamines. The provided experimental protocol and workflow diagrams offer a robust framework for researchers to conduct their own radioligand binding assays to further characterize the pharmacological profile of (S)-(+)-Dimethindene and other novel compounds targeting the H1 receptor. The compiled data underscores the importance of standardized assays for accurate and reproducible comparative analysis in drug discovery and development.
References
- 1. Dimetindene H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H1 antagonists: receptor affinity versus selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cetirizine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of (S)-(+)-Dimethindene Maleate and Atropine for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals, this document provides a detailed comparative study of (S)-(+)-Dimethindene maleate (B1232345) and Atropine (B194438). It delves into their pharmacological profiles, mechanisms of action, and physicochemical properties, supported by experimental data and detailed protocols.
This guide aims to offer an objective comparison to aid in the selection and application of these compounds in a research and development setting. The information is presented in a structured format, including data tables for easy comparison and detailed experimental methodologies for key assays.
Introduction
(S)-(+)-Dimethindene maleate and Atropine are both potent antagonists of muscarinic acetylcholine (B1216132) receptors, playing significant roles in pharmacological research and clinical applications. However, their receptor selectivity profiles and additional activities at other receptors differentiate their utility. Atropine is a well-established non-selective muscarinic antagonist, impacting all five muscarinic receptor subtypes (M1-M5)[1][2][3]. In contrast, this compound exhibits a more selective antagonist profile, with a preference for the M2 muscarinic receptor subtype, and also possesses significant activity as a histamine (B1213489) H1 receptor antagonist. This dual activity makes it a unique compound for studying the interplay between cholinergic and histaminergic systems.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and Atropine is crucial for their appropriate handling, formulation, and interpretation of experimental results.
| Property | This compound | Atropine |
| Molecular Formula | C₂₄H₂₈N₂O₄ | C₁₇H₂₃NO₃ |
| Molecular Weight | 408.5 g/mol | 289.4 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline powder or colorless crystals |
| Solubility | Soluble in water | Soluble in water and ethanol |
| IUPAC Name | (Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine | (RS)-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl) 3-hydroxy-2-phenylpropanoate |
Pharmacological Profile: A Comparative Overview
The primary pharmacological distinction between this compound and Atropine lies in their receptor selectivity.
Receptor Binding Affinity
The following table summarizes the binding affinities (expressed as pKi or Ki values) of both compounds for muscarinic and histamine receptors, as determined by radioligand binding assays. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | This compound (pKi) | Atropine (Ki in nM) |
| Muscarinic M1 | 7.08 | 1.27 - 2.4 |
| Muscarinic M2 | 7.78 | 3.24 |
| Muscarinic M3 | 6.70 | 2.21 |
| Muscarinic M4 | 7.00 | 0.77 |
| Muscarinic M5 | Not Reported | 2.84 |
| Histamine H1 | 7.48 | No significant affinity reported |
Note: Ki values for Atropine were converted from various sources and may show slight variations based on experimental conditions.
This compound demonstrates the highest affinity for the M2 muscarinic receptor, with lower affinity for M1, M3, and M4 subtypes. Notably, it also exhibits high affinity for the histamine H1 receptor. In contrast, Atropine is a non-selective antagonist, binding with high affinity to all five muscarinic receptor subtypes[1][2][3]. Crucially, literature suggests that Atropine does not possess significant antihistaminic activity at therapeutic concentrations, and at concentrations that completely block cholinergic responses, it has no effect on histamine-induced contractions[4].
Functional Antagonist Potency
Functional assays provide a measure of a compound's ability to inhibit the response induced by an agonist. The potency of an antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Functional Assay | This compound (pA2) | Atropine (pA2) |
| Muscarinic M1 (Rabbit vas deferens) | 6.83 | Not directly comparable |
| Muscarinic M2 (Guinea-pig left atria) | 7.86 | Not directly comparable |
| Muscarinic M3 (Guinea-pig ileum) | 6.92 | ~9.0 (in bronchoconstriction assay) |
| Histamine H1 (Guinea-pig ileum) | 7.48 | Not applicable |
The pA2 values for this compound confirm its antagonist activity at muscarinic and histamine H1 receptors, with the highest potency observed at the M2 receptor. Atropine's high pA2 value in a bronchoconstriction assay, a response primarily mediated by M3 receptors, underscores its potent muscarinic blockade.
Mechanism of Action and Signaling Pathways
Both this compound and Atropine act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate a cascade of intracellular signaling events.
Atropine, by non-selectively blocking M1-M5 receptors, inhibits a wide range of parasympathetic responses[1][3]. This compound's more selective M2 antagonism suggests a more targeted effect on cardiac and neuronal functions where M2 receptors are predominantly expressed. Its additional H1 receptor antagonism means it also blocks histamine-mediated effects, such as allergic reactions.
Figure 1: Simplified Signaling Pathways. This diagram illustrates the antagonistic actions of Atropine and this compound on cholinergic and histaminergic pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize these compounds.
Muscarinic Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for muscarinic receptors using a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the desired muscarinic receptor subtype (e.g., CHO or HEK293 cells transfected with the human M1, M2, M3, M4, or M5 receptor).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compounds: this compound and Atropine.
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM Atropine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand solution, and membrane preparation.
-
Non-specific Binding (NSB): Non-specific binding control, radioligand solution, and membrane preparation.
-
Competition Binding: Serial dilutions of the test compound, radioligand solution, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.
Figure 2: Radioligand Binding Assay Workflow. A flowchart outlining the key steps of a competitive radioligand binding assay.
Histamine H1 Receptor Functional Assay (Calcium Flux)
This protocol outlines a functional assay to measure the antagonist activity of a test compound at the histamine H1 receptor by monitoring changes in intracellular calcium concentration.
Materials:
-
Cell Line: A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Agonist: Histamine.
-
Test Compound: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Black, clear-bottom 96-well microplates.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye in the dark at 37°C for 30-60 minutes.
-
Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of the test compound (or vehicle control) for a specified period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading, then inject a pre-determined concentration of histamine into each well and continue to record the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the EC50 of histamine in the absence and presence of different concentrations of the antagonist. Construct a Schild plot to determine the pA2 value of the antagonist.
Figure 3: Calcium Flux Assay Workflow. A flowchart detailing the procedure for a functional calcium flux assay.
Conclusion
This comparative guide highlights the key differences and similarities between this compound and Atropine. While both are effective muscarinic receptor antagonists, their selectivity profiles diverge significantly. Atropine's non-selective nature makes it a broad-spectrum anticholinergic agent, whereas this compound's preference for the M2 receptor and its potent H1 receptor antagonism offer a more targeted pharmacological tool.
For researchers investigating the specific roles of M2 muscarinic receptors or the interplay between the cholinergic and histaminergic systems, this compound presents a valuable and more selective option. Conversely, for studies requiring broad and potent blockade of all muscarinic receptor subtypes, Atropine remains the classic and effective choice. The provided data and experimental protocols should serve as a valuable resource for designing and interpreting studies involving these two important pharmacological compounds.
References
Selectivity Profile of (S)-(+)-Dimethindene Maleate: A Comparative Analysis with Other Antihistamines
(S)-(+)-Dimethindene maleate (B1232345), a potent and selective antagonist, distinguishes itself within the antihistamine landscape through its unique receptor selectivity profile. This guide provides a comprehensive comparison of its binding affinities against a panel of first and second-generation antihistamines, supported by experimental data and methodologies, to inform researchers and drug development professionals.
(S)-(+)-Dimethindene maleate demonstrates high affinity for the histamine (B1213489) H1 receptor and also exhibits significant binding to muscarinic acetylcholine (B1216132) receptors, a characteristic that aligns it with first-generation antihistamines. However, its specific enantiomeric form presents a nuanced selectivity, particularly for the M2 muscarinic receptor subtype.[1][2][3][4] This contrasts with second-generation antihistamines, which are designed for greater H1 receptor selectivity and reduced central nervous system penetration to minimize sedative and anticholinergic side effects.[5]
Comparative Receptor Binding Affinity
The following table summarizes the receptor binding affinities (as pKi or Ki values) of this compound and other selected antihistamines for the histamine H1 receptor and various off-target receptors. Higher pKi values and lower Ki values indicate stronger binding affinity.
| Compound | Histamine H1 | Muscarinic M1 | Muscarinic M2 | Muscarinic M3 | Muscarinic M4 |
| This compound | pA2 = 7.48[1][2] | pKi = 7.08[1][2] | pKi = 7.78[1][2] | pKi = 6.70[1][2] | pKi = 7.00[1][2] |
| pKi = 7.16[4] | |||||
| Dimethindene (B1670660) (racemic) | Ki = 1.5 nM[6] | Ki = 64 nM[6] | |||
| Diphenhydramine | pKi ~ 8-9 | pKi ~ 7-8 | |||
| Loratadine | pKi ~ 8 | Low Affinity | Low Affinity | Low Affinity | Low Affinity |
| Cetirizine (B192768) | Ki = 6 nM[7] | Low Affinity | Low Affinity | Low Affinity | Low Affinity |
| Fexofenadine | IC50 = 246 nM[8] | Low Affinity | Low Affinity | Low Affinity | Low Affinity |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. pA2 is a measure of antagonist potency, while pKi and Ki are measures of binding affinity.
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented in this guide are primarily determined using radioligand binding assays. This technique quantifies the interaction of a drug with its receptor by measuring the displacement of a radioactively labeled ligand.
General Protocol for Histamine H1 Receptor Binding Assay:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) or tissues (e.g., guinea pig cerebral cortex) that express the histamine H1 receptor.[6][9]
-
Radioligand: A radiolabeled H1 receptor antagonist, typically [³H]-mepyramine, is used.[9][10]
-
Incubation: The prepared membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.[11]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.[11]
General Protocol for Muscarinic Receptor Subtype Binding Assay:
A similar protocol is followed for determining binding affinities to muscarinic receptor subtypes (M1-M5).
-
Membrane Preparation: Membranes are prepared from cells transfected to express specific human muscarinic receptor subtypes (e.g., CHO-K1 cells).
-
Radioligand: A non-subtype-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is commonly used.[4]
-
Incubation, Separation, and Quantification: These steps are analogous to the H1 receptor binding assay.
-
Data Analysis: IC50 and subsequently Ki values are calculated to determine the affinity of the test compound for each muscarinic receptor subtype.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[12][13] Upon histamine binding, the receptor activates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][14][15] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][14][15]
Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the receptor binding affinity of a test compound.
Caption: Radioligand Binding Assay Workflow.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]
- 7. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 13. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 14. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 15. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vivo Validation of M2 Receptor Antagonism: (S)-(+)-Dimethindene Maleate in Context
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the M2 receptor antagonist (S)-(+)-Dimethindene maleate (B1232345) against established alternatives with proven in vivo activity. While in vivo validation data for (S)-(+)-Dimethindene maleate is not yet publicly available, this document summarizes its in vitro profile and presents a framework for potential in vivo studies by detailing the experimental validation of comparable M2 antagonists.
Introduction
This compound has emerged as a potent and selective antagonist for the M2 muscarinic acetylcholine (B1216132) receptor in in vitro studies.[1][2][3] Its high affinity and selectivity suggest its potential as a valuable research tool and a candidate for therapeutic development. However, the translation of in vitro findings to in vivo efficacy is a critical step in the drug development pipeline. This guide places the in vitro characteristics of this compound in the context of established M2 antagonists that have undergone in vivo validation, providing a benchmark for future research.
M2 Receptor Signaling Pathway
The M2 muscarinic acetylcholine receptor is a G-protein coupled receptor that primarily signals through the Gi/o pathway. Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit complex can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization and a reduction in cellular excitability, particularly in cardiac tissue.[4][5]
Comparative Analysis of M2 Receptor Antagonists
This section compares the receptor binding affinities of this compound with other well-characterized M2 antagonists. The data highlights the selectivity profile of each compound across different muscarinic receptor subtypes.
| Compound | M1 (pKi/pA2) | M2 (pKi/pA2) | M3 (pKi/pA2) | M4 (pKi) | M2 Selectivity vs. M1 | M2 Selectivity vs. M3 | Reference |
| This compound | 7.08 / 6.83 | 7.78 / 7.86 | 6.70 / 6.92 | 7.00 | ~5-10 fold | ~12-14 fold | [1][2][3] |
| Methoctramine | - | 7.74-7.93 | 5.81-6.20 | - | - | 54-132 fold | [6] |
| AF-DX 116 | - | ~7.0 (functional) | ~6.0 (functional) | - | ~10 fold | ~10 fold | [7] |
| Tripitramine (B121858) | (Low affinity for M1) | Potent | (Low affinity for M3) | - | More selective than Methoctramine | More selective than Methoctramine | [8] |
In Vivo Validation of Alternative M2 Antagonists: Experimental Protocols
The following protocols have been successfully employed to demonstrate the in vivo M2 receptor antagonism of compounds like Methoctramine and AF-DX 116. These methodologies provide a template for the potential in vivo validation of this compound.
Methacholine-Induced Bradycardia in Anesthetized Rats
This model assesses the ability of an antagonist to block the negative chronotropic effects of a muscarinic agonist on the heart, a response primarily mediated by M2 receptors.
Experimental Workflow:
Protocol Details:
-
Animals: Male Wistar rats are commonly used.
-
Anesthesia: Anesthesia is induced, for example, with urethane.
-
Surgical Preparation: The trachea is cannulated to ensure a clear airway. The carotid artery is cannulated for blood pressure and heart rate monitoring, and the jugular vein is cannulated for drug administration.
-
Procedure: After a stabilization period, baseline heart rate and blood pressure are recorded. The M2 receptor antagonist (e.g., Methoctramine, 300 µg/kg i.v.) or vehicle is administered.[9] Subsequently, a muscarinic agonist like methacholine is administered intravenously to induce bradycardia.
-
Data Analysis: The degree of inhibition of the methacholine-induced bradycardia by the antagonist is quantified and compared to the vehicle control group. A significant reduction in the bradycardic response indicates M2 receptor antagonism.[9]
In Vivo Microdialysis for Hippocampal Acetylcholine Levels
This technique is used to measure the extracellular levels of neurotransmitters in specific brain regions. Antagonism of presynaptic M2 autoreceptors is expected to increase the release of acetylcholine.
Experimental Workflow:
Protocol Details:
-
Animals: Conscious, freely moving rats (e.g., Fischer 344) are often used to avoid the confounding effects of anesthesia on neurotransmitter release.[10]
-
Surgical Preparation: A guide cannula is stereotaxically implanted above the target brain region (e.g., hippocampus) and secured to the skull. Animals are allowed to recover from surgery.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the hippocampus. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Dialysate samples are collected at regular intervals to establish a baseline level of acetylcholine.
-
Drug Administration: The M2 antagonist (e.g., AF-DX 116, AF-DX 384, AQ-RA 741) is then administered directly into the hippocampus through the microdialysis probe.[10]
-
Sample Analysis: The concentration of acetylcholine in the dialysate samples is measured using a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[10]
-
Data Analysis: An increase in extracellular acetylcholine levels following the administration of the antagonist is indicative of a blockade of presynaptic M2 autoreceptors.[10]
Conclusion
This compound demonstrates a promising in vitro profile as a selective M2 muscarinic receptor antagonist. While in vivo data is currently lacking, the established experimental models used to validate other M2 antagonists, such as the methacholine-induced bradycardia model and in vivo microdialysis, provide a clear path forward for its further characterization. The data and protocols presented in this guide offer a valuable resource for researchers seeking to investigate the in vivo pharmacology of this compound and to compare its performance against established compounds in the field. Such studies will be crucial in determining its potential as a novel tool for neuroscience research and as a lead compound for the development of new therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-techne.com [bio-techne.com]
- 4. pnas.org [pnas.org]
- 5. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methoctramine selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of M2 antagonists on in vivo hippocampal acetylcholine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of (S)-(+)-Dimethindene Maleate for Research: A Comparative Guide
For researchers in drug development and related scientific fields, the purity of a compound is paramount to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of the purity assessment of (S)-(+)-Dimethindene maleate (B1232345), a selective H1-histamine and M2-muscarinic receptor antagonist, with other commonly used second-generation antihistamines: Cetirizine, Loratadine, and Fexofenadine.
Comparison of Purity and Impurity Profiles
The purity of active pharmaceutical ingredients (APIs) is typically determined by chromatographic methods, with High-Performance Liquid Chromatography (HPLC) being the most common. The table below summarizes the typical purity levels and specified impurities for (S)-(+)-Dimethindene maleate and its alternatives, based on pharmacopeial standards and commercially available research-grade products.
| Compound | Typical Purity (by HPLC) | Key Impurities and Pharmacopeial Limits |
| This compound | ≥98% - 99.8%[1][2] | European Pharmacopoeia (EP) specified impurities: - Impurity A (2-ethylpyridine): ≤ 0.1% - Impurities B, C, D, E, F, G, H, I: ≤ 0.2% each - Sum of impurities (other than A): ≤ 0.5%[3] |
| Cetirizine Dihydrochloride | ≥98.0% - 102.0% (USP)[4] | United States Pharmacopeia (USP) specified impurities: - Cetirizine related compound A: ≤ 0.1% - Individual unspecified impurity: ≤ 0.1% - Total impurities: ≤ 0.3% - 1% (product dependent)[4][5][6] |
| Loratadine | 98.5% - 101.0% (USP) | United States Pharmacopeia (USP) specified impurities: - Loratadine related compound A: ≤ 0.1% - Loratadine related compound B: ≤ 0.1% - Any individual unknown impurity: ≤ 0.1% - Total impurities: ≤ 0.3% |
| Fexofenadine Hydrochloride | 98.0% - 102.0% (USP)[7] | United States Pharmacopeia (USP) specified impurities: - Fexofenadine related compound A: ≤ 0.18% - 0.4% - Fexofenadine related compound B: ≤ 0.1% - Decarboxylated degradant: ≤ 0.15% - Any other unknown impurity: ≤ 0.1% - 0.2% - Total impurities: ≤ 0.3% - 0.5%[7][8][9] |
Experimental Protocols for Purity Assessment
Accurate determination of purity and impurity profiles requires robust analytical methods. Below are detailed experimental protocols for the analysis of this compound.
Achiral Purity and Impurity Analysis by HPLC
This method is suitable for determining the overall purity of Dimethindene maleate and quantifying its known impurities.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: Acetate buffer (pH 4.0) and Acetonitrile (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25°C
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
Prepare working standards and sample solutions by diluting the stock solution to a suitable concentration range (e.g., 2.0-7.0 µg/mL).
-
-
Procedure:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify impurities based on their retention times relative to the main peak of Dimethindene maleate.
-
Chiral Purity (Enantiomeric Excess) Analysis by Chiral HPLC
This method is crucial for confirming the enantiomeric purity of this compound, ensuring the absence or minimal presence of the (R)-(-)-enantiomer.
-
Chromatographic System:
-
Column: CHIRALPAK® IB N-3 (4.6 x 250 mm, 3 µm)
-
Mobile Phase: Methanol and Diethylamine (DEA) (100/0.1, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Temperature: 25°C
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.
-
-
Procedure:
-
Inject the sample solution into the chiral HPLC system.
-
The two enantiomers will be separated, allowing for the calculation of the enantiomeric excess of the (S)-(+)-enantiomer.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in purity assessment and the mechanism of action, the following diagrams are provided.
References
Comparative Analysis of (S)-(+)-Dimethindene Maleate Cross-reactivity with Histaminic, Muscarinic, and Serotonergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profile of (S)-(+)-Dimethindene maleate (B1232345), focusing on its cross-reactivity with receptors beyond its primary target, the histamine (B1213489) H1 receptor. The information presented is supported by experimental data from publicly available literature, offering insights into the compound's selectivity and potential off-target effects.
Dimethindene (B1670660) is a first-generation antihistamine that exists as a racemic mixture of two enantiomers: (R)-(-)-dimethindene and (S)-(+)-dimethindene.[1][2] The antihistaminic activity is primarily attributed to the (R)-(-)-enantiomer, which is a potent antagonist of the histamine H1 receptor.[2] Conversely, the (S)-(+)-enantiomer is characterized as a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[2] This guide will focus on the receptor binding profile of the (S)-(+)-enantiomer and the racemic mixture where specified.
Quantitative Receptor Binding Profile
The following table summarizes the binding affinities of (S)-(+)-Dimethindene maleate and related compounds for various receptors, presented as pKi, Ki, pA2, and IC50 values. This data facilitates a direct comparison of the compound's potency at its primary target versus potential off-target receptors.
| Compound/Enantiomer | Receptor | Parameter | Value | Species/Tissue | Reference |
| (S)-(+)-Dimethindene | Histamine H1 | pA2 | 7.48 | Guinea-pig ileum | |
| (S)-(+)-Dimethindene | Muscarinic M1 | pKi | 7.08 | Human neuroblastoma NB-OF 1 cells | |
| pA2 | 6.83/6.36 | Rabbit vas deferens/Rat duodenum | |||
| (S)-(+)-Dimethindene | Muscarinic M2 | pKi | 7.78 | Rat heart | |
| pA2 | 7.86/7.74 | Guinea-pig left atria/Rabbit vas deferens | |||
| (S)-(+)-Dimethindene | Muscarinic M3 | pKi | 6.70 | Rat pancreas | |
| pA2 | 6.92/6.96 | Guinea-pig ileum/trachea | |||
| (S)-(+)-Dimethindene | Muscarinic M4 | pKi | 7.00 | Rat striatum | |
| Dimethindene (racemate) | Histamine H1 | Ki | 1.5 nM | Guinea-pig cerebral cortex membranes | [3][4] |
| pA2 | 9.33 | Guinea-pig ileum | [3] | ||
| Dimethindene (racemate) | Muscarinic M1 | Ki | 64 nM | Guinea-pig cerebral cortex membranes | [3][4] |
| Dimethindene (racemate) | Serotonin (5-HT2A) | Ki | 2,400 nM | Not specified | [4] |
No specific quantitative data on the binding affinity of this compound for adrenergic or dopaminergic receptors were identified in the performed searches.
Experimental Protocols
The following are representative experimental protocols for key assays used to determine the receptor binding and functional activity of compounds like this compound.
Histamine H1 Receptor Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound to the histamine H1 receptor.
a. Membrane Preparation:
-
Utilize membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) or from tissues known to express the receptor (e.g., guinea pig cerebral cortex).[3][5][6]
-
Homogenize the cells or tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5][6]
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.[6]
-
Pellet the membranes from the supernatant by high-speed centrifugation.[6]
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration, determined by a suitable protein assay (e.g., BCA assay).[7]
b. Binding Assay:
-
In a 96-well plate, combine the receptor membrane preparation, the radioligand (e.g., [³H]-mepyramine at a concentration near its Kd), and varying concentrations of the unlabeled test compound (e.g., this compound).[5][6][7]
-
For total binding, omit the test compound. For non-specific binding, include a high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[6][7]
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-240 minutes).[6][7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C), which traps the membrane-bound radioligand.[6]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[6]
-
Measure the radioactivity retained on the filters using a scintillation counter.[6]
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Muscarinic M2 Receptor Functional Assay (Isolated Guinea Pig Atria)
This protocol describes a classic functional assay to assess the antagonist activity of a compound at the M2 muscarinic receptor.
a. Tissue Preparation:
-
Humanely euthanize a guinea pig and excise the heart.
-
Isolate the atria and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[8]
-
Connect the atria to an isometric force transducer to record contractile activity.[8]
b. Functional Assay:
-
Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Induce a response by adding a muscarinic agonist (e.g., carbachol) to the organ bath and record the change in atrial rate and force of contraction.[8][9]
-
Wash the tissue to return to baseline.
-
Incubate the atria with varying concentrations of the test compound (e.g., this compound) for a predetermined period.[8]
-
Re-introduce the muscarinic agonist in the presence of the test compound and record the response.
c. Data Analysis:
-
Measure the magnitude of the agonist-induced response in the absence and presence of the antagonist.
-
Construct concentration-response curves for the agonist in the presence of different concentrations of the antagonist.
-
Determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. This value provides a measure of the antagonist's potency.[3]
Serotonin 5-HT2A Receptor Radioligand Binding Assay
This protocol is similar to the H1 receptor binding assay but uses a different radioligand and receptor source.
a. Membrane Preparation:
-
Use membranes from cells recombinantly expressing the human 5-HT2A receptor or from tissues with high 5-HT2A receptor density (e.g., rat frontal cortex).[10]
-
Follow the same membrane preparation procedure as described for the H1 receptor binding assay.
b. Binding Assay:
-
In a 96-well plate, combine the 5-HT2A receptor-containing membranes, a specific radioligand (e.g., [³H]-ketanserin), and a range of concentrations of the test compound.[10][11]
-
Define total and non-specific binding as in the H1 assay, using a high concentration of a known 5-HT2A antagonist (e.g., 1 µM ketanserin) for non-specific binding.[11]
-
Incubate to allow binding to reach equilibrium.[10]
-
Separate bound from free radioligand by rapid filtration.[10]
-
Quantify the bound radioactivity by scintillation counting.[10]
c. Data Analysis:
-
Analyze the data as described for the H1 receptor binding assay to determine the IC50 and Ki values for the test compound at the 5-HT2A receptor.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for receptor binding assays.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Muscarinic M2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective inactivation of muscarinic M2 and M3 receptors in guinea-pig ileum and atria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
Safety Operating Guide
Safe Disposal of (S)-(+)-Dimethindene Maleate: A Guide for Laboratory Professionals
Researchers and scientists handling (S)-(+)-Dimethindene maleate (B1232345) must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This potent compound, harmful if swallowed and toxic to aquatic ecosystems, requires meticulous management from use to final disposal.[1][2][3] Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Key Safety and Handling Information
Before initiating any disposal procedure, it is imperative to be familiar with the safety profile of (S)-(+)-Dimethindene maleate. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times to prevent accidental exposure.[4][5] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[5][6]
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₈N₂O₄ | [1] |
| Molecular Weight | 408.49 g/mol | [1] |
| CAS Number | 3614-69-5 | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether as a pure substance, in solution, or as contaminated material, must be carried out in accordance with local, state, and federal regulations.[1][4] The following protocol provides a general framework for safe disposal in a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound waste, including expired or unused product, in a designated, clearly labeled, and sealed container. Do not mix with other chemical waste unless compatibility is confirmed.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and appropriately labeled container. Avoid mixing with other solvent wastes to prevent unknown chemical reactions.[7]
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must be considered hazardous waste. These items should be collected in a designated, sealed container.[5][8]
2. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite (B1170534) or sand.[4][6]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][5]
-
Decontaminate the spill area with a suitable cleaning agent and collect the cleaning materials for disposal as hazardous waste.[4]
3. Storage of Waste:
-
Store all waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure all containers are tightly sealed to prevent leakage or evaporation.
-
All waste containers must be clearly labeled with the contents, including the name "this compound" and the appropriate hazard symbols.
4. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.[5] Do not dispose of this chemical down the drain or in regular trash.[9]
-
Provide the disposal company with a complete and accurate description of the waste, including its composition and any known hazards.
-
Maintain all records of waste disposal as required by institutional and regulatory policies.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. molcore.com [molcore.com]
- 6. documents.tocris.com [documents.tocris.com]
- 7. gmpsop.com [gmpsop.com]
- 8. 10 Tips for Proper Pharmaceutical Waste Disposal [emsllcusa.com]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
